molecular formula C17H21NO2 B1676949 Napropamide CAS No. 15299-99-7

Napropamide

Cat. No.: B1676949
CAS No.: 15299-99-7
M. Wt: 271.35 g/mol
InChI Key: WXZVAROIGSFCFJ-UHFFFAOYSA-N
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Description

Napropamide is a selective, systemic amide herbicide used extensively in agricultural research for the pre-emergence control of annual grasses and broad-leaved weeds . It is applied to the soil and absorbed through the roots, making it highly effective for studying weed management in a range of crops, including oilseed rape, fruit trees, vines, tobacco, and ornamentals . Its primary mechanism of action involves the inhibition of very long chain fatty acid (VLCFA) synthesis, which disrupts root cell elongation and ultimately prevents the growth of susceptible plants . This makes it a valuable compound for research in plant physiology and herbicide mode of action. The technical material is a chiral molecule, and this product features the biologically active R-isomer (this compound-M), which is responsible for its herbicidal activity . From an environmental research perspective, this compound is moderately persistent in soil systems and has a low toxicity to birds but demonstrates moderate toxicity to most aquatic species, honeybees, and earthworms . Studies have also explored its behavior and accumulation in plants, as well as interactions with dissolved organic matter to mitigate its ecotoxicological effects . This product is provided as a high-purity solid for research applications and is strictly For Research Use Only. It is not intended for drug, household, or personal use.

Properties

IUPAC Name

N,N-diethyl-2-naphthalen-1-yloxypropanamide
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InChI

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
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InChI Key

WXZVAROIGSFCFJ-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C17H21NO2
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DSSTOX Substance ID

DTXSID5024211
Record name Napropamide
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Molecular Weight

271.35 g/mol
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Physical Description

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB]
Record name Napropamide
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Solubility

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C
Record name NAPROPAMIDE
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Vapor Density

5.8X10-5 mg/l @ 25 °C
Record name NAPROPAMIDE
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Vapor Pressure

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C
Record name Napropamide
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Color/Form

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure

CAS No.

15299-99-7
Record name Napropamide
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Record name Napropamide [ISO]
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Melting Point

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C)
Record name NAPROPAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Napropamide in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide is a selective, pre-emergent herbicide utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural settings.[1] Its primary mode of action is the inhibition of root and shoot development, with a significantly greater impact on root growth.[2] While it is widely understood to disrupt cell division and elongation in the meristematic tissues of susceptible plants, the precise molecular mechanism remains a subject of ongoing investigation.[1] This has led to its classification by the Herbicide Resistance Action Committee (HRAC) in Group O, signifying an unknown or inconclusive mode of action.[3] Recent studies, however, have shed light on its effects on microtubule dynamics and auxin homeostasis, providing a more detailed, albeit still incomplete, picture of its activity. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its physiological effects, details relevant experimental protocols, and provides visual representations of its proposed pathways and experimental workflows.

Core Mechanism of Action

This compound's herbicidal activity is most pronounced during the germination of weed seeds.[1] Absorbed primarily through the roots, it translocates to the aerial parts of the plant, where it exerts its inhibitory effects.[4] The core of its action lies in the disruption of fundamental cellular processes essential for plant growth, namely cell division and elongation.[1]

Inhibition of Root Growth and Development

The most visually striking effect of this compound is the severe inhibition of root growth.[5] Studies on various plant species, including corn and tomato, have demonstrated a significant reduction in root length upon exposure to micromolar concentrations of the herbicide.[2] This inhibition is often accompanied by a notable increase in root diameter near the apex, giving the root tip a swollen or club-like appearance.[6] This morphological change is a classic symptom of disruption in the root apical meristem, the primary site of cell division and the source of new cells for root elongation.

Disruption of Microtubule Function

While the direct molecular target of this compound is not definitively established, a substantial body of evidence points towards the disruption of microtubule organization and function.[7] Microtubules are essential components of the plant cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), cell expansion (guiding the deposition of cellulose microfibrils), and overall cell morphology.[8][9] Herbicides that interfere with microtubule dynamics typically cause the observed symptoms of inhibited root elongation and radial swelling.[9] Although direct binding of this compound to tubulin, the protein subunit of microtubules, has not been unequivocally demonstrated in plants, this remains the most plausible hypothesis for its primary mechanism.

Effects on Auxin Homeostasis and Transport

Recent research has revealed a connection between this compound treatment and alterations in auxin levels and transport. Auxins are a class of plant hormones that are central to regulating root development. In tomato plants treated with this compound, a significant increase in the levels of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) has been observed.[3] Concurrently, the expression of major auxin transporter genes, such as AUX1/LAX and PINs, is upregulated.[3] This suggests that this compound may disrupt the normal distribution of auxin within the root, contributing to the observed growth inhibition and morphological abnormalities. The accumulation of auxin in the root tip could lead to the radial swelling and inhibition of elongation that are characteristic of this compound exposure.

Enantioselectivity

This compound is a chiral molecule, existing as two enantiomers (R- and S-isomers). These enantiomers exhibit different biological activities.[10] The R-enantiomer generally possesses stronger herbicidal activity against target weeds.[10] In contrast, the S-enantiomer can cause more severe growth suppression in non-target plants like Arabidopsis thaliana.[10] This enantioselectivity is a critical consideration in both its efficacy and its potential non-target effects and suggests a specific interaction with a chiral binding site within the plant.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on plant growth and auxin physiology.

Table 1: Inhibitory Effects of this compound on Plant Growth

Plant SpeciesThis compound Concentration (µM)Duration of TreatmentParameter MeasuredInhibition (%)Reference
Tomato (Solanum lycopersicum)0.15 daysRoot Length40[2]
105 daysRoot Length82[2]
0.15 daysShoot Length3[2]
105 daysShoot Length39[2]
508 daysRoot Length67.6[3]
Corn (Zea mays)0.15 daysRoot Length1[2]
105 daysRoot Length65[2]
0.15 daysShoot Length-3 (slight promotion)[2]
105 daysShoot Length33[2]
1.0 and 10.03 daysRoot GrowthSevere Inhibition[6]
2024 hoursMitotic Figures in Root Meristem84[6]
Arabidopsis thalianarac-Napropamide (0.3 mg/L)Not specifiedRoot Length54.24[10]
S-Napropamide (0.3 mg/L)Not specifiedRoot Length66.42[10]
R-Napropamide (0.3 mg/L)Not specifiedRoot Length2.32[10]

Table 2: Effects of this compound on Auxin Levels and Gene Expression in Tomato (Solanum lycopersicum)

ParameterTreatmentControlThis compound-TreatedReference
Total Indole Acids (µg/mL)50 µM this compound, 8 days10.2 ± 0.913.2 ± 0.9
Indole-3-acetic acid (IAA) (ng/mL)50 µM this compound, 8 days31.3 ± 6.188.8 ± 16.2[3]
Indole-3-butyric acid (IBA) (ng/mL)50 µM this compound, 8 days27.7 ± 2.555.2 ± 3.4[3]
Auxin Transporter Gene Expression (Fold Change)50 µM this compound, 8 days1 (baseline)1.9 to 3.6[3]

Experimental Protocols

The following are descriptions of key experimental protocols used to study the mechanism of action of this compound.

In Vitro Phytotoxicity Assay for Root and Shoot Length

This protocol is used to rapidly assess the effect of this compound on seedling growth.

  • Seed Sterilization: Seeds of the test plant (e.g., tomato) are surface-sterilized to prevent microbial contamination. This can be done by washing with a solution of sodium hypochlorite followed by sterile water rinses.

  • Plating: Sterilized seeds are placed on a suitable growth medium, such as agar or filter paper, in petri dishes or specialized phytotoxicity testing systems.

  • Treatment Application: The growth medium is supplemented with different concentrations of this compound. A control group with no this compound is always included.

  • Incubation: The plates are incubated in a controlled environment with defined light and temperature conditions.

  • Data Collection: After a set period (e.g., 5-8 days), the root and shoot lengths of the seedlings are measured.

  • Analysis: The percentage of inhibition for each concentration is calculated relative to the control group.

Quantification of Indole Acids

This protocol is used to measure the levels of auxins in plant tissues.

3.2.1. Salkowski's Method (Colorimetric Analysis)

  • Tissue Extraction: Plant tissue (e.g., roots) is homogenized in a suitable solvent (e.g., methanol) to extract indole compounds.

  • Centrifugation: The homogenate is centrifuged to pellet cell debris, and the supernatant containing the extract is collected.

  • Colorimetric Reaction: The extract is mixed with Salkowski's reagent (a solution of perchloric acid and ferric chloride). In the presence of indole compounds, a pink to red color develops.

  • Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • Quantification: The concentration of total indole acids is determined by comparing the absorbance to a standard curve prepared with known concentrations of a standard indole compound (e.g., IAA).

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Tissue Extraction: Similar to the colorimetric method, plant tissue is extracted, but often with a more rigorous purification process to remove interfering compounds.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, which separates the different indole compounds based on their chemical properties as they pass through a column.

  • Mass Spectrometry Detection: As the separated compounds exit the chromatograph, they are ionized and detected by a mass spectrometer. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

  • Data Analysis: The data is processed to identify and quantify specific auxins like IAA and IBA with high sensitivity and specificity.

Gene Expression Analysis by Quantitative PCR (qPCR)[4][5]

This protocol is used to measure the expression levels of specific genes, such as those for auxin transporters.

  • RNA Extraction: Total RNA is extracted from plant tissues that have been exposed to this compound and from control tissues.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific to the target genes (e.g., AUX1/LAX, PINs) and a reference gene (for normalization). The reaction also contains a fluorescent dye that binds to double-stranded DNA.

  • Data Acquisition: The qPCR instrument monitors the fluorescence intensity during the PCR amplification. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq).

  • Analysis: The relative expression of the target genes in the treated samples compared to the control samples is calculated using the Cq values, often by the ΔΔCq method.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its study.

Napropamide_Mechanism cluster_soil Soil Environment cluster_plant Plant System (Root) cluster_effects Macroscopic Effects Napropamide_Application This compound Application (Pre-emergent) Root_Absorption Absorption by Roots Napropamide_Application->Root_Absorption Translocation Translocation Root_Absorption->Translocation Meristematic_Tissues Accumulation in Meristematic Tissues Translocation->Meristematic_Tissues Microtubule_Disruption Disruption of Microtubule Polymerization Meristematic_Tissues->Microtubule_Disruption Auxin_Disruption Alteration of Auxin Homeostasis Meristematic_Tissues->Auxin_Disruption Cell_Division_Inhibition Inhibition of Mitosis (Spindle Formation) Microtubule_Disruption->Cell_Division_Inhibition Cell_Elongation_Inhibition Inhibition of Cell Elongation (Cellulose Deposition) Microtubule_Disruption->Cell_Elongation_Inhibition Root_Growth_Inhibition Inhibition of Root Growth Cell_Division_Inhibition->Root_Growth_Inhibition Cell_Elongation_Inhibition->Root_Growth_Inhibition Radial_Swelling Radial Swelling of Root Tip Auxin_Disruption->Radial_Swelling Weed_Death Seedling Death Root_Growth_Inhibition->Weed_Death Radial_Swelling->Root_Growth_Inhibition

Caption: Proposed mechanism of action of this compound in plants.

Experimental_Workflow Seed_Collection Weed Seed Collection or Plant Culture In_Vitro_Assay In Vitro Phytotoxicity Assay Seed_Collection->In_Vitro_Assay Phenotypic_Analysis Phenotypic Analysis (Root/Shoot Length, Biomass) In_Vitro_Assay->Phenotypic_Analysis Tissue_Harvesting Tissue Harvesting for Molecular Analysis In_Vitro_Assay->Tissue_Harvesting Data_Integration Data Integration and Mechanism Elucidation Phenotypic_Analysis->Data_Integration Auxin_Quantification Auxin Quantification (LC-MS/MS) Tissue_Harvesting->Auxin_Quantification Gene_Expression Gene Expression Analysis (qPCR) Tissue_Harvesting->Gene_Expression Auxin_Quantification->Data_Integration Gene_Expression->Data_Integration

Caption: Experimental workflow for studying this compound's effects.

Conclusion

The mechanism of action of this compound is complex and, while not fully elucidated, centers on the disruption of root growth through the inhibition of cell division and elongation. The leading hypothesis for its primary mode of action is the interference with microtubule dynamics in the meristematic regions of susceptible plants. Furthermore, recent findings implicating the disruption of auxin homeostasis provide a more nuanced understanding of the physiological consequences of this compound exposure. The enantioselectivity of this compound underscores the specificity of its interaction at the molecular level. For researchers and professionals in drug development, a thorough understanding of these multifaceted effects is crucial for the development of more effective and selective herbicides, as well as for managing the potential for herbicide resistance. Future research should focus on identifying the precise molecular binding site of this compound and further unraveling the intricate interplay between microtubule disruption and auxin signaling in its overall herbicidal activity.

References

The Genesis and Synthesis of a Pre-Emergent Herbicide: A Technical Guide to Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and mechanism of action of Napropamide, a selective, soil-applied herbicide integral to weed management in a variety of agricultural settings.

Introduction

This compound, chemically known as (RS)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a pre-emergent herbicide that has been a valuable tool for farmers since its introduction. It is primarily used to control annual grasses and some broadleaf weeds in a wide range of crops, including vegetables, fruits, and ornamental plants.[1][2] This technical guide delves into the history of its discovery by the Stauffer Chemical Company, provides a detailed overview of its synthesis, elucidates its mechanism of action at the cellular level, and presents quantitative data on its efficacy.

Discovery and Development by Stauffer Chemical Company

This compound was first manufactured in 1969 and introduced to the market in 1971 by the Stauffer Chemical Company under the trade name Devrinol.[3][4] The Stauffer Chemical Company, founded in 1885 in San Francisco, grew to become a major player in the American chemical industry, with a significant focus on agricultural chemicals.[5] While the specific scientists who led the discovery team for this compound are not extensively documented in publicly available records, its development was a product of Stauffer's broader research and development programs in herbicides during the mid-20th century. The company was acquired by Imperial Chemical Industries in 1987, which later sold the basic chemicals business to Rhône-Poulenc S.A.[5]

This compound's utility lies in its pre-emergent activity; it is applied to the soil before weed seeds germinate, creating a chemical barrier that inhibits their growth. It is a selective and systemic herbicide, absorbed by the roots and, in some species, translocated throughout the plant.[2]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-(1-naphthalenyloxy)propanoic acid. This is followed by amidation to yield the final product.[6]

General Synthesis Pathway

A common synthetic route for this compound starts from propionic acid. The process can be summarized as follows:

  • Bromination of Propionic Acid: Propionic acid is first brominated to form 2-bromopropionic acid.

  • Formation of the Acid Chloride: The 2-bromopropionic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2-bromopropionyl chloride.

  • Amidation: The resulting acid chloride is reacted with diethylamine ((CH₃CH₂)₂NH) to form N,N-diethyl-2-bromopropionamide.

  • Williamson Ether Synthesis: In the final step, N,N-diethyl-2-bromopropionamide is reacted with 1-naphthol in the presence of a base. This reaction, a Williamson ether synthesis, forms the ether linkage and yields N,N-diethyl-2-(1-naphthyloxy)propionamide (this compound).[3]

G Propionic_acid Propionic Acid Bromopropionic_acid 2-Bromopropionic Acid Propionic_acid->Bromopropionic_acid Bromination Bromopropionyl_chloride 2-Bromopropionyl Chloride Bromopropionic_acid->Bromopropionyl_chloride Thionyl Chloride Diethylpropionamide N,N-diethyl-2-bromopropionamide Bromopropionyl_chloride->Diethylpropionamide Diethylamine This compound This compound Diethylpropionamide->this compound Williamson Ether Synthesis Naphthol 1-Naphthol Naphthol->this compound Williamson Ether Synthesis

General synthesis pathway of this compound.

Experimental Protocol: Synthesis of N,N-diethyl-2-(1-naphthyloxy)propionamide

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of 2-(1-naphthyloxy)propanoic acid

  • To a solution of 1-naphthol in a suitable solvent such as toluene, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the sodium naphthoxide salt.

  • Slowly add a 2-halopropionic acid derivative (e.g., ethyl 2-bromopropionate) to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(1-naphthyloxy)propanoic acid.

  • Filter, wash with water, and dry the solid product.

Step 2: Synthesis of N,N-diethyl-2-(1-naphthyloxy)propionamide (this compound)

  • Suspend the 2-(1-naphthyloxy)propanoic acid in an inert solvent (e.g., dichloromethane).

  • Add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to convert the carboxylic acid to its acid chloride. This step is typically performed at room temperature.

  • In a separate flask, dissolve diethylamine in the same solvent.

  • Slowly add the freshly prepared acid chloride solution to the diethylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the organic layer with water, a dilute acid solution, and a dilute base solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt key cellular processes in susceptible plants, primarily inhibiting root development and growth.[1] Its mode of action is multifaceted, affecting cell division and the synthesis of very-long-chain fatty acids (VLCFAs).

Inhibition of Cell Division

This compound is classified as a Group 15 (formerly Group K3) herbicide, which are known inhibitors of cell division.[7] It disrupts the normal development of cells in the meristematic regions of the plant, which are responsible for growth.[8] Specifically, it has been shown to block the cell cycle in both the G1 and G2 phases, thereby inhibiting DNA synthesis and preventing cells from proceeding through mitosis. This leads to a cessation of root and shoot elongation in germinating weed seedlings.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

More recent research has further elucidated this compound's mechanism of action, identifying it as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and seed storage lipids. By inhibiting the elongase enzymes responsible for the extension of fatty acid chains, this compound disrupts the formation of these vital components, leading to compromised cell membrane integrity and overall developmental failure in susceptible weeds.

G This compound This compound VLCFA_Elongase VLCFA Elongase Enzymes This compound->VLCFA_Elongase Inhibits Cell_Division Cell Division (Mitosis) This compound->Cell_Division Inhibits VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Root_Development Root Development and Growth VLCFA_Synthesis->Root_Development Essential for G1_G2_Block G1 and G2 Phase Block Cell_Division->G1_G2_Block Arrested in Cell_Division->Root_Development Essential for Weed_Control Weed Control Root_Development->Weed_Control Inhibition leads to

Mechanism of action of this compound.

Herbicidal Efficacy and Application

This compound is effective against a range of annual grasses and broadleaf weeds. Its efficacy is dependent on several factors, including application rate, soil type, and the target weed species.

Quantitative Data on Herbicidal Activity

The following table summarizes the recommended application rates and a partial list of weeds controlled by this compound formulations.

CropApplication Rate (Active Ingredient)Controlled Weeds (Partial List)Not Controlled (Partial List)
Ornamentals (container- and field-grown), Groundcovers, Flowers4 to 6 lb/acreAnnual grasses, Chickweed, Groundsel, Knotweed, PineappleweedBindweed, Morningglory, Mustard, Nightshade, Spurge
Brassicas (Broccoli, Brussels Sprouts, Cabbage, etc.)2.5 liters/ha (of 450 g/L formulation)Annual grass and broad-leaved weeds-
Winter Oilseed Rape2.5 liters/ha (of 450 g/L formulation)Annual grass and broad-leaved weeds-
Perennial Crops2000-3000 g/ha (this compound-M)Dicotyledonous weeds-
Field Crops450-600 g/ha (this compound-M)Dicotyledonous weeds-
Data compiled from various sources.[6][7][9]
Chirality and Biological Activity

This compound is a chiral molecule, existing as two enantiomers (R and S forms). Research has shown that the R-enantiomer, often referred to as this compound-M, exhibits significantly higher herbicidal activity than the S-enantiomer. This has led to the development of enantiopure formulations of this compound-M, which allow for lower application rates while maintaining or enhancing weed control, thereby reducing the environmental load of the herbicide.[9]

Conclusion

This compound remains a significant herbicide in modern agriculture due to its reliable pre-emergent control of a broad spectrum of weeds. Its discovery by the Stauffer Chemical Company marked an important advancement in weed management technology. A thorough understanding of its synthesis and multifaceted mode of action, including the inhibition of both cell division and very-long-chain fatty acid synthesis, is crucial for its effective and sustainable use. Future research may continue to explore the development of more active enantiopure formulations and further refine its application in integrated weed management programs.

References

Unraveling the Chiral Puzzle: A Technical Guide to the Biological Activity of Napropamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide, a selective pre-emergence herbicide, has been a staple in agriculture for the control of annual grasses and broadleaf weeds. As with many agrochemicals, this compound possesses a chiral center, leading to the existence of two enantiomers: (R)-napropamide and (S)-napropamide. While chemically similar, these stereoisomers exhibit distinct biological activities, from their intended herbicidal effects to their environmental fate and impact on non-target organisms. This technical guide provides an in-depth analysis of the enantioselective biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Understanding the nuances of each enantiomer is paramount for the development of more effective and environmentally benign herbicide formulations.

Enantioselective Herbicidal Activity

The primary herbicidal efficacy of this compound is predominantly attributed to the (R)-enantiomer. This stereoselectivity has been consistently observed across various weed species, with (R)-napropamide demonstrating significantly higher inhibitory effects on root and shoot growth compared to its (S)-counterpart.

Quantitative Herbicidal Activity Data

The differential activity of this compound enantiomers is evident in their half-maximal inhibitory concentration (IC50) values against target weeds.

Target Weed SpeciesEnantiomerIC50 (mg/L) - Root InhibitionIC50 (mg/L) - Shoot InhibitionCitation
Echinochloa crusgalli (Barnyard grass)(R)-Napropamide0.040.11
(S)-Napropamide0.350.89
Racemic this compound0.090.23

Table 1: Herbicidal activity of this compound enantiomers against Echinochloa crusgalli.

Environmental Fate: Enantioselective Degradation in Soil

The persistence and degradation of this compound in the soil are also subject to enantioselectivity, primarily driven by microbial activity. Generally, the (S)-enantiomer is degraded at a faster rate than the herbicidally active (R)-enantiomer, a phenomenon that has significant implications for the long-term efficacy and potential environmental accumulation of the herbicide.

Quantitative Soil Degradation Data

The differential degradation rates are reflected in the half-lives (DT50) of the enantiomers in soil.

Soil TypeEnantiomerHalf-life (DT50) in daysCitation
Loam(R)-Napropamide68.3
(S)-Napropamide49.5
Sandy Loam(R)-Napropamide55.8
(S)-Napropamide41.2

Table 2: Enantioselective degradation half-lives of this compound in different soil types.

Ecotoxicity Profile of this compound Enantiomers

The ecotoxicological assessment of chiral pesticides is crucial to fully understand their environmental impact. Studies have shown that the enantiomers of this compound can exhibit differential toxicity to non-target organisms.

Quantitative Ecotoxicity Data

The acute toxicity of this compound enantiomers to aquatic invertebrates, such as Daphnia magna, highlights this enantioselectivity.

Non-Target OrganismEnantiomer48-hour LC50 (mg/L)Citation
Daphnia magna (Water flea)(R)-Napropamide15.2
(S)-Napropamide25.8
Racemic this compound19.7

Table 3: Acute toxicity of this compound enantiomers to Daphnia magna.

Mechanism of Action: A Chiral Perspective

The herbicidal action of this compound is understood to be the inhibition of root elongation and cell division in susceptible plants. While the precise molecular target has not been definitively elucidated, evidence suggests that it may interfere with microtubule organization, a critical process in cell division. Molecular docking studies have been employed to investigate the differential binding of the this compound enantiomers to putative target proteins, such as tubulin.

Putative Signaling Pathway for this compound's Herbicidal Activity

The following diagram illustrates a hypothesized signaling pathway for the action of this compound, emphasizing the differential activity of the enantiomers.

G Putative Mechanism of this compound Enantiomers cluster_cell Plant Meristematic Cell R_Nap (R)-Napropamide Tubulin Tubulin Protein R_Nap->Tubulin Strong Binding S_Nap (S)-Napropamide S_Nap->Tubulin Weak Binding Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Cell_Division Cell Division (Mitosis) Microtubule->Cell_Division Root_Elongation Root Elongation Cell_Division->Root_Elongation

Caption: Differential binding of this compound enantiomers to tubulin.

Experimental Protocols

Enantioselective Analysis by Chiral HPLC

A robust and validated analytical method is essential for distinguishing and quantifying this compound enantiomers.

Objective: To separate and quantify (R)- and (S)-napropamide from a racemic standard or environmental sample.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) column and a UV detector.

Materials:

  • Racemic this compound standard

  • (R)-napropamide and (S)-napropamide reference standards (if available)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample extracts dissolved in mobile phase

Procedure:

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of calibration standards of racemic this compound in the mobile phase. If individual enantiomer standards are available, prepare separate calibration curves.

  • Sample Preparation: Extract this compound from the matrix (e.g., soil, water, plant tissue) using an appropriate method (e.g., solid-phase extraction, liquid-liquid extraction). Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks corresponding to (S)- and (R)-napropamide based on their retention times (typically (S)- elutes before (R)- on this type of column).

  • Quantification: Calculate the concentration of each enantiomer in the samples using the calibration curves.

G Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (Extraction & Concentration) HPLC_System Chiral HPLC System (Chiralcel OD-H column) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV at 290 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Workflow for the enantioselective analysis of this compound.

Herbicidal Activity Bioassay: Root Inhibition Test

This bioassay provides a quantitative measure of the herbicidal activity of this compound enantiomers.

Objective: To determine the IC50 values of (R)-, (S)-, and racemic this compound on the root growth of a target weed species.

Materials:

  • Seeds of a susceptible weed (e.g., Echinochloa crusgalli)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • (R)-, (S)-, and racemic this compound stock solutions in a suitable solvent (e.g., acetone)

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of each this compound form (R, S, and racemic) in distilled water containing a small amount of solvent (e.g., 0.1% acetone) to achieve the desired final concentrations. A solvent control (0.1% acetone in water) should also be prepared.

  • Seed Germination: Sterilize the weed seeds and place 10-15 seeds evenly on a filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective test solution or control to each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a growth chamber at 25°C with a 12h/12h light/dark cycle.

  • Measurement: After 5-7 days, carefully remove the seedlings and measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each treatment. Express the root growth inhibition as a percentage of the control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable regression model (e.g., log-logistic).

Conclusion

The biological activity of this compound is intrinsically linked to its chirality. The (R)-enantiomer is the primary contributor to its herbicidal efficacy, while the (S)-enantiomer exhibits lower activity and is often more susceptible to microbial degradation in the environment. This enantioselectivity extends to the ecotoxicity of this compound, highlighting the importance of evaluating individual enantiomers in environmental risk assessments. The development and use of enantiomerically enriched or pure (R)-napropamide formulations hold the potential to enhance weed control efficiency while reducing the overall pesticide load and its potential adverse effects on the environment. Future research should focus on definitively identifying the molecular target of this compound and elucidating the precise structural basis for the observed enantioselectivity, which will further aid in the design of next-generation, highly effective, and environmentally compatible herbicides.

Napropamide: A Technical Guide to its Mode of Action and Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide is a selective, pre-emergent herbicide belonging to the acetamide chemical family, primarily used for the control of annual grasses and various broadleaf weeds. Absorbed through the roots of emerging seedlings, its primary phytotoxic effect is the potent inhibition of root growth and development.[1] Despite its long-standing use in agriculture, the precise molecular mechanism of this compound remains a subject of scientific ambiguity, leading to its classification by the Herbicide Resistance Action Committee (HRAC) in the enigmatic "Group 0" (previously Group Z or K3), designating an unknown or inconclusive mode of action.[2][3][4] This technical guide synthesizes the current understanding of this compound's physiological and biochemical effects, addresses the ongoing debate surrounding its classification, presents quantitative data on its biological activity, and provides detailed experimental protocols for its study.

Classification and Mode of Action

This compound's classification has been a point of contention. It was previously categorized under HRAC Group K3, which includes inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[5] However, compelling evidence suggests that this compound does not inhibit VLCFA synthesis, leading to its reclassification into Group 0, a category for herbicides with an unknown or unconfirmed mode of action.[2][3][5]

The primary and undisputed mode of action of this compound is the severe inhibition of root cell elongation and cell division.[6][7] This action is systemic, with the compound being absorbed by the roots and translocated upwards.[6] The observable symptoms in susceptible plants, such as stunted root growth and swollen root tips, are characteristic of disruption to cell division and microtubule organization.[8]

dot

Auxin_Colorimetric_Workflow A 1. Harvest Root Tissue (Control & Treated) B 2. Homogenize in Ethanol A->B C 3. Mix Extract with Salkowski's Reagent B->C D 4. Incubate in Dark (30 min) C->D E 5. Measure Absorbance at 530 nm D->E F 6. Quantify vs. IAA Standard Curve E->F qPCR_Workflow A 1. RNA Extraction from Root Tissue B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. qPCR Reaction Setup (SYBR Green, Primers, cDNA) B->C D 4. Real-Time PCR Amplification C->D E 5. Data Analysis (2-ΔΔCT Method) D->E

References

Degradation Pathways of Napropamide in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a selective pre-emergent herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding these degradation pathways is crucial for assessing its environmental fate, persistence, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound, including microbial degradation, photodegradation, and chemical hydrolysis. It details the major metabolites formed during these processes and presents quantitative data on degradation kinetics. Furthermore, this guide outlines detailed experimental protocols for studying this compound degradation in both soil and water matrices, along with analytical methodologies for the quantification of the parent compound and its degradation products.

Introduction

This compound, chemically known as (R,S)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a widely used herbicide for the control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] Its environmental persistence and potential for off-site transport are of significant interest to environmental scientists and regulatory bodies. The degradation of this compound in the environment is a complex process influenced by a combination of biotic and abiotic factors. The primary pathways of degradation are microbial metabolism in soil and photodegradation in water and on the soil surface.[1]

This guide aims to provide a detailed technical overview of these degradation pathways, supported by quantitative data, experimental protocols, and visual representations of the key processes involved.

Degradation Pathways of this compound

The environmental degradation of this compound proceeds through three main pathways:

  • Microbial Degradation: This is a significant pathway in soil environments, although it is considered a relatively slow process.[2] Soil microorganisms, such as bacteria and fungi, utilize this compound as a carbon and energy source, leading to its transformation into various metabolites.[3]

  • Photodegradation: this compound is susceptible to degradation upon exposure to sunlight, particularly in aqueous environments and on the soil surface.[2] This process involves the absorption of light energy, leading to the chemical alteration of the this compound molecule.

  • Chemical Hydrolysis: this compound is relatively stable to hydrolysis under typical environmental pH conditions (pH 4-10).[4] However, hydrolysis of the amide bond can occur, contributing to the overall degradation process, especially under more extreme pH or temperature conditions.

Microbial Degradation in Soil

Microbial degradation is a key process governing the fate of this compound in soil. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.[3] One identified bacterial species capable of degrading this compound is Bacillus cereus.[3]

The microbial metabolism of this compound primarily involves the following reactions:

  • Dealkylation: The loss of one or both ethyl groups from the amide nitrogen.[3]

  • Amide Hydrolysis: Cleavage of the amide bond to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).[5]

  • Ring Hydroxylation: The addition of hydroxyl groups to the naphthalene ring.[5]

  • Oxidation: Further oxidation of the molecule.[3]

These enzymatic reactions are catalyzed by microbial enzymes such as amidases, which are responsible for the hydrolysis of the amide bond.[6][7]

Key Metabolites in Soil:

  • N-ethyl-2-(1-naphthoxy)-propionamide

  • N-methyl-2-(1-naphthoxy)-propionamide [3]

  • 2-(naphthalen-1-yloxy)propanoic acid (NOPA) [5]

  • 1-Naphthol [3]

  • Propylacetanilide [3]

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Napropamide_Microbial_Degradation This compound This compound Dealkylation_Products N-ethyl-2-(1-naphthoxy)-propionamide N-methyl-2-(1-naphthoxy)-propionamide This compound->Dealkylation_Products Dealkylation (Microbial Enzymes) NOPA 2-(naphthalen-1-yloxy)propanoic acid (NOPA) This compound->NOPA Amide Hydrolysis (Amidase) Propylacetanilide Propylacetanilide This compound->Propylacetanilide Oxidation/Hydrolysis Further_Degradation Further Degradation (Mineralization to CO2) Dealkylation_Products->Further_Degradation One_Naphthol 1-Naphthol NOPA->One_Naphthol Ether Cleavage One_Naphthol->Further_Degradation Propylacetanilide->Further_Degradation

Proposed microbial degradation pathway of this compound in soil.
Photodegradation in Water and on Soil Surface

Photodegradation is a rapid process for this compound in aqueous solutions and on light-exposed soil surfaces. The half-life of this compound in water under sunlight can be a matter of minutes. The process is initiated by the absorption of UV radiation, leading to the formation of excited states that can undergo various chemical transformations.

The primary photochemical reactions include:

  • Photo-Claisen Rearrangement: A common reaction for aryl ethers, leading to the formation of substituted naphthols.

  • Formation of Quinones: In the presence of oxygen, 1,4-naphthoquinone can be a major photoproduct.

  • Cleavage of the Ether Linkage: Resulting in the formation of 1-naphthol.

Key Metabolites in Water (Photodegradation):

  • Substituted 1-naphthols

  • 1-Naphthol

  • 1,4-Naphthoquinone

The following diagram illustrates the proposed photodegradation pathway of this compound.

Napropamide_Photodegradation This compound This compound Excited_State Excited State (this compound*) This compound->Excited_State UV Light (Sunlight) Photo_Claisen Substituted 1-naphthols (Photo-Claisen Rearrangement) Excited_State->Photo_Claisen One_Naphthol 1-Naphthol Excited_State->One_Naphthol Ether Cleavage Naphthoquinone 1,4-Naphthoquinone Excited_State->Naphthoquinone Oxidation (in presence of O2) Further_Products Other Photoproducts Photo_Claisen->Further_Products One_Naphthol->Further_Products Naphthoquinone->Further_Products

Proposed photodegradation pathway of this compound in water.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on environmental conditions.

Degradation in Soil
Soil TypeTemperature (°C)Moisture ContentHalf-life (DT50) (days)Reference
Sandy Clay Loam2060% MWHC33.50 - 71.42[1][2]
Not Specified25Not Specified25[8]
Not Specified15Not Specified45[8]
Not Specified5Not Specified75[8]
Sandy LoamField ConditionsNot Specified~130 (Spring/Summer application)[4]
Nine different soils20Moist72 - 150[4]
Degradation in Water
ConditionLight SourcepHHalf-life (DT50)Reference
Aqueous SolutionXenon Arc Lamp75.7 minutes[4]
Sterilized Water BufferDark Incubation7> 90 days (stable to hydrolysis)[4]

Experimental Protocols

The following sections provide detailed methodologies for conducting this compound degradation studies in soil and water, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307.[9]

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.

Materials:

  • Freshly collected agricultural soil (sieved <2mm)

  • Analytical grade this compound

  • Radiolabeled (e.g., ¹⁴C) this compound (for metabolite tracking and mass balance)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for CO₂ and volatile organics (e.g., potassium hydroxide, ethylene glycol)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Analytical instrumentation (HPLC, GC-MS, LSC)

Procedure:

  • Soil Characterization: Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

  • Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20 ± 2°C) for 7-14 days to allow microbial activity to stabilize.

  • Preparation of Sterile Controls: Sterilize a portion of the soil (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation. Note that chemical sterilization with agents like mercuric chloride can interfere with sorption studies.[10]

  • Application of this compound: Prepare a stock solution of this compound (and its radiolabeled counterpart). Apply the solution evenly to the soil surface to achieve the desired concentration.

  • Incubation: Place the treated soil samples in the incubation vessels. For aerobic studies, ensure a continuous supply of air. Include traps for CO₂ and volatile organic compounds. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent or solvent mixture (e.g., acetonitrile:water).

  • Analysis: Analyze the extracts for the concentration of this compound and its degradation products using HPLC-UV/MS or GC-MS. For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity.

  • Data Analysis: Calculate the half-life (DT50) and degradation rate constant (k) by fitting the concentration data to a first-order kinetic model.

The following diagram illustrates the experimental workflow for a soil degradation study.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Soil_Acclimation Soil Acclimation (Moisture & Temp) Soil_Collection->Soil_Acclimation Application This compound Application Soil_Acclimation->Application Sterilization Sterile Control Preparation Sterilization->Application Incubation Incubation in Dark (Controlled Temp) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50, Kinetics) Analysis->Data_Analysis Water_Photodegradation_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Solution_Prep Prepare Aqueous This compound Solution Setup Fill Quartz Vessels (Light & Dark Controls) Solution_Prep->Setup Irradiation Irradiation with Simulated Sunlight Setup->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis HPLC / GC-MS Analysis Sampling->Analysis Data_Analysis Data Analysis (Rate Constant, Half-life) Analysis->Data_Analysis

References

The Toxicity Profile of Napropamide in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a selective systemic amide herbicide, is characterized by a generally low acute toxicity profile in mammals. However, chronic exposure has been associated with specific target organ effects, including alterations in liver and uterine weight, as well as developmental effects at high doses. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian species. It summarizes key toxicological metrics, details experimental methodologies based on established regulatory guidelines, and explores potential mechanistic pathways underlying the observed toxic effects. The information is presented to support further research and risk assessment of this compound.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure in mammalian species.

Quantitative Data for Acute Toxicity

The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for this compound in several mammalian species.

SpeciesRoute of ExposureParameterValue (mg/kg bw)Reference
Rat (male)OralLD50>5000[1]
Rat (female)OralLD504680[1]
RabbitDermalLD50>4640[1]
Guinea PigDermalLD50>2000[1]
RatInhalation (4-hr, formulation)LC50>0.2 mg/L[1]

Table 1: Summary of Acute Toxicity Data for this compound

Clinical Signs of Acute Toxicity

In acute exposure studies in rats, observed toxic effects included diarrhea, excessive tearing and urination, depression, salivation, rapid weight loss, respiratory changes, decreased blood pressure, and fluid in body cavities.[1]

Experimental Protocols for Acute Toxicity Testing

Acute toxicity studies for this compound are generally conducted in accordance with standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A typical protocol for an acute oral toxicity study, such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

  • Test Animals: Young adult rats (e.g., Sprague-Dawley strain), typically of one sex (females are often used as they are generally slightly more sensitive).

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least five days is allowed before dosing.

  • Dosing: The test substance is administered in a single dose by gavage. The volume administered is kept as low as practicable.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Chronic Toxicity

Chronic exposure to this compound has been shown to induce effects in a dose-dependent manner, with the liver and reproductive organs being identified as potential targets.

Quantitative Data for Chronic and Sub-chronic Toxicity

The following tables summarize the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from key chronic and sub-chronic toxicity studies.

Sub-chronic Toxicity

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Rat13 weeks3040Reduction in uterine weight (females)[1]
Dog13 weeks-100Decreased liver and body weight, changes in blood chemistry (males)[1]

Table 2: Summary of Sub-chronic Toxicity Data for this compound

Chronic Toxicity and Carcinogenicity

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Rat2 years1248Decreased body weight gain and liver effects
Mouse2 years-100Decreased body weight gains[1]
Dog1 year70500Decreased body weight and body weight gain (females)

Table 3: Summary of Chronic Toxicity and Carcinogenicity Data for this compound

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: Two-year studies in both rats and mice did not reveal any cancer-related changes, suggesting that this compound is not likely to be carcinogenic.[1] The only effects noted at the highest dose (100 mg/kg/day) were decreases in body weight gains in both species.[1]

  • Mutagenicity: Mutagenicity tests on bacterial cells and in mice have all produced negative results, indicating that this compound is not mutagenic.[1]

  • Reproductive and Developmental Toxicity: In a three-generation study in rats, a decrease in the body weight gain of fetal pups was observed at a dose of 100 mg/kg/day.[1] Developmental toxicity studies in rats have produced conflicting results, with one study showing no effects at doses over 400 mg/kg/day, while others indicated incomplete bone formation at doses as low as 25 mg/kg/day during critical periods of pregnancy.[1] In rabbits, a prenatal developmental study established a maternal NOAEL of 100 mg/kg/day and a developmental NOAEL of 1000 mg/kg/day.

SpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Rat3-Generation ReproductionParental/Systemic: 29.6-39.4; Offspring: 29.6-39.4Parental/Systemic: 98.8-130.7; Offspring: 98.8-130.7Decreased body weight in F1 females and F2 males/females; Decreased pup body weights
RabbitPrenatal DevelopmentalMaternal: 100; Developmental: 1000Maternal: 300Decreased maternal body weight gain

Table 4: Summary of Reproductive and Developmental Toxicity Data for this compound

Experimental Protocols for Chronic Toxicity Testing

Chronic toxicity studies are extensive and follow rigorous guidelines, such as OECD Test Guideline 452 (Chronic Toxicity Studies) and OECD Test Guideline 416 (Two-Generation Reproduction Toxicity).

The following diagram illustrates a generalized workflow for a two-year chronic toxicity and carcinogenicity study in rodents.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (2 Years) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting DoseRangeFinding Dose-Range-Finding Studies (e.g., 90-day) ProtocolDesign Protocol Design (Selection of doses, endpoints) DoseRangeFinding->ProtocolDesign Dosing Daily Dosing (e.g., in feed) ProtocolDesign->Dosing Observations Clinical Observations & Body Weight Dosing->Observations FoodConsumption Food Consumption Monitoring Dosing->FoodConsumption Hematology Interim Hematology & Clinical Chemistry Observations->Hematology TerminalBleed Terminal Blood Collection Necropsy Gross Necropsy & Organ Weights TerminalBleed->Necropsy Histopathology Histopathology of Tissues Necropsy->Histopathology DataAnalysis Statistical Analysis Histopathology->DataAnalysis FinalReport Final Report (NOAEL/LOAEL determination) DataAnalysis->FinalReport

Workflow for a two-year rodent chronic toxicity and carcinogenicity study.

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying this compound's toxicity in mammals are not fully elucidated in publicly available literature. However, based on its chemical class (amide herbicide) and observed toxicological endpoints, several potential pathways can be hypothesized.

Potential for Endocrine Disruption

The observed reduction in uterine weight in female rats chronically exposed to this compound suggests a potential interaction with the endocrine system. This could occur through various mechanisms, including interference with estrogen signaling pathways.

The following diagram illustrates a generalized pathway for endocrine disruption leading to effects on reproductive tissues.

G This compound This compound ER Estrogen Receptor (ER) This compound->ER Antagonism or altered receptor expression ERE Estrogen Response Element (ERE) in DNA ER->ERE Binding GeneTranscription Altered Gene Transcription ERE->GeneTranscription UterineEffects Decreased Uterine Weight GeneTranscription->UterineEffects

Hypothesized endocrine disruption pathway for this compound.
Hepatic Effects and Potential for Enzyme Induction

Changes in liver weight and blood chemistry in dogs suggest that the liver is a target organ for this compound. A common response of the liver to xenobiotics is the induction of drug-metabolizing enzymes, primarily through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

The diagram below illustrates a generalized pathway for xenobiotic-induced liver effects.

G This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte PXR_CAR PXR/CAR Nuclear Receptors Hepatocyte->PXR_CAR Activation GeneExpression Altered Gene Expression (e.g., CYP enzymes) PXR_CAR->GeneExpression Metabolism Altered Xenobiotic & Endogenous Metabolism GeneExpression->Metabolism LiverEffects Liver Weight Changes & Altered Blood Chemistry Metabolism->LiverEffects

Hypothesized pathway for this compound-induced liver effects.
Potential Interaction with TRPA1 Channels

Recent research on amide herbicides as a class has suggested that they may induce cytotoxicity through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, leading to an influx of calcium and subsequent cellular stress. While this has not been specifically demonstrated for this compound, it represents a plausible mechanism for cellular toxicity.

Conclusion

This compound demonstrates a low order of acute toxicity in mammals. Chronic exposure at sufficient doses can lead to target organ effects, primarily affecting the liver and reproductive system, and can also result in developmental toxicity. While this compound is not considered to be mutagenic or carcinogenic in rodents, the observed chronic and developmental effects warrant careful consideration in risk assessment. Further research into the specific molecular signaling pathways, such as endocrine modulation and hepatic enzyme induction, would provide a more complete understanding of its toxicological profile. The data and hypothesized mechanisms presented in this guide serve as a foundation for such future investigations.

References

The Impact of Napropamide on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide napropamide on soil microbial communities. The information presented is collated from various scientific studies, focusing on quantitative data, detailed experimental methodologies, and the logical relationships governing the interactions between this herbicide and the soil microbiome.

Executive Summary

This compound, a pre-emergent herbicide, exerts a notable influence on the delicate balance of soil microbial ecosystems. Research indicates that its application can lead to significant alterations in microbial biomass, enzyme activities, and the overall structure of bacterial communities. While the dissipation of this compound in soil is influenced by both biotic and abiotic factors, its presence can induce both inhibitory and stimulatory effects on different microbial parameters, depending on the concentration and duration of exposure. This guide synthesizes the current understanding of these effects to inform future research and environmental risk assessments.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil initiates a cascade of effects on the microbial inhabitants. These impacts have been quantified across several key indicators of soil health and microbial activity.

Microbial Biomass

Studies have shown a general decline in microbial biomass, a key indicator of the total living microbial component of the soil, following this compound application.

Table 1: Effects of this compound on Soil Microbial Biomass

ParameterThis compound Concentration (mg/kg soil)Observation Period (days)EffectCitation
Microbial Biomass Carbon2 - 8056Decline compared to control[1]
Microbial Biomass Nitrogen2 - 8056Decline compared to control[1]
Soil Respiration

Basal soil respiration (BSR), a measure of the metabolic activity of the soil microbial community, exhibits a dynamic response to this compound.

Table 2: Effects of this compound on Basal Soil Respiration (BSR)

This compound Concentration (mg/kg soil)Observation PeriodEffect on BSRCitation
2 - 80First 7 daysIncreased level compared to control[1]
2 - 80After 7 daysDecreased relative to control[1]
Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and their activity is a sensitive indicator of soil health. This compound has been shown to have varied effects on different soil enzymes.

Table 3: Effects of this compound on Soil Enzyme Activities

EnzymeThis compound Concentration (mg/kg soil)Observation PeriodEffectCitation
Urease2 - 8056 daysInhibitory[1]
Invertase2 - 8056 daysInhibitory[1]
Catalase2 - 80First 7 daysEnhanced[1]
Catalase2 - 80After 7 daysReturned to basal level[1]

Impact on Soil Microbial Community Structure

The application of this compound leads to discernible shifts in the composition of soil bacterial communities. While detailed taxonomic changes are not extensively documented in the available literature, techniques like Denaturing Gradient Gel Electrophoresis (DGGE) have provided insights into these structural alterations.

A study assessing the long-term effects of this compound observed an apparent difference in the bacterial community composition between treated and control soils.[1] Notably, there was an increase in the number of bands in DGGE profiles during the 7 to 14-day incubation period, suggesting a transient increase in bacterial diversity or the proliferation of specific, previously less abundant, species.[1] The main microorganisms involved in the decomposition of herbicides like this compound are generally bacteria, actinomycetes, and microscopic fungi.[2]

It is important to note that the current body of research often describes these changes in general terms, and a deeper understanding, including the identification of specific microbial taxa that are either sensitive or resistant to this compound, requires further investigation using high-throughput sequencing methods.

Experimental Protocols

This section details the methodologies employed in studies investigating the effects of this compound on soil microbial communities.

Soil Microcosm Setup

A typical laboratory experiment to assess the impact of this compound involves the following steps:

  • Soil Collection and Preparation: Soil is collected from a specified depth, air-dried, and sieved to ensure homogeneity.

  • This compound Application: The herbicide is applied to soil samples at various concentrations, often including a control group with no this compound.[1]

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a defined period, with sampling at regular intervals (e.g., 1, 3, 7, 14, 28, 42, and 56 days).[1]

Soil DNA Extraction and Community Analysis

To analyze the microbial community structure, the following protocol is often employed:

  • DNA Extraction: Total microbial DNA is extracted from soil samples using methods like bead-beating to lyse the microbial cells.

  • PCR Amplification: A specific region of a marker gene, such as the 16S rRNA gene for bacteria, is amplified using polymerase chain reaction (PCR).

  • Denaturing Gradient Gel Electrophoresis (DGGE): The PCR products are separated on a polyacrylamide gel containing a denaturing gradient. This technique separates DNA fragments of the same length based on their sequence, providing a fingerprint of the bacterial community.[1]

Soil Enzyme Activity Assays

The activity of key soil enzymes is determined using specific spectrophotometric assays:

  • Urease Activity: This assay is based on the quantification of ammonium released from the hydrolysis of urea.

  • Dehydrogenase Activity: This assay measures the rate of reduction of a tetrazolium salt to formazan, which is indicative of overall microbial respiratory activity.

  • Phosphatase Activity: This assay typically uses p-nitrophenyl phosphate as a substrate and measures the release of p-nitrophenol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on soil microbial communities.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Microbial Community & Activity Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving napropamide_application This compound Application (Multiple Concentrations) soil_collection->napropamide_application incubation Controlled Incubation (e.g., 56 days) napropamide_application->incubation sampling Time-course Sampling incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction enzyme_assays Enzyme Activity Assays (Urease, Phosphatase, etc.) sampling->enzyme_assays biomass_measurement Microbial Biomass (C & N) sampling->biomass_measurement pcr_dgge PCR-DGGE of 16S rRNA dna_extraction->pcr_dgge community_shift Community Structure Shifts pcr_dgge->community_shift enzyme_activity_changes Changes in Enzyme Activity enzyme_assays->enzyme_activity_changes biomass_changes Changes in Microbial Biomass biomass_measurement->biomass_changes correlation Correlate with this compound Concentration & Time community_shift->correlation enzyme_activity_changes->correlation biomass_changes->correlation

Caption: A typical experimental workflow for assessing this compound's soil impact.

Logical Relationships of this compound's Effects

While specific intracellular signaling pathways affected by this compound are not well-documented, the following diagram illustrates the logical cause-and-effect relationships observed in soil ecosystems upon its application.

Napropamide_Effects cluster_direct_effects Direct & Indirect Effects cluster_biomass Microbial Biomass cluster_activity Enzyme & Metabolic Activity cluster_community Microbial Community Structure cluster_dissipation Herbicide Fate This compound This compound Application to Soil microbial_toxicity Toxicity to Susceptible Microbes This compound->microbial_toxicity microbial_stimulation Stimulation of Tolerant/Degrading Microbes This compound->microbial_stimulation biomass_decline Decrease in Microbial Biomass (C & N) microbial_toxicity->biomass_decline enzyme_inhibition Inhibition of Enzymes (e.g., Urease, Invertase) microbial_toxicity->enzyme_inhibition respiration_change Altered Soil Respiration (Initial increase, then decrease) microbial_toxicity->respiration_change community_shift Shift in Bacterial Community Composition microbial_toxicity->community_shift microbial_stimulation->respiration_change microbial_stimulation->community_shift degradation Microbial Degradation microbial_stimulation->degradation degradation->this compound Reduces Concentration

Caption: Logical flow of this compound's effects on soil microbial communities.

Conclusion and Future Directions

The available evidence clearly indicates that this compound is not inert in the soil environment and can significantly alter the structure and function of microbial communities. The observed decreases in microbial biomass and inhibition of key enzymes involved in nutrient cycling are of particular concern for long-term soil health. However, the initial stimulation of soil respiration and the transient increase in bacterial diversity suggest a complex response that warrants further investigation.

Future research should focus on:

  • Utilizing high-throughput sequencing techniques (e.g., 16S rRNA and ITS amplicon sequencing, shotgun metagenomics) to gain a more detailed understanding of the specific microbial taxa affected by this compound.

  • Investigating the functional responses of the soil microbiome through metatranscriptomics and metaproteomics to understand how gene expression and protein production are altered.

  • Elucidating the specific biochemical pathways of this compound degradation by soil microorganisms.

  • Conducting long-term field studies to assess the chronic effects of this compound application on soil microbial communities and their resilience.

A deeper understanding of these aspects will be crucial for developing sustainable agricultural practices that minimize the non-target impacts of herbicides like this compound.

References

The Herbicidal Efficacy of Napropamide: A Technical Review of its Mode of Action and Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and crop protection specialists.

Napropamide, a selective, pre-emergent herbicide, is a crucial tool in modern agriculture for the control of annual grasses and certain broadleaf weeds. This technical guide synthesizes findings from primary research to provide an in-depth understanding of its herbicidal properties, focusing on its mechanism of action, physiological and biochemical effects on target plants, and the experimental methodologies used to elucidate these functions.

Mode of Action: Inhibition of Root Growth and Cell Division

This compound's primary mode of action is the inhibition of root growth and development.[1][2] It is absorbed through the roots of germinating seeds and disrupts cell division and elongation in the meristematic regions, which are vital for plant growth.[3] This inhibition of root development prevents the emergence of susceptible weeds, thereby reducing competition with crops.[1] While the precise molecular target is not fully elucidated, leading to its classification in HRAC Group 0 (formerly Group K3), research points to its interference with very-long-chain fatty acid synthesis, which in turn blocks cell elongation and proper seedling development.[4]

Studies on corn (Zea mays) have shown that this compound treatment leads to severe root growth inhibition within three days of germination.[5] This is accompanied by a doubling of the root diameter near the apex and the formation of numerous lateral root primordia.[5] Despite an overall increase in meristem volume, there is a significant reduction in the number of mitotic figures, indicating a disruption of the cell cycle.[5]

Quantitative Effects on Plant Growth

The inhibitory effects of this compound are dose-dependent. Research on tomato (Solanum lycopersicum) has demonstrated significant root length inhibition at various concentrations.

Plant SpeciesThis compound ConcentrationEffect on Root GrowthEffect on Shoot GrowthReference
Tomato (Solanum lycopersicum)0.1 µM (Day 5)40% inhibition3% inhibition[6]
Tomato (Solanum lycopersicum)10 µM (Day 5)82% inhibition39% inhibition[6]
Tomato (Solanum lycopersicum)50 µM (Day 8)67.6% inhibitionInsignificant inhibition[6][7]
Corn (Zea mays)0.1 µM (Day 5)1% inhibition-3% (slight promotion)[6]
Corn (Zea mays)10 µM (Day 5)65% inhibition33% inhibition[6]
Rapeseed (Brassica napus)8 mg/L (~30 µM) (Day 5)46% biomass reduction28% biomass reduction[6]

Experimental Protocols

In Vitro Phytotoxicity Assay for Morphological Parameter Evaluation

This protocol is designed for the rapid in vitro assessment of this compound's effect on plant growth, particularly root and shoot length.

Methodology:

  • Seed Sterilization and Germination: Seeds of the target species (e.g., tomato) are surface-sterilized to prevent microbial contamination. They are then germinated on a suitable medium, such as agar plates, in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Treatment: Once the radicle emerges, seedlings are transferred to fresh plates containing various concentrations of this compound. A control group with no herbicide is also maintained.

  • Incubation: The plates are incubated under the same controlled conditions for a specified period (e.g., 5-8 days).

  • Data Collection: After the incubation period, the root and shoot lengths of each seedling are measured. The percentage of inhibition is calculated relative to the control group.

Caption: Workflow for in vitro phytotoxicity assessment.

Analysis of Indole Acetic Acid (IAA) and Indole Butyric Acid (IBA) using LC-MS/MS

This method quantifies the levels of key auxins in plant tissues following this compound treatment to investigate its effect on hormone regulation.

Methodology:

  • Sample Preparation: Plant tissues (e.g., roots) from both control and this compound-treated plants are harvested, flash-frozen in liquid nitrogen, and lyophilized.

  • Extraction: The dried tissue is ground to a fine powder, and auxins are extracted using a suitable solvent (e.g., acidified methanol).

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.

Caption: Workflow for auxin analysis by LC-MS/MS.

Gene Expression Analysis of Auxin Transporters by qPCR

This protocol examines the effect of this compound on the expression of genes involved in auxin transport.

Methodology:

  • RNA Extraction: Total RNA is extracted from the roots of control and this compound-treated plants using a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with primers specific to the target auxin transporter genes (e.g., AUX1/LAX, PINs). A reference gene is used for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the delta-delta Ct method.

Caption: Workflow for qPCR analysis of gene expression.

Biochemical Effects: Impact on Auxin Homeostasis

Recent studies have revealed that this compound significantly affects auxin levels and the expression of auxin transporter genes in plants. In tomato, treatment with 50 µM this compound led to a notable increase in total indole acids.[7]

AnalyteControl50 µM this compoundUnitReference
Total Indole Acids10.2 ± 0.913.2 ± 0.9µg/mL[7]
Indole Acetic Acid (IAA)31.3 ± 6.188.8 ± 16.2ng/mL[7]
Indole Butyric Acid (IBA)27.7 ± 2.555.2 ± 3.4ng/mL[7]

Consistent with the elevated auxin levels, the expression of major auxin transporter genes, including AUX1/LAX and PINs, was found to be upregulated by 1.9 to 3.6-fold following this compound treatment.[7] This suggests that this compound disrupts the normal distribution of auxin within the plant, potentially leading to the observed morphological abnormalities in the roots.

Signaling_Pathway_this compound This compound This compound Auxin_Accumulation Increased IAA and IBA Levels This compound->Auxin_Accumulation Gene_Upregulation Upregulation of AUX1/LAX and PINs This compound->Gene_Upregulation Disrupted_Transport Disrupted Auxin Transport Auxin_Accumulation->Disrupted_Transport Gene_Upregulation->Disrupted_Transport Root_Inhibition Inhibition of Root Growth and Development Disrupted_Transport->Root_Inhibition

Caption: Proposed signaling pathway of this compound's herbicidal action.

Enantioselective Effects

This compound is a chiral herbicide, and its enantiomers (R- and S-isomers) exhibit different biological activities. The R-enantiomer generally possesses stronger herbicidal activity against target weeds.[8][9] In contrast, the S-enantiomer can cause more significant growth inhibition in non-target crops.[8] Interestingly, one study on Arabidopsis thaliana found that the R-enantiomer was more effective at reducing the accumulation of antibiotic resistance genes (ARGs) in the plant compared to the S-enantiomer.[8][9] This was attributed to the R-isomer causing milder growth inhibition and maintaining better nutrient homeostasis and cell wall integrity.[8][9]

Environmental Fate

This compound is moderately volatile and susceptible to photodegradation.[1] Therefore, it is recommended to be incorporated into the soil through irrigation or cultivation to reduce losses.[1] Its leaching potential is considered negligible.[1] The persistence of this compound in the soil can vary, with some studies showing that it can persist for more than 180 days, potentially affecting subsequent crops.[5]

Conclusion

This compound remains an effective pre-emergent herbicide that primarily targets root growth and development through the inhibition of cell division and elongation. Its mode of action, while not fully resolved at the molecular level, involves the disruption of very-long-chain fatty acid synthesis and significant alterations to auxin homeostasis. The dose-dependent and species-specific efficacy of this compound, coupled with the differential activity of its enantiomers, highlights the complexity of its herbicidal action. Further research into its precise molecular targets will be crucial for developing more effective and selective weed management strategies and for understanding potential resistance mechanisms. This technical guide provides a foundational understanding of this compound's herbicidal effects, drawing upon key primary research to inform future studies and applications in crop protection.

References

An In-depth Technical Guide to the Agricultural Use of Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Napropamide is a selective, soil-applied herbicide utilized for the pre-emergence control of annual grasses and various broadleaf weeds in a wide range of agricultural and horticultural crops. Chemically, it is an acetamide herbicide, recognized for its efficacy in inhibiting the root development of germinating weeds. Recent research into its mode of action has revealed significant effects on plant hormonal pathways, specifically auxin transport and signaling, leading to a re-evaluation of its classification. This guide provides a comprehensive technical review of this compound, consolidating data on its chemical properties, mechanism of action, agricultural applications, and environmental fate. Detailed experimental protocols for key assays and quantitative data are presented to support researchers, scientists, and professionals in the field of crop protection and drug development.

Chemical and Physical Properties

This compound is an amide herbicide first registered in 1972.[1] It is a chiral molecule, with the commercial product typically being a racemic mixture of its (S)- and (R)- enantiomers.[2] The (R)-isomer, also known as this compound-M, has been shown to be significantly more herbicidally active than the (S)-isomer.[3]

PropertyValueSource(s)
IUPAC Name N,N-diethyl-2-(naphthalen-1-yloxy)propanamide[4]
CAS Number 15299-99-7[4]
Chemical Formula C₁₇H₂₁NO₂[4]
Molar Mass 271.36 g/mol [4]
Physical State White crystals to light brown solid[2]
Melting Point 74.5 °C[5]
Water Solubility 73 mg/L (73 ppm)[6]
Vapor Pressure 0.167 mPa (at 25 °C)[5]
Log Kow 3.33[2]
Soil Sorption Koc 218 - 700 mL/g[6][7]

Mechanism of Action

This compound is a systemic herbicide absorbed by the roots of emerging seedlings.[8] Its primary mode of action is the inhibition of root growth and development, which prevents weed emergence.[8][9]

Historically, this compound was classified as a Group K3 (WSSA Group 15) herbicide, presumed to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[10] However, subsequent research demonstrated that, unlike other herbicides in this class, this compound does not significantly inhibit VLCFA synthesis.[5] This led to its reclassification by the Herbicide Resistance Action Committee (HRAC) into Group 0 (formerly Z) , designating an unknown or inconclusive mode of action.[1][8][11][12][13]

Recent studies have elucidated a key mechanism: the disruption of auxin homeostasis.[7][8][14] Treatment with this compound leads to an accumulation of the auxins Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) in plant tissues.[7][14] This is correlated with a significant upregulation in the gene expression of major auxin transporters, including AUX1/LAX influx carriers and PIN-FORMED (PIN) efflux carriers.[7][14] The resulting disruption in polar auxin transport and signaling pathways is a primary cause of the severe root growth inhibition observed in susceptible plants.[3][7][8][14]

G This compound This compound Treatment Upregulation Upregulation of Auxin Transporter Genes (PINs, AUX1/LAX) This compound->Upregulation Induces Accumulation Accumulation of Auxin (IAA, IBA) in Root Tissues This compound->Accumulation Causes TransportDisruption Disruption of Polar Auxin Transport Upregulation->TransportDisruption Accumulation->TransportDisruption RootInhibition Inhibition of Root Elongation and Lateral Root Development TransportDisruption->RootInhibition Leads to WeedDeath Weed Seedling Death RootInhibition->WeedDeath

Figure 1. Proposed signaling pathway for this compound's herbicidal action.

Agricultural Applications

This compound is registered for pre-emergence use in a diverse range of crops. It is particularly valuable in high-value horticultural crops where manual weeding is impractical.

Table 2: Registered Crops and Application Rates

Crop CategoryExample CropsTypical Application Rate (Active Ingredient)Source(s)
Fruiting Vegetables Tomatoes, Peppers1.12 - 2.24 kg/ha (1.0 - 2.0 lbs/acre)[1]
Brassica Vegetables Broccoli, Cabbage, Cauliflower1.12 - 2.24 kg/ha (1.0 - 2.0 lbs/acre)[15]
Tree Nuts Almonds4.48 kg/ha (4.0 lbs/acre)[5]
Berries & Small Fruits Strawberries, Raspberries, Blueberries2.24 - 4.48 kg/ha (2.0 - 4.0 lbs/acre)[1][15]
Pome & Stone Fruits Apples, Peaches4.48 kg/ha (4.0 lbs/acre)[16]
Vines Grapes4.48 kg/ha (4.0 lbs/acre)[7]
Other Crops Tobacco, Sunflowers, Oilseed Rape0.5 - 1.5 kg/ha (0.45 - 1.34 lbs/acre)[1][15]
Ornamentals & Nurseries Field-grown ornamentals, Christmas trees4.48 - 6.72 kg/ha (4.0 - 6.0 lbs/acre)[9]

3.1 Weed Control Spectrum

This compound primarily controls annual grasses and some small-seeded annual broadleaf weeds. It is not effective against established weeds, perennials, or large-seeded broadleaf species.

Table 3: Weed Control Efficacy

Weed SpeciesCommon NameEfficacy Rating
Amaranthus spp.PigweedFair to Good
Avena fatuaWild OatGood
Capsella bursa-pastorisShepherd's-purseGood
Chenopodium albumCommon LambsquartersFair
Digitaria sanguinalisLarge CrabgrassGood
Echinochloa crus-galliBarnyardgrassGood
Malva neglectaCommon MallowPoor
Poa annuaAnnual BluegrassGood
Polygonum spp.Knotweed, SmartweedFair
Portulaca oleraceaCommon PurslaneGood
Setaria spp.FoxtailGood
Solanum spp.NightshadePoor to Fair
Stellaria mediaCommon ChickweedGood
(Efficacy ratings adapted from University of California IPM and other sources)[5]

3.2 Application and Soil Management

For optimal efficacy, this compound must be applied to a clean, weed-free soil surface before weed seeds germinate. It is susceptible to photodegradation and volatilization, requiring incorporation into the soil within 2-3 days of application.[9] This can be achieved through mechanical tillage (2.5 to 5 cm depth) or by at least 12.5 mm (0.5 inches) of rainfall or sprinkler irrigation.[5][9]

Environmental Fate and Ecotoxicology

4.1 Soil Behavior

This compound is moderately persistent in the soil. Its degradation is influenced by soil type, temperature, and microbial activity.[17][18] Photodegradation is a primary dissipation pathway on the soil surface.[18]

Table 4: Environmental Fate Parameters

ParameterValueDescriptionSource(s)
Soil Half-life (DT₅₀) 30 - 100+ daysVaries significantly with soil type, moisture, and temperature. Microbial degradation is a key factor.[18][19]
Mobility Low to ModerateModerately bound to soil particles, especially in soils with higher organic matter and clay content. Leaching is generally negligible.[7][9]
Primary Degradation Pathway Photodegradation, Microbial DegradationDealkylation of the amide group is a key step in microbial breakdown.[17][18]

4.2 Ecotoxicology

This compound exhibits low acute toxicity to mammals but is moderately toxic to many aquatic organisms.[2][20]

Table 5: Ecotoxicity Data

Organism GroupSpeciesEndpointValueSource(s)
Fish Rainbow Trout (Oncorhynchus mykiss)96-hr LC₅₀9 - 16 mg/L[20]
Bluegill Sunfish (Lepomis macrochirus)96-hr LC₅₀20 - 30 mg/L[20]
Aquatic Invertebrate Water Flea (Daphnia magna)48-hr EC₅₀14.3 mg/L[20]
Aquatic Plant (Algae) Green Algae (Pseudokirchneriella subcapitata)72-hr EC₅₀0.43 mg/L[9]
Birds Bobwhite Quail (Colinus virginianus)5-day Dietary LC₅₀5600 ppm[20]
Mallard Duck (Anas platyrhynchos)5-day Dietary LC₅₀~7200 ppm[20]
Insects Honey Bee (Apis mellifera)Oral LD₅₀121 µ g/bee [20]
Annelids Earthworm-Moderately Toxic[2]

Experimental Protocols

5.1 Protocol: Root Growth Inhibition Bioassay

This protocol outlines a generalized method for assessing the herbicidal effect of this compound on root elongation in a model plant species like tomato (Solanum lycopersicum) or onion (Allium cepa).

  • Preparation of Test Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Create a series of dilutions in distilled water or a nutrient solution (e.g., Hoagland's) to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.

  • Seed Germination: Surface-sterilize seeds of the test species and germinate them on moist filter paper in petri dishes in the dark for 48-72 hours, or until radicles are 5-10 mm long.

  • Exposure Setup:

    • Petri Dish Method: Place a sheet of filter paper in a sterile 90 mm petri dish. Add 5 mL of the respective test solution to saturate the paper. Carefully transfer 10-15 uniformly germinated seedlings onto the filter paper.

    • Hydroponic Method: Place onion bulbs or seedlings in beakers or vials containing the test solutions, ensuring only the root base is submerged.

  • Incubation: Seal the petri dishes with parafilm or cover the beakers and place them in a controlled growth chamber (e.g., 25°C, 16:8h light:dark cycle) in a vertical orientation to encourage downward root growth.

  • Data Collection: After a set period (e.g., 5-8 days), carefully remove the seedlings and scan them using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each concentration. Determine the percent inhibition relative to the control. Calculate the EC₅₀ value (the concentration causing 50% inhibition of root growth) using a dose-response curve analysis.

Figure 2. Experimental workflow for a root growth inhibition bioassay.

5.2 Protocol: Residue Analysis in Soil via QuEChERS and GC-MS/MS

This protocol describes a typical workflow for the extraction and quantification of this compound residues from soil, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. For method validation, fortify blank soil samples with a known concentration of this compound standard at this stage.

  • Hydration & Extraction: Add 10 mL of deionized water to the soil and vortex to create a slurry. Add 10 mL of acetonitrile (typically containing 1% acetic acid). Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Salting-Out Partitioning: Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while the salts induce phase separation between the aqueous and organic (acetonitrile) layers.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clear supernatant of acetonitrile containing the extracted this compound, separated from the soil and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL microcentrifuge tube containing d-SPE sorbents. For this compound in soil, a typical combination is 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. The PSA removes organic acids and other polar interferences. Vortex for 30 seconds.

  • Final Centrifugation & Analysis: Centrifuge the d-SPE tube at high speed (e.g., 10,000 g) for 2 minutes. Carefully transfer the final cleaned extract into an autosampler vial. Analyze the extract using a Gas Chromatography system coupled with a tandem Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

G cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) A 1. Weigh 10g Soil B 2. Add 10mL H₂O + 10mL Acetonitrile A->B C 3. Add QuEChERS Salts (4g MgSO₄, 1g NaCl) B->C D 4. Shake & Centrifuge C->D E 5. Take 1mL Supernatant D->E F 6. Add to d-SPE Tube (MgSO₄ + PSA) E->F G 7. Vortex & Centrifuge F->G H 8. Transfer to Vial for GC-MS/MS Analysis G->H

References

Napropamide's Impact on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napropamide is a selective, systemic amide herbicide employed for the pre-emergence control of various annual grasses and broad-leaved weeds in a wide range of agricultural settings, including the cultivation of vegetables, fruits, and tobacco[1][2]. Absorbed by the roots, it functions by inhibiting root development and growth[2][3]. While effective for its intended purpose, the application of this compound results in its direct release into the environment, necessitating a thorough evaluation of its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on key terrestrial and aquatic non-target species, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and professionals in the field of drug and pesticide development.

Impact on Terrestrial Organisms

The terrestrial ecosystem, particularly the soil, is the primary recipient of this compound applications. Its impact extends to various organisms, from microorganisms that underpin soil health to invertebrates and vertebrates.

Soil Microorganisms

Soil microorganisms are crucial for nutrient cycling and maintaining soil fertility[4]. Herbicides can alter the structure and function of these microbial communities.

1.1.1 Effects on Microbial Biomass, Respiration, and Enzyme Activity

Studies have shown that this compound can significantly affect key microbial parameters. In one long-term (56-day) study, soil treated with this compound at concentrations ranging from 2 to 80 mg/kg exhibited a decline in average microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN) compared to control soils[5].

Basal soil respiration (BSR) was initially elevated in treated soils for the first 7 days, after which it decreased relative to the control[5]. The application of this compound also demonstrated inhibitory effects on the activity of urease and invertase, while catalase activity was enhanced for the first 7 days before returning to basal levels[5]. These depressed enzyme activities are suggested to be a result of this compound's toxicity to soil microbial populations[5]. Conversely, other research has indicated that alkaline and acid phosphatases were sensitive to this compound application[4][6].

1.1.2 Effects on Microbial Community Structure

This compound induces shifts in the soil microbial community. Analysis using Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) of 16S rDNA profiles revealed a distinct difference in the bacterial community composition between this compound-treated and control soils[5]. An apparent increase in the number of bacterial bands was observed between 7 and 14 days of incubation, implying that the herbicide's toxicity was responsible for the disturbance of the microbial populations[5]. Some studies suggest that pesticide-insensitive microorganisms may utilize nutrients from dead cells, leading to a subsequent increase in their population[4].

Table 1: Effects of this compound on Soil Microbial Parameters

ParameterConcentration Range (mg/kg soil)ObservationDurationSource
Microbial Biomass C & N2 - 80Declined compared to control56 days[5]
Basal Soil Respiration (BSR)2 - 80Increased for the first 7 days, then decreased56 days[5]
Urease Activity2 - 80Inhibitory effects observed56 days[5]
Invertase Activity2 - 80Inhibitory effects observed56 days[5]
Catalase Activity2 - 80Enhanced for the first 7 days, then recovered56 days[5]
Bacterial Community Structure2 - 80Apparent difference from control; increased band numbers7-14 days[5]

1.1.3 Experimental Protocol: Soil Microcosm Study

This protocol is based on the methodology to assess the long-term effects of this compound on soil microorganisms[5].

  • Soil Preparation: Collect fresh topsoil from a field with no recent history of pesticide application. Sieve the soil (e.g., through a 2-mm mesh) to remove stones and plant debris and homogenize it.

  • This compound Application: Prepare a stock solution of this compound. Treat soil samples with this compound to achieve a range of final concentrations (e.g., 0, 2, 10, 20, 40, and 80 mg/kg of dry soil). An untreated control (0 mg/kg) is essential.

  • Microcosm Setup: Place the treated soil into individual containers (microcosms). Adjust the moisture content to a specific percentage of the water-holding capacity (e.g., 60%) and maintain this level throughout the experiment.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a long-term period (e.g., 56 days).

  • Sampling: Collect soil subsamples from each microcosm at predetermined intervals (e.g., 1, 3, 7, 14, 28, 42, and 56 days).

  • Endpoint Analysis:

    • Microbial Biomass (C and N): Use the chloroform fumigation-extraction method.

    • Basal Soil Respiration (BSR): Measure CO2 evolution using methods like alkali trapping and titration.

    • Enzyme Activities: Assay for specific enzyme activities (e.g., urease, invertase, catalase, phosphatases) using established colorimetric or spectrophotometric methods.

    • Community Structure: Extract total soil DNA and perform PCR-DGGE analysis of the 16S rRNA gene to observe shifts in the bacterial community.

experimental_workflow_soil cluster_analysis 5. Endpoint Analysis soil_prep 1. Soil Collection & Sieving treatment 2. This compound Application (0, 2, 10, 20, 40, 80 mg/kg) soil_prep->treatment incubation 3. Microcosm Incubation (56 days at 25°C) treatment->incubation sampling 4. Periodic Sampling (Days 1, 3, 7, 14, 28, 42, 56) incubation->sampling analysis_biomass Microbial Biomass (C & N) sampling->analysis_biomass analysis_bsr Basal Soil Respiration (CO2 Evolution) sampling->analysis_bsr analysis_enzyme Enzyme Activities (Urease, Catalase, etc.) sampling->analysis_enzyme analysis_dgge Community Structure (PCR-DGGE) sampling->analysis_dgge

Diagram 1: Experimental workflow for a soil microcosm study.
Earthworms

Earthworms are vital "ecosystem engineers" and serve as key bio-indicators of soil pollution[7]. This compound is reported to be moderately toxic to earthworms[8]. While specific LC50 values were not detailed in the reviewed literature, the general toxicological profile suggests a potential risk. The mortality of earthworms exposed to herbicides can be dependent on the concentration and the duration of exposure[7][9].

1.2.1 Experimental Protocol: Earthworm Acute Toxicity Test (Adapted from OECD 207)

This protocol outlines a standardized method for assessing the acute toxicity of chemicals to earthworms.

  • Test Organism: Use a standard species, typically Eisenia fetida.

  • Test Substrate: Prepare an artificial soil medium with components like sphagnum peat, kaolin clay, and industrial sand, with pH adjusted to approximately 6.0.

  • Application of Test Substance: The test substance (this compound) is thoroughly mixed into the soil at various concentrations. A solvent control (if applicable) and an untreated control are required.

  • Test Procedure:

    • Introduce a set number of adult worms (e.g., 10) of a specific weight range into each test container holding the treated soil.

    • Incubate the containers at a constant temperature (e.g., 20°C) with continuous light for 7 to 14 days.

    • Ensure appropriate soil moisture is maintained throughout the test.

  • Observations: Assess worm mortality at the end of the exposure period. Sub-lethal effects, such as changes in weight and behavior (e.g., burrowing activity), should also be recorded.

  • Data Analysis: Calculate the LC50 (the concentration estimated to be lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

experimental_workflow_earthworm soil_prep 1. Prepare Artificial Soil (Peat, Clay, Sand, pH 6.0) treatment 2. Mix this compound into Soil (Multiple Concentrations + Control) soil_prep->treatment exposure 3. Introduce Earthworms (e.g., 10 Eisenia fetida per container) treatment->exposure incubation 4. Incubate (14 days at 20°C) exposure->incubation assessment 5. Assess Endpoints incubation->assessment analysis 6. Calculate LC50 assessment->analysis

Diagram 2: Workflow for an earthworm acute toxicity test.
Birds and Other Terrestrial Animals

The direct acute toxicity of this compound to terrestrial vertebrates and beneficial insects like bees appears to be low.

  • Birds: this compound is classified as practically nontoxic to game birds[1].

  • Bees: The herbicide is not considered toxic to bees based on its high oral LD50 value[1].

  • Mammals: this compound exhibits slight to practically no acute toxicity via ingestion in rats, with oral LD50 values over 5000 mg/kg[1].

Table 2: Acute Toxicity of this compound to Terrestrial Vertebrates and Invertebrates

SpeciesEndpointValueClassificationSource
Bobwhite quail5-day dietary LC505600 ppmPractically Nontoxic[1]
Mallard duck5-day dietary LC50~7200 ppmPractically Nontoxic[1]
Bee (Apis mellifera)Oral LD50121 µ g/bee Not Toxic[1]
Rat (male)Oral LD50>5000 mg/kgSlightly to Practically Nontoxic[1]
Rat (female)Oral LD504680 mg/kgSlightly to Practically Nontoxic[1]

Impact on Aquatic Organisms

Runoff from agricultural fields can introduce herbicides into aquatic ecosystems, potentially affecting a range of organisms from fish to invertebrates.

Fish

This compound is categorized as slightly to moderately toxic to freshwater fish species[1]. The 96-hour LC50 values vary depending on the species.

Aquatic Invertebrates

The compound is considered slightly toxic to aquatic invertebrates like Daphnia magna[1]. Tests on marine organisms indicate a range from slightly toxic (fiddler crab) to moderately toxic (pink shrimp and eastern oyster)[1]. One study noted that this compound bioaccumulated in the edible portion of fish to 50 times the water concentration over a 10-day period, but most of this accumulation was eliminated within 24 hours when the fish were placed in clean water, suggesting a low potential for significant bioaccumulation[1].

Table 3: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValue (mg/L)ClassificationSource
Rainbow trout96-hour LC509 - 16Slightly to Moderately Toxic[1]
Bluegill sunfish96-hour LC5020 - 30Slightly to Moderately Toxic[1]
Goldfish96-hour LC50>10Slightly Toxic[1]
Daphnia magna48-hour LC5014.3Slightly Toxic[1]
Experimental Protocols for Aquatic Toxicity

Standardized protocols, such as those from the OECD, are used to determine the acute toxicity of chemicals to aquatic life.

  • Fish, Acute Toxicity Test (Adapted from OECD 203): Fish (e.g., Rainbow trout) are exposed to a range of this compound concentrations in water for 96 hours. The number of dead fish is recorded at 24, 48, 72, and 96 hours, and the 96-hour LC50 is calculated.

  • Daphnia sp., Acute Immobilisation Test (Adapted from OECD 202): Young daphnids (less than 24 hours old) are exposed to a range of this compound concentrations for 48 hours. The number of daphnids that are immobile (i.e., unable to swim) is recorded, and the 48-hour EC50 (median effective concentration for immobilisation) is calculated.

logical_relationship_aquatic cluster_organisms Exposure of Non-Target Aquatic Organisms cluster_effects Resulting Ecotoxicological Effects This compound This compound Application on Land runoff Agricultural Runoff This compound->runoff aquatic_env Enters Aquatic Environment runoff->aquatic_env fish Fish aquatic_env->fish invertebrates Invertebrates (e.g., Daphnia) aquatic_env->invertebrates algae Algae aquatic_env->algae fish_effect Slight to Moderate Acute Toxicity (LC50) fish->fish_effect invert_effect Slight Toxicity (EC50/LC50) invertebrates->invert_effect algae_effect Potential for Growth Inhibition algae->algae_effect

Diagram 3: Logical flow of this compound's impact on aquatic ecosystems.

Conclusion

The available data indicates that this compound presents a varied risk profile to non-target organisms. The acute risk to terrestrial vertebrates such as birds and mammals, as well as to beneficial insects like bees, is low[1]. In the aquatic environment, this compound is classified as slightly to moderately toxic to fish and invertebrates[1]. The most significant impacts are observed within the soil ecosystem, where this compound can alter microbial biomass, inhibit key enzyme functions, and cause shifts in the bacterial community structure[5]. While these effects are concentration-dependent, they highlight the potential for this herbicide to disturb critical soil functions. Further research into chronic, sub-lethal effects and the impact on a broader range of soil and aquatic organisms would provide a more complete understanding of this compound's environmental footprint.

References

An In-Depth Technical Guide to the Herbicidal Spectrum of Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide is a selective, pre-emergent herbicide belonging to the acetamide chemical class.[1] It is widely utilized in agriculture and horticulture for the control of annual grasses and certain broadleaf weeds in a variety of crops, including vegetables, fruits, nuts, and ornamentals.[1] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative efficacy data.

Herbicidal Spectrum

This compound is effective against a range of germinating annual grasses and some broadleaf weeds.[2] Its pre-emergent nature means it must be applied to the soil and incorporated before weed seeds germinate to be effective.[1][2] It works by creating a chemical barrier in the soil that inhibits the growth of susceptible seedlings.[1]

Table 1: Weeds Controlled by this compound

Common NameScientific NameEfficacy Data
FoxtailSetaria spp.96% control at 7.5 mg/L in a greenhouse study.[3]
BuckwheatFagopyrum esculentum96% control at 7.5 mg/L in a greenhouse study.[3]
LambsquartersChenopodium album96% control at 7.5 mg/L in a greenhouse study.[3]
GoosegrassEleusine indicaEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
TorpedograssPanicum repensEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
Large crabgrassDigitaria ciliarisEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
SpiderflowerCleome rutidospermaEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
Green amaranthAmaranthus viridisEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
Common purslanePortulaca oleraceaEffective control at 6.75 kg/ha to 13.5 kg/ha in field trials.[4]
ChickweedStellaria mediaControlled.[2]
GroundselSenecio vulgarisControlled.[2]
KnotweedPolygonum aviculareControlled.[2]
PineappleweedMatricaria discoideaControlled.[2]
KnawelScleranthus annuusControlled.[2]
FilareeErodium spp.Controlled.[2]
Yellow nutsedgeCyperus esculentusSuppression.[2]

Table 2: Weeds Not Controlled by this compound

Common NameScientific Name
BindweedConvolvulus arvensis
MorninggloryIpomoea spp.
MustardBrassica spp.
NightshadeSolanum spp.
HorsenettleSolanum carolinense
JimsonweedDatura stramonium
Yellow woodsorrelOxalis stricta
HorseweedConyza canadensis
SpurgeEuphorbia spp.
Evening primroseOenothera biennis
Fleabane daisyErigeron spp.
Purple nutsedgeCyperus rotundus

Mode of Action

This compound's primary mode of action is the inhibition of root growth and development in susceptible weed species.[2] It is absorbed through the roots during germination and disrupts cell division and elongation in the meristematic regions.[1] This inhibition prevents the emergence of weed seedlings. The specific molecular mechanism involves the disruption of microtubule formation, which is essential for the mitotic spindle, leading to an arrest of the cell cycle in the G1 and G2 phases and subsequent inhibition of DNA synthesis.

Napropamide_Mode_of_Action cluster_soil Soil Environment cluster_plant Plant Cell This compound This compound Weed_Seed Weed Seed (Germination) This compound->Weed_Seed Pre-emergent application Root_Uptake Root Uptake Weed_Seed->Root_Uptake Cell_Division_Inhibition Inhibition of Cell Division & Elongation Root_Uptake->Cell_Division_Inhibition Microtubule_Disruption Disruption of Microtubule Formation Cell_Division_Inhibition->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G1 & G2 Phases) Microtubule_Disruption->Cell_Cycle_Arrest DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Cell_Cycle_Arrest->DNA_Synthesis_Inhibition Seedling_Death Seedling Death DNA_Synthesis_Inhibition->Seedling_Death

Mode of action of this compound.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a method for determining the dose-response of various weed species to this compound in a controlled greenhouse environment.

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis Soil_Prep 1. Prepare Potting Medium (e.g., Sandy Loam Soil) Potting 2. Fill Pots/Trays Soil_Prep->Potting Weed_Seeding 3. Sow Weed Seeds (Specific species per pot) Potting->Weed_Seeding Herbicide_Prep 4. Prepare this compound Solutions (Range of concentrations) Weed_Seeding->Herbicide_Prep Application 5. Apply this compound to Soil Surface (Calibrated sprayer) Herbicide_Prep->Application Incorporation 6. Incorporate Herbicide (e.g., 0.5 inch irrigation) Application->Incorporation Greenhouse 7. Place in Greenhouse (Controlled temperature & light) Incorporation->Greenhouse Watering 8. Maintain Soil Moisture Greenhouse->Watering Data_Collection 9. Data Collection (e.g., 21 DAT) - Emergence Count - Biomass (Fresh/Dry Weight) - Visual Injury Rating (0-100%) Watering->Data_Collection Dose_Response 10. Dose-Response Curve Analysis (e.g., Log-logistic model) Data_Collection->Dose_Response ED50_Calc 11. Calculate ED50 / GR50 Values Dose_Response->ED50_Calc

Greenhouse bioassay workflow.

Methodology:

  • Potting and Seeding:

    • Use a consistent soil type, such as a sandy loam, representative of field conditions.

    • Fill pots or trays of a uniform size with the prepared soil.

    • Sow a predetermined number of seeds of the target weed species at a consistent depth.

  • Herbicide Application:

    • Prepare a series of this compound concentrations to establish a dose-response curve.

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory sprayer.

    • Incorporate the herbicide into the soil immediately after application, typically with a specified amount of irrigation (e.g., 0.5 inches), to mimic field conditions and prevent photodegradation.

  • Incubation and Assessment:

    • Place the treated pots in a greenhouse with controlled temperature and light conditions.

    • Maintain adequate soil moisture through subirrigation or careful overhead watering to avoid disturbing the treated soil layer.

    • Assess weed emergence, plant height, and biomass (fresh and dry weight) at a set time point, typically 21 to 28 days after treatment (DAT). Visual injury ratings on a scale of 0% (no effect) to 100% (complete death) can also be recorded.

  • Data Analysis:

    • Analyze the collected data to determine the effective dose (ED) or growth reduction (GR) values, such as ED50 or GR50, which represent the herbicide concentration required to cause a 50% reduction in emergence or biomass, respectively.

Field Trial for Herbicidal Efficacy

This protocol describes a methodology for evaluating the efficacy of this compound under real-world field conditions.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Herbicide Application cluster_assessment Assessment cluster_analysis Data Analysis & Reporting Site_Selection 1. Site Selection (Uniform weed pressure) Plot_Design 2. Experimental Design (e.g., Randomized Complete Block) Site_Selection->Plot_Design Plot_Establishment 3. Plot Establishment & Tillage Plot_Design->Plot_Establishment Herbicide_Rates 4. Determine Application Rates Plot_Establishment->Herbicide_Rates Application 5. Apply this compound (Calibrated field sprayer) Herbicide_Rates->Application Incorporation 6. Incorporate Herbicide (Tillage or irrigation) Application->Incorporation Crop_Planting 7. Plant Crop (if applicable) Incorporation->Crop_Planting Data_Collection 8. Weed Control Assessment (Multiple timings) - Weed counts (by species) - Percent weed control (visual) - Weed biomass Crop_Planting->Data_Collection Crop_Tolerance 9. Crop Injury Assessment (Visual rating) Data_Collection->Crop_Tolerance Statistical_Analysis 10. Statistical Analysis (e.g., ANOVA) Crop_Tolerance->Statistical_Analysis Reporting 11. Summarize & Report Results Statistical_Analysis->Reporting

Field trial workflow.

Methodology:

  • Site Selection and Plot Design:

    • Select a field with a known history of uniform weed pressure from the target species.

    • Use a recognized experimental design, such as a randomized complete block design with multiple replications, to account for field variability.

    • Establish individual plots of a sufficient size to allow for accurate application and assessment.

  • Application and Incorporation:

    • Apply this compound at various rates using a calibrated field plot sprayer.

    • Incorporate the herbicide into the soil immediately following application using appropriate tillage equipment or a specified amount of irrigation.

  • Data Collection:

    • Conduct weed assessments at multiple time points throughout the growing season (e.g., 30, 60, and 90 DAT).

    • Data to be collected should include weed counts by species, visual ratings of percent weed control compared to an untreated control, and weed biomass from a designated area within each plot.

    • If a crop is present, assess crop injury (phytotoxicity) using a visual rating scale.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

This compound is a valuable pre-emergent herbicide with a well-defined spectrum of activity against many annual grasses and some broadleaf weeds. Its effectiveness is contingent on proper application and incorporation prior to weed seed germination. The provided experimental protocols offer a framework for the continued evaluation and understanding of this compound's herbicidal properties, aiding in the development of effective and sustainable weed management strategies. Further research to expand the quantitative efficacy data across a broader range of weed species and environmental conditions will continue to refine its optimal use in various agricultural and horticultural systems.

References

Methodological & Application

Application Note and Protocol: Preparation of Napropamide Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a stock solution of Napropamide, a selective systemic amide herbicide. Accurate preparation of stock solutions is crucial for ensuring the reproducibility and reliability of experimental results.

Introduction

This compound (N,N-diethyl-2-(naphthalen-1-yloxy)propanamide) is a pre-emergence herbicide used to control annual grasses and broad-leaved weeds in a variety of agricultural settings.[1][2] In a research context, it is utilized to study herbicidal action, plant metabolism, and environmental fate.[3] Proper preparation of a concentrated stock solution is the first critical step for in vitro and in vivo studies. This protocol outlines the necessary steps for preparing a stable and accurate this compound stock solution.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference during solution preparation.

PropertyValueReference
CAS Number 15299-99-7[4]
Molecular Formula C₁₇H₂₁NO₂[1]
Molecular Weight 271.35 g/mol [1]
Appearance Colorless crystal (pure); Brown solid (technical)[2][4]
Water Solubility 73 mg/L (at 20°C)[4]
Solubility in Organic Solvents - DMSO: ≥ 42 mg/mL (154.78 mM) - Acetone: >1000 g/L - Ethanol: >1000 g/L - Xylene: 505 g/L[1][5]
Storage (Powder) -20°C for up to 3 years[6]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[5][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for this compound due to its high solubilizing capacity.[5]

3.1 Materials and Equipment

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glass vial with a screw cap (e.g., amber glass vial to protect from light)

  • Micropipettes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

3.2 Safety Precautions

  • This compound is a skin and eye irritant.[8] Handle with care and always wear appropriate PPE.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any work.

3.3 Step-by-Step Procedure

  • Calculate the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L x 0.010 L x 271.35 g/mol = 0.027135 g = 27.14 mg

    • Accurately weigh out the calculated mass of this compound powder using an analytical balance.

  • Dissolution of this compound:

    • Transfer the weighed this compound powder into a clean, appropriately sized glass vial.

    • Add a portion of the total required volume of DMSO (e.g., 8 mL for a final volume of 10 mL).

    • Tightly cap the vial and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, you can gently heat the solution to 37°C in a water bath.[7]

    • Alternatively, sonication in an ultrasonic bath for a few minutes can also help to break up any aggregates and enhance solubility.[7]

    • After heating or sonication, vortex the solution again and allow it to return to room temperature.

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved, add DMSO to reach the final desired volume (e.g., 10 mL).

    • Vortex the solution one final time to ensure homogeneity.

  • Sterilization (Optional but Recommended):

    • For cell culture experiments or other applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile container. Ensure the filter material is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[5][7] this compound is known to be decomposed by sunlight, so storage in the dark or in amber vials is recommended.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.

Napropamide_Stock_Solution_Workflow start Start calculate 1. Calculate Mass (Molarity x Volume x MW) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_solvent 3. Add ~80% of DMSO Solvent weigh->add_solvent dissolve 4. Vortex to Dissolve add_solvent->dissolve check_solubility Check Solubility dissolve->check_solubility aid_dissolution Aid Dissolution (Heat/Sonicate) check_solubility->aid_dissolution Incomplete final_volume 5. Adjust to Final Volume with DMSO check_solubility->final_volume Fully Dissolved aid_dissolution->dissolve sterilize 6. Filter Sterilize (0.22 µm filter) final_volume->sterilize aliquot 7. Aliquot into Single-Use Vials sterilize->aliquot store 8. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for the Analytical Determination of Napropamide in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Napropamide, a selective systemic herbicide, in soil matrices. The following sections offer a comprehensive overview of various analytical methodologies, including sample preparation, extraction, and chromatographic and spectroscopic detection techniques. All quantitative data is summarized for comparative evaluation, and detailed experimental workflows are provided.

Overview of Analytical Methods

The determination of this compound residues in soil is crucial for environmental monitoring and agricultural safety. Several analytical techniques have been successfully employed for this purpose, with the most common being High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with a nitrogen-selective detector (NPD) or mass spectrometry (MS). An alternative, sensitive method utilizing micelle-stabilized room-temperature phosphorescence has also been reported.

The choice of method often depends on the required sensitivity, selectivity, available instrumentation, and the specific characteristics of the soil matrix.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different analytical methods used for this compound detection in soil, providing a basis for method comparison.

Analytical Method Matrix Instrumentation Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Linearity Range Reference
HPLC-UVSoil Solution SupernatantHPLC with UV detectorNot ReportedNot Reported>88%Not Reported[1][2][3]
GC-NPDSoilGas Chromatograph with Nitrogen-Selective Detector0.01 ppmNot Reported98% - 116%0.01 - 1.00 µg/mL[4]
Micelle-Stabilized Room-Temperature PhosphorescenceSpiked SoilSpectrofluorometer16 ng/mL50 ng/mL~100%50 - 600 ng/mL[5]
Room-Temperature PhosphorescenceSoilSpectrofluorometer3.2 ng/mLNot ReportedNot Reported3.2 - 600.0 ng/mL[6][7]
HPLC-UVSoilHPLC with UV detector (220 nm)Not ReportedNot Reported93.45%Not Reported[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary table.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on the methodology for analyzing this compound in soil extracts.

3.1.1. Sample Preparation and Extraction

  • Weigh 25 g of untreated control soil into a 4-oz wide-mouth bottle.[4]

  • For fortified samples, add a known concentration of this compound standard solution in acetone.[4]

  • Add deionized water and toluene to the soil sample.[4] The recommended ratio is a soil:water:toluene (w:v:v) of 1:0.5:1.[4]

  • Shake the mixture vigorously for a specified period (e.g., 2 hours) to ensure efficient extraction.[1]

  • Centrifuge the sample at a high speed (e.g., 7000 rpm) for a set time (e.g., 10 minutes) to separate the organic and aqueous layers from the soil particles.[1]

  • Carefully collect the toluene (upper) layer for analysis.[4]

3.1.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Kinetex 150 × 4.6 mm (1.7 μm) or equivalent.[8]

  • Mobile Phase: Acetonitrile:water (4:1 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Detection Wavelength: 220 nm.[8]

  • Retention Time: Approximately 1.89 minutes under these conditions.[8]

3.1.3. Calibration Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Gas Chromatography with Nitrogen-Selective Detector (GC-NPD)

This protocol outlines the analysis of this compound in soil using gas chromatography.

3.2.1. Sample Preparation and Extraction The extraction procedure is the same as described in section 3.1.1.

3.2.2. Gas Chromatographic Conditions

  • Instrument: Gas Chromatograph equipped with a nitrogen-selective detector.[4]

  • Column: Capillary column suitable for pesticide analysis.

  • Operating Conditions: Follow the manufacturer's instructions for the specific instrument and detector. The elution time for this compound is approximately 6.2 minutes under typical conditions.[4]

3.2.3. Calibration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Create a series of calibration solutions by diluting the stock solution to concentrations such as 1.00, 0.10, and 0.01 µg/mL.[4]

  • Calibrate the instrument using the prepared standard solutions to check for sensitivity and response linearity.[4]

Method 3: Micelle-Stabilized Room-Temperature Phosphorescence (MS-RTP)

This protocol describes a sensitive spectroscopic method for this compound determination.

3.3.1. Reagent and Sample Preparation

  • Prepare a solution containing 66 mM Sodium Dodecyl Sulfate (SDS), 30 mM Thallium(I) Nitrate, and 8 mM Sodium Sulfite.[5]

  • Adjust the pH of the solution to 7.2.[5]

  • Extract this compound from the soil sample using a suitable solvent and dilute the extract with the prepared reagent solution.

3.3.2. Phosphorescence Measurement

  • Allow the sample to stand at room temperature for 10 minutes for the phosphorescence to fully develop.[5]

  • Measure the phosphorescence intensity using a spectrofluorometer.

  • Excitation Wavelength (λex): 282 nm.[5]

  • Emission Wavelength (λem): 528 nm.[5]

3.3.3. Calibration Prepare a series of this compound standards in the reagent solution with concentrations ranging from 50 to 600 ng/mL.[5] Measure the phosphorescence intensity of each standard and create a calibration curve.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

HPLC_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis HPLC-UV Analysis soil_sample 1. Weigh 25g Soil fortify 2. Fortify (optional) soil_sample->fortify add_solvents 3. Add Water & Toluene fortify->add_solvents shake 4. Shake (2h) add_solvents->shake centrifuge 5. Centrifuge (7000rpm, 10min) shake->centrifuge collect 6. Collect Toluene Extract centrifuge->collect inject 7. Inject Extract collect->inject hplc 8. HPLC Separation inject->hplc uv_detect 9. UV Detection (220nm) hplc->uv_detect quantify 10. Quantify uv_detect->quantify GC_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-NPD Analysis soil_sample 1. Weigh Soil Sample add_solvents 2. Add Water & Toluene soil_sample->add_solvents extract 3. Extract add_solvents->extract collect 4. Collect Toluene Extract extract->collect inject 5. Inject Extract collect->inject gc 6. GC Separation inject->gc npd_detect 7. NPD Detection gc->npd_detect quantify 8. Quantify npd_detect->quantify RTP_Workflow cluster_prep Sample Preparation cluster_analysis Phosphorescence Measurement soil_extract 1. Obtain Soil Extract mix_reagent 2. Mix with Phosphorescence Reagent soil_extract->mix_reagent stabilize 3. Stabilize (10 min) mix_reagent->stabilize excite 4. Excite at 282nm stabilize->excite measure 5. Measure Emission at 528nm excite->measure quantify 6. Quantify measure->quantify

References

Application Note: Analysis of Napropamide Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Napropamide is a selective, pre-emergence herbicide used to control annual grasses and certain broadleaf weeds in a variety of agricultural settings. Due to its widespread use, there is a regulatory and safety requirement to monitor its residue levels in environmental samples such as soil and water, as well as in food commodities. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of pesticide residues like this compound.[1] It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.[2] This application note provides detailed protocols for the extraction and analysis of this compound from water, soil, and food matrices using GC-MS, along with method validation guidelines.

Principle The methodology involves an initial sample preparation step to extract this compound from the matrix and remove interfering components. Common extraction techniques include Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for food and soil samples.[3][4] Following extraction and cleanup, the sample extract is injected into the GC-MS system. In the gas chromatograph, the sample is vaporized and separated based on the compound's volatility and interaction with the stationary phase of the GC column.[2] As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the response of the target analyte to that of a calibration curve generated from standards.

Experimental Protocols

Protocol 1: Sample Preparation for Water Samples

This protocol is based on the principle of Solid-Phase Extraction (SPE) to isolate and concentrate pesticides from aqueous samples.[3]

  • Sample Collection & Preservation: Collect 1-liter water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove any suspended particulate matter.[3]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by purging with a gentle stream of nitrogen or air for 30 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge by passing 2 x 5 mL aliquots of ethyl acetate through it. Collect the eluate in a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C. The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for Soil Samples

This protocol describes a general procedure for the extraction of this compound from soil.

  • Sample Preparation: Air-dry the soil sample at room temperature (or in an oven at <50°C) until it is friable.[5] Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.[5][6]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex or shake vigorously for 15 minutes to ensure thorough mixing and extraction.

  • Salting Out & Centrifugation:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.[4]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA), and 400 mg C18.[4]

    • Vortex for 1 minute and then centrifuge at 5000 rpm for 5 minutes.[4]

  • Final Preparation: Collect the supernatant and transfer it into a GC vial for analysis.[4]

Protocol 3: Sample Preparation for Food Samples (QuEChERS Method)

The QuEChERS method is widely adopted for multi-residue pesticide analysis in food matrices like fruits and vegetables.[4]

  • Sample Homogenization: Weigh 10-15 g of the representative food sample (e.g., apple, grape) into a blender and homogenize.[7]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Salting Out & Centrifugation:

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl or other salt combinations).

    • Shake vigorously for 1 minute to induce phase separation.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer into a d-SPE tube containing appropriate sorbents (e.g., MgSO₄, PSA for general cleanup; C18 may be added for high-fat matrices).[4]

    • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation: Collect the cleaned extract, add a protectant if necessary, and transfer to a GC vial for analysis.[4]

Visualized Workflows

G General Sample Preparation Workflow cluster_collection Sample Collection cluster_prep Initial Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration s_water Water Sample p_filter Filter (Water) s_water->p_filter s_soil Soil Sample p_dry Dry & Sieve (Soil) s_soil->p_dry s_food Food Sample p_homog Homogenize (Food) s_food->p_homog ext_spe Solid-Phase Extraction (SPE) p_filter->ext_spe ext_que Solvent Extraction (QuEChERS) p_dry->ext_que p_homog->ext_que clean_elute Elute & Concentrate ext_spe->clean_elute clean_dspe Dispersive SPE (d-SPE) ext_que->clean_dspe final Final Extract for GC-MS Analysis clean_elute->final clean_dspe->final G GC-MS Analysis Workflow start Inject Sample Extract gc Gas Chromatograph (Separation by Volatility) start->gc ms Mass Spectrometer (Ionization & Fragmentation) gc->ms detector Detector (Mass Analysis) ms->detector data Data System (Chromatogram & Mass Spectrum) detector->data end Identification & Quantification data->end

References

High-Performance Liquid Chromatography Methods for the Analysis of Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of the herbicide Napropamide using High-Performance Liquid Chromatography (HPLC). It covers both reversed-phase HPLC for general quantification and chiral HPLC for the separation of its enantiomers. These methods are applicable for the analysis of this compound in various matrices, including environmental samples like soil and water.

Introduction

This compound is a selective, systemic herbicide used for the control of annual grasses and broad-leaved weeds in a variety of agricultural settings.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in the environment, ensuring food safety, and for quality control in manufacturing. HPLC is a powerful and versatile technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[2][3] This document outlines validated HPLC methods for both the quantification of total this compound and the separation of its R- and S-enantiomers.

Reversed-Phase HPLC Method for this compound Quantification

This method is suitable for the determination of the total concentration of this compound in various samples.

Application Note

This reversed-phase HPLC (RP-HPLC) method provides a rapid and reliable means for quantifying this compound. The method utilizes a C18 or a phenyl stationary phase with a mobile phase consisting of acetonitrile and water, offering good separation and peak shape. Detection is typically performed using a UV detector at 220 nm or 290 nm. This method has been successfully applied to the analysis of this compound residues in soil.[4]

Experimental Protocol

2.2.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column: Kinetex C18 (150 x 4.6 mm, 1.7 µm) or Zorbax® SB-PHENYL (150 x 4.6 mm, 3.5 µm)[4][5]

  • Mobile phase: Acetonitrile and Water (e.g., 4:1 v/v or a gradient)[4][5]

  • Phosphoric acid or formic acid (for pH adjustment and MS compatibility)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample filtration device (e.g., 0.45 µm syringe filters)

2.2.2. Chromatographic Conditions

ParameterMethod 1Method 2
Column Kinetex C18 (150 x 4.6 mm, 1.7 µm)[4]Zorbax® SB-PHENYL (150 x 4.6 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile:Water (4:1 v/v)[4]Gradient: Acetonitrile / Water[5]
Flow Rate 1.0 mL/min[4]1.5 mL/min[5]
Detection UV at 220 nm[4]UV at 290 nm[5]
Injection Volume 20 µL[4]5 µL[5]
Column Temperature 30 °C[5]30 °C[5]

2.2.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL). Prepare working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation (Soil):

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile:water (3:1 v/v).[4]

    • Shake vigorously for 1 hour.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.4. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound in the sample by using a calibration curve generated from the peak areas of the standard solutions.

Quantitative Data Summary
ParameterValueReference
Retention Time 1.89 min[4]
Recovery from Soil 93.45%[4]
Limit of Detection (LOD) 0.05 mg/L[6]
Limit of Quantitation (LOQ) 0.15 mg/L[6]

Chiral HPLC Method for Enantiomeric Separation of this compound

This method is designed for the separation and quantification of the R- and S-enantiomers of this compound.

Application Note

The biological activity of chiral herbicides can differ between enantiomers. Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive risk assessment and for understanding their environmental fate. This chiral HPLC method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of R- and S-Napropamide.[5]

Experimental Protocol

3.2.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral analytical column: Chiralpak® AY-H (250 x 4.6 mm, 5 µm)[5]

  • Mobile phase: Hexane/Isopropyl Alcohol (IPA)/Diethylamine (DEA) (90:10:0.1 v/v/v)[5]

  • R- and S-Napropamide analytical standards

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Diethylamine (reagent grade)

  • Sample filtration device (e.g., 0.45 µm syringe filters)

3.2.2. Chromatographic Conditions

ParameterValue
Column Chiralpak® AY-H (250 x 4.6 mm, 5 µm)[5]
Mobile Phase Hexane/IPA/DEA (90:10:0.1 v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 290 nm[5]
Injection Volume 5 µL[5]
Column Temperature 30 °C[5]

3.2.3. Standard and Sample Preparation

  • Standard Solution: Prepare individual stock solutions of R- and S-Napropamide and a racemic mixture in the mobile phase. Prepare working standards for calibration.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For liquid samples, direct injection after filtration may be possible. For solid samples, an extraction step similar to the one described for the reversed-phase method may be necessary, followed by solvent exchange to the mobile phase.

3.2.4. Data Analysis

Identify the peaks for R- and S-Napropamide based on the retention times of the individual standards. Quantify each enantiomer using a calibration curve. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Quantitative Data Summary
ParameterRetention Time (min)Reference
R-Napropamide 7.727[5]
S-Napropamide 9.140[5]

Visual Workflow and Signaling Pathway Diagrams

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Soil/Water) Extraction Extraction (e.g., with Acetonitrile/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (Reversed-Phase or Chiral) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: General workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_methods HPLC Methods cluster_applications Primary Applications This compound This compound Analysis RP_HPLC Reversed-Phase HPLC This compound->RP_HPLC Chiral_HPLC Chiral HPLC This compound->Chiral_HPLC Total_Quantification Total this compound Quantification RP_HPLC->Total_Quantification Enantiomer_Separation Enantiomer Separation (R- and S-) Chiral_HPLC->Enantiomer_Separation

Caption: Logical relationship of HPLC methods for this compound analysis.

References

Application Notes and Protocols for Napropamide in Plant Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide is a selective, pre-emergent herbicide belonging to the amide class of chemicals.[1] In agricultural settings, it is primarily used to control annual grasses and some broadleaf weeds by inhibiting their germination and early seedling growth.[1] For researchers in plant biology and drug development, this compound serves as a valuable tool for studying fundamental cellular processes in plants. Its primary mode of action is the disruption of cell division (mitosis) and elongation, making it a potent agent for investigating the plant cytoskeleton, cell cycle regulation, and hormonal signaling pathways.[1]

This document provides detailed application notes and protocols for the use of this compound in plant cell culture experiments, designed to assist researchers in utilizing this compound effectively and reproducibly.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cell division and elongation in susceptible plants.[1] It is absorbed through the roots and disrupts the normal development of cells in the meristematic regions.[2] Specifically, this compound interferes with the formation and function of microtubules, essential components of the cytoskeleton.[3]

Microtubules are crucial for several cellular processes, including:

  • Mitotic Spindle Formation: During cell division, microtubules form the spindle fibers that are responsible for segregating chromosomes into two daughter cells. This compound disrupts the polymerization of tubulin into microtubules, leading to the absence or shortening of these structures.[3][4] This prevents proper chromosome alignment and separation, ultimately arresting the cell cycle.

  • Cell Expansion and Elongation: The orientation of cortical microtubules guides the deposition of cellulose microfibrils in the cell wall, which in turn dictates the direction of cell expansion. By disrupting microtubule organization, this compound can lead to abnormal cell swelling.

Recent studies have also indicated that this compound can affect auxin levels and modulate the expression of auxin transporter genes, suggesting a more complex interplay with plant hormonal signaling pathways.[1][2][5]

Applications in Plant Cell Culture

This compound is a versatile tool for a range of in vitro studies:

  • Studying the Plant Cell Cycle: Due to its potent inhibitory effect on mitosis, this compound can be used to synchronize cell cultures. By arresting cells at a specific phase of the cell cycle, researchers can study the regulation and progression of cell division in a controlled manner.

  • Investigating Microtubule Dynamics: As a microtubule-disrupting agent, this compound is an excellent tool for studying the role of the cytoskeleton in various cellular processes, such as cell polarity, morphogenesis, and intracellular transport.

  • Herbicide Research and Development: Plant cell cultures provide a simplified and controlled system to screen for herbicide efficacy, study mechanisms of action, and investigate herbicide resistance at the cellular level.

  • Auxin Transport and Signaling Research: The observed effects of this compound on auxin homeostasis and transport offer a chemical tool to probe the intricate connections between the cytoskeleton and plant hormone signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies.

Plant SpeciesTreatmentConcentrationDurationObserved EffectReference
Arabidopsis thalianaR-Napropamide0.3 mg/L7 daysReduced root length by 2.32% compared to control.[5]
Arabidopsis thalianaS-Napropamide0.3 mg/L7 daysReduced root length by 66.42% compared to control.[5]
Arabidopsis thalianaR-Napropamide0.3 mg/L7 daysReduced shoot fresh biomass by 8.82% compared to control.[5]
Arabidopsis thalianaS-Napropamide0.3 mg/L7 daysReduced shoot fresh biomass by 45.31% compared to control.[5]
Solanum lycopersicum (tomato)This compound50 µM8 daysInhibited root length by 67.6%.[1][2][5]
Solanum lycopersicum (tomato)This compound50 µM8 daysIncreased total indole acids content to 13.2 ± 0.9 µg/mL from 10.2 ± 0.9 µg/mL in control.[1][2][5]
Solanum lycopersicum (tomato)This compound50 µM8 daysIncreased IAA levels to 88.8 ± 16.2 ng/mL from 31.3 ± 6.1 ng/mL in control.[1][2][5]
Solanum lycopersicum (tomato)This compound50 µM8 daysIncreased IBA levels to 55.2 ± 3.4 ng/mL from 27.7 ± 2.5 ng/mL in control.[1][2][5]
Solanum lycopersicum (tomato)This compound50 µM8 daysUpregulation of auxin transporters AUX1/LAX and PINs by 1.9 to 3.6 folds.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 271.35 g/mol .

  • Weigh the this compound accurately in a sterile microcentrifuge tube under a fume hood.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.7135 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Treatment of Plant Cell Suspension Cultures with this compound

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate liquid culture medium

  • Sterile flasks

  • Orbital shaker

  • Sterile pipettes

Procedure:

  • Subculture the plant cells into fresh liquid medium 3-4 days prior to the experiment to ensure they are in the exponential growth phase.

  • Determine the final concentrations of this compound to be tested. A typical starting range for dose-response experiments could be from 0.1 µM to 50 µM.

  • Prepare the treatment media. For each final concentration, dilute the this compound stock solution into the fresh culture medium. For example, to achieve a final concentration of 10 µM in 50 mL of medium, add 50 µL of a 10 mM stock solution.

  • Include a solvent control. Prepare a control medium containing the same concentration of DMSO as the highest this compound treatment to account for any effects of the solvent.

  • Inoculate the treatment flasks with an equal volume of the actively growing cell suspension culture.

  • Incubate the cultures on an orbital shaker under standard growth conditions (e.g., 25°C, continuous light or dark, 120 rpm).

  • Monitor the cultures at regular intervals for changes in cell viability, cell density, and morphology. Samples can be collected for further analysis, such as cell cycle analysis, microscopic observation of microtubule structures, or gene expression studies.

Protocol 3: Treatment of Plant Callus Cultures with this compound

Materials:

  • Established plant callus culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate solid culture medium (e.g., MS medium) with gelling agent (e.g., agar or gellan gum)

  • Sterile petri dishes

  • Sterile forceps and scalpels

Procedure:

  • Prepare the solid culture medium according to the standard protocol.

  • Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Add the this compound stock solution to the molten medium to achieve the desired final concentrations. Swirl the medium gently to ensure even distribution of the compound.

  • Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.

  • Transfer pieces of healthy, actively growing callus of a uniform size onto the this compound-containing medium and control plates.

  • Seal the petri dishes with parafilm and incubate them under standard growth conditions.

  • Observe the callus cultures regularly for changes in growth (fresh and dry weight), morphology (color, texture), and differentiation.

Visualizations

Napropamide_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Disruption Disruption of Polymerization Microtubule Microtubule Polymer Spindle Mitotic Spindle Formation Microtubule->Spindle Required for CellWall Cellulose Microfibril Deposition Microtubule->CellWall Guides Disruption->Microtubule Inhibits Disruption->Spindle Prevents Disruption->CellWall Disrupts guidance of CellCycle Cell Cycle Arrest (Mitosis) Spindle->CellCycle Leads to Expansion Anisotropic Cell Expansion CellWall->Expansion Directs Swelling Isotropic Growth (Cell Swelling) Expansion->Swelling Inhibition leads to

Caption: Mechanism of this compound-induced cell cycle arrest and growth inhibition.

Experimental_Workflow_Napropamide_Suspension_Culture Start Start: Actively Growing Suspension Culture Subculture Subculture into Fresh Medium Start->Subculture Inoculate Inoculate Treatment and Control Flasks Subculture->Inoculate Prepare Prepare this compound Stock Solution (in DMSO) Dilute Dilute Stock into Treatment Media Prepare->Dilute Dilute->Inoculate Control Prepare Solvent Control (DMSO in Medium) Control->Inoculate Incubate Incubate on Orbital Shaker Inoculate->Incubate Monitor Monitor and Collect Samples Incubate->Monitor Analysis Analysis: - Cell Viability - Cell Density - Morphology - Gene Expression Monitor->Analysis

Caption: Experimental workflow for treating plant cell suspension cultures with this compound.

Napropamide_Auxin_Signaling_Interaction This compound This compound Microtubules Cortical Microtubule Organization This compound->Microtubules Disrupts AuxinDistribution Altered Cellular Auxin Distribution GeneExpression Upregulation of Auxin Transporter Genes (AUX1/LAX, PINs) This compound->GeneExpression Induces AuxinTransport Auxin Efflux Carriers (e.g., PIN proteins) Microtubules->AuxinTransport Influences localization and activity of AuxinTransport->AuxinDistribution Determines RootGrowth Inhibition of Root Growth AuxinDistribution->RootGrowth Impacts GeneExpression->RootGrowth Contributes to

Caption: Postulated interaction of this compound with auxin signaling pathways.

References

Application of Napropamide for In Vitro Root Growth Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Napropamide is a selective, pre-emergence herbicide widely used for the control of annual grasses and some broadleaf weeds.[1] Its primary mode of action is the potent inhibition of root development, making it a valuable tool for in vitro root growth assays.[1] These assays are critical in plant biology, herbicide discovery, and agricultural research to screen for chemical effects on root system architecture, to study root development, and to investigate mechanisms of herbicide resistance.

The inhibitory effects of this compound are most pronounced on root elongation and lateral root formation.[2] In corn, for instance, exposure to this compound leads to a significant reduction in primary root length, an increase in root diameter, and inhibition of lateral root development.[2][3] While its precise mechanism is still under investigation, it is not classified by the Herbicide Resistance Action Committee (HRAC), indicating a unique mode of action.[4][5]

Recent studies have elucidated that this compound's effects are closely linked to the plant hormone auxin.[6] Treatment with this compound has been shown to increase the endogenous levels of auxins, specifically indole-3-acetic acid (IAA) and indole butyric acid (IBA), in plant roots.[5] This hormonal imbalance is correlated with a significant upregulation of major auxin transporter genes, including AUX1/LAX and PIN-FORMED (PIN) proteins.[5][7] The disruption of auxin homeostasis and transport is a key factor leading to the observed inhibition of root growth.[5][7] this compound also exhibits enantioselectivity, with its different stereoisomers showing varied levels of phytotoxicity.[8][9]

Given its specific action on root growth and its interaction with the auxin signaling pathway, this compound serves as an excellent positive control or investigative compound in in vitro root growth inhibition assays.

Data Presentation

Table 1: Effect of this compound on Root Length Inhibition in Various Plant Species
Plant SpeciesConcentration (µM)DurationRoot Length Inhibition (%)Reference
Tomato (Solanum lycopersicum)0.15 Days40%[5]
105 Days82%[5][7]
0.5 - 1006 Days22.3% - 75.1%[7]
508 Days67.6%[5][7]
Corn (Zea mays)0.15 Days1%[5][7]
105 Days65%[5][7]
Arabidopsis thaliana (S-NAP enantiomer)~1.1 (0.3 mg/L)7 Days66.42%[8]
Arabidopsis thaliana (R-NAP enantiomer)~1.1 (0.3 mg/L)7 Days2.32%[8]
Table 2: Effect of this compound (50 µM) on Endogenous Auxin Levels in Tomato Roots after 8 Days
AnalyteControlThis compound-TreatedFold ChangeReference
Total Indole Acids (µg/mL)10.2 ± 0.913.2 ± 0.9~1.3x[5]
Indole-3-acetic acid (IAA) (ng/mL)31.3 ± 6.188.8 ± 16.2~2.8x[5]
Indole butyric acid (IBA) (ng/mL)27.7 ± 2.555.2 ± 3.4~2.0x[5][7]
Table 3: Relative Gene Expression of Auxin Transporters in Tomato Roots after this compound Treatment
GeneFold UpregulationReference
AUX1/LAX1.9 to 3.6[4]
PINs (PIN-FORMED)1.9 to 3.6[7]

Experimental Protocols

Protocol 1: General In Vitro Root Growth Inhibition Assay

Objective: To evaluate the effect of this compound on the primary root growth of seedlings in a controlled in vitro environment.

Materials:

  • Seeds (e.g., Solanum lycopersicum, Zea mays, Arabidopsis thaliana)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or appropriate solvent

  • Sterile growth medium (e.g., 0.25X Hoagland's solution or Murashige and Skoog (MS) medium with 0.6-0.8% agar)[2]

  • Sterile petri dishes (90-100 mm)

  • Sterile filter paper (optional, for liquid culture)

  • Seed sterilization solution (e.g., 1:5 dilution of commercial bleach with 0.1% Tween-20)

  • Sterile deionized water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital caliper for measurement

  • Image analysis software (optional)

Methodology:

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.

    • From the stock solution, prepare a series of working solutions in the sterile growth medium to achieve the desired final concentrations (e.g., 0, 0.1, 1.0, 10, 50, 100 µM).

    • Prepare a solvent control medium containing the same concentration of DMSO used in the highest this compound treatment.

  • Seed Sterilization:

    • Surface sterilize seeds by immersing them in the sterilization solution for 10-15 minutes.

    • Rinse the seeds 3-5 times with sterile deionized water under a laminar flow hood to remove all traces of the sterilant.

  • Plating and Incubation:

    • For agar-based assays, pour the prepared media (with different this compound concentrations) into sterile petri dishes and allow them to solidify.

    • Aseptically place 5-10 sterilized seeds on the surface of the agar in each petri dish.

    • Seal the petri dishes with parafilm.

    • Place the plates vertically in a growth chamber to allow roots to grow along the agar surface.

    • Incubate the plates under controlled conditions. A common cycle is an initial 3 days in darkness to promote germination, followed by a photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22-25°C).[2]

  • Data Collection:

    • Measure the primary root length of each seedling at predetermined time points (e.g., daily from day 3 to day 8).[7]

    • Measurements can be made directly on the back of the petri dish with a ruler or by acquiring digital images and using analysis software.

  • Data Analysis:

    • Calculate the average root length for each treatment group and the standard error.

    • Determine the percentage of root growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = [(LengthControl - LengthTreated) / LengthControl] x 100

Protocol 2: Analysis of Endogenous Auxin Levels

Objective: To quantify the changes in endogenous IAA and IBA levels in root tissue following this compound exposure.

Methodology Outline:

  • Seedling Treatment: Grow seedlings as described in Protocol 1 using a control group and a treatment group with an effective concentration of this compound (e.g., 50 µM).[5][7]

  • Tissue Harvest: After the treatment period (e.g., 8 days), carefully excise the roots from the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C until extraction.[5]

  • Auxin Extraction:

    • Homogenize the frozen root tissue to a fine powder.

    • Extract auxins using an appropriate buffer (e.g., 80% methanol with 0.1% formic acid).[10]

  • Quantification:

    • Total Indoles (Colorimetric): Use the Salkowski method for a general estimation of total indole compounds.[5][7]

    • Specific Auxin Quantification (LC-MS/MS): For precise quantification of IAA and IBA, perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis on the purified extracts. This is the gold standard for accuracy.[4][5][7]

Protocol 3: Gene Expression Analysis of Auxin Transporters by qPCR

Objective: To measure the relative transcript abundance of key auxin transporter genes (AUX1/LAX, PINs) in response to this compound treatment.

Methodology Outline:

  • Sample Preparation: Grow and treat seedlings as described in Protocol 2. Harvest root tissue at the desired time point and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the homogenized root tissue using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[10]

  • Quantitative PCR (qPCR):

    • Perform qPCR using gene-specific primers for the target genes (AUX1/LAX1, PIN2, PIN3, PIN4, PIN7) and a stable housekeeping gene (e.g., Ubiquitin, Actin) for normalization.[7][10]

    • A typical qPCR cycle is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s.[7]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[10]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare this compound Working Solutions C Plate Seeds on Treatment Media A->C B Surface Sterilize Seeds B->C D Incubate in Growth Chamber C->D E Measure Primary Root Length D->E F Calculate % Root Growth Inhibition E->F

Caption: Experimental workflow for an in vitro root growth assay.

G Nap This compound Treatment Auxin Increase in Endogenous Auxin Levels (IAA, IBA) Nap->Auxin Genes Upregulation of Auxin Transporter Genes (AUX1/LAX, PINs) Auxin->Genes Transport Disrupted Auxin Homeostasis and Transport Genes->Transport Inhibition Inhibition of Root Elongation Transport->Inhibition

Caption: Proposed signaling pathway of this compound in roots.

References

Application Notes and Protocols for Napropamide in Greenhouse Pot Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the effective and safe use of Napropamide, a pre-emergent amide herbicide, in controlled greenhouse pot study environments. The following sections detail the mechanism of action, experimental protocols, quantitative data, and safety precautions associated with this compound application.

Introduction and Mechanism of Action

This compound is a selective, systemic herbicide primarily absorbed by the roots of germinating plants.[1] Its mode of action involves the inhibition of root development and growth, specifically by disrupting cell division and elongation in the meristematic regions of susceptible weeds.[2] While the precise molecular target is not fully elucidated, evidence suggests that this compound interferes with auxin transport pathways, leading to an accumulation of auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) in the roots. This disruption of auxin homeostasis is correlated with the observed inhibition of root elongation.[3][4]

Data Presentation: Dose-Response of this compound on Root Elongation

The following table summarizes the dose-dependent inhibitory effect of this compound on the root length of a model plant, Solanum lycopersicum (tomato), as observed in a controlled laboratory setting. This data can be used as a reference for designing dose-response studies in greenhouse pot experiments, keeping in mind that soil interactions may influence the effective concentration.

This compound Concentration (µM)Average Root Length (mm) ± SEMPercent Inhibition (%)
0 (Control)80.4 ± 3.10.0 ± 3.8
0.562.5 ± 8.022.3 ± 3.0
1.059.6 ± 4.125.9 ± 5.7
2.556.5 ± 7.529.7 ± 10.8
5.044.4 ± 7.244.8 ± 9.0
12.541.1 ± 1.648.9 ± 2.1
25.032.2 ± 1.559.9 ± 1.9
50.022.1 ± 1.772.5 ± 2.5
100.020.0 ± 1.175.1 ± 1.2

Data adapted from an in vitro study on Solanum lycopersicum.[4] SEM: Standard Error of the Mean.

Experimental Protocols

This section outlines detailed protocols for conducting greenhouse pot studies with this compound, from preparing the soil and herbicide solutions to application and data collection.

Materials
  • This compound (analytical or commercial grade)

  • Pots (e.g., 15 cm diameter)

  • Greenhouse potting mix (e.g., a mixture of loam, sand, perlite, and peat)

  • Test plant seeds (e.g., a susceptible weed species or a model plant)

  • Balance, weigh boats, spatulas

  • Volumetric flasks, beakers, graduated cylinders

  • Magnetic stirrer and stir bars

  • Pipettes and pipette tips

  • Spray bottle or drenching equipment

  • Personal Protective Equipment (PPE): long-sleeved shirt, long pants, chemical-resistant gloves, shoes, and socks.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_growth Growth & Observation Phase soil_prep Soil Preparation potting Potting soil_prep->potting seed_sowing Seed Sowing potting->seed_sowing application This compound Application seed_sowing->application herbicide_prep Herbicide Solution Preparation herbicide_prep->application incubation Greenhouse Incubation application->incubation data_collection Data Collection incubation->data_collection

Caption: A generalized workflow for a greenhouse pot study with this compound.

Detailed Methodologies

3.3.1. Soil and Pot Preparation

  • Soil Sterilization: To eliminate existing weed seeds and pathogens, sterilize the potting mix. Autoclaving at 121°C for at least 30 minutes is a common method. Allow the soil to cool completely before use.

  • Pot Filling: Fill clean pots of a uniform size with the sterilized potting mix. Ensure consistent soil weight or volume across all pots to minimize variability.

  • Pre-wetting: Water the soil in the pots to field capacity and allow them to drain for 24 hours before sowing seeds. This ensures uniform moisture for germination.

3.3.2. Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the weighed this compound in a small amount of a suitable solvent (e.g., acetone or DMSO) if necessary, as this compound has low water solubility.

    • Transfer the dissolved this compound to a volumetric flask.

    • Bring the solution to the final volume with distilled water, ensuring thorough mixing.

    • Store the stock solution in a labeled, sealed container in a cool, dark place.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for your experiment (refer to the dose-response table as a starting point).

    • Use the formula C1V1 = C2V2 for accurate dilutions, where:

      • C1 = Concentration of the stock solution

      • V1 = Volume of the stock solution to be used

      • C2 = Desired final concentration of the working solution

      • V2 = Final volume of the working solution

3.3.3. Herbicide Application

This compound is a pre-emergent herbicide and should be applied to the soil surface before the emergence of the test plants.

  • Timing of Application: Apply the this compound working solutions to the soil surface immediately after sowing the seeds or up to 24 hours post-sowing.

  • Application Method:

    • Surface Spray: Use a calibrated laboratory sprayer to apply a uniform volume of the working solution to the soil surface of each pot. This method mimics field application.

    • Soil Drench: Gently and evenly pour a specific volume of the working solution onto the soil surface of each pot.

  • Incorporation: After application, lightly water the pots (e.g., with 1-2 cm of water) to incorporate the this compound into the upper layer of the soil where weed seeds germinate. This also helps to reduce potential volatilization and photodegradation of the herbicide.

3.3.4. Greenhouse Conditions and Plant Care

  • Maintain controlled greenhouse conditions, including temperature, humidity, and photoperiod, that are optimal for the growth of the test plant species.

  • Water the pots as needed, avoiding overwatering which could lead to leaching of the herbicide.

  • Include control groups in your experimental design:

    • Untreated Control: Pots treated with only the solvent (if used) and water.

    • Positive Control (if applicable): Pots treated with a known effective herbicide.

3.3.5. Data Collection and Analysis

  • At predetermined time points (e.g., 14, 21, and 28 days after treatment), collect data on various parameters, including:

    • Germination Rate: Count the number of emerged seedlings.

    • Plant Height: Measure the height of the shoots.

    • Root Length and Morphology: Carefully remove plants from the soil, wash the roots, and measure the length of the primary root. Observe any morphological abnormalities.

    • Biomass: Harvest the shoots and roots separately, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Analyze the data using appropriate statistical methods to determine the effect of different this compound concentrations on plant growth.

Signaling Pathway: Proposed Mechanism of this compound Action

The primary mode of action of this compound is the inhibition of root growth. Recent studies suggest that this is linked to the disruption of auxin transport, a critical process for root development. The following diagram illustrates a plausible signaling pathway based on current understanding.

napropamide_pathway cluster_cell Root Epidermal/Cortical Cell Auxin_in Auxin (IAA) Influx PIN PIN Proteins (Auxin Efflux Carriers) Auxin_accumulation Intracellular Auxin Accumulation Auxin_in->Auxin_accumulation Contributes to Auxin_out Auxin (IAA) Efflux PIN->Auxin_out Facilitates This compound This compound This compound->PIN Inhibits/Interferes with Root_inhibition Inhibition of Root Elongation Auxin_accumulation->Root_inhibition Leads to

Caption: Proposed mechanism of this compound-induced root growth inhibition via interference with auxin transport.

Safety Precautions

When handling this compound, it is essential to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear a long-sleeved shirt, long pants, chemical-resistant gloves, shoes, and socks.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood when preparing stock solutions, and ensure good air circulation in the greenhouse during application.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or spray mist.

  • Storage: Store this compound in its original container in a cool, dry, and secure location, away from food and feed.

  • Disposal: Dispose of unused this compound and empty containers in accordance with local, state, and federal regulations.

By following these detailed protocols and safety guidelines, researchers can effectively and responsibly utilize this compound in greenhouse pot studies to investigate its herbicidal properties and mechanism of action.

References

Application Notes and Protocols: Napropamide as a Potential Selective Agent in Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide is a pre-emergence herbicide widely used in agriculture to control annual grasses and some broadleaf weeds. Its primary mode of action is the inhibition of root growth and cell division, making it a candidate for use as a selective agent in plant transformation.[1] This document provides detailed application notes, protocols, and the current understanding of this compound's mechanism of action, highlighting its potential, as well as the current limitations, for use in selecting transgenic plants.

Principle of Selection: The use of herbicides as selective agents in plant transformation relies on the introduction of a resistance gene into the plant genome along with the gene of interest. Only the cells that have successfully integrated the resistance gene will be able to survive and proliferate on a medium containing the corresponding herbicide. While this compound's herbicidal properties make it a theoretical candidate for such a system, the practical application is currently hindered by the lack of a commercially available or widely documented this compound resistance gene for plants.

Mechanism of Action

This compound is classified as a Group 15 herbicide (HRAC Group K1), which acts by inhibiting very-long-chain fatty acid synthesis, ultimately leading to the disruption of cell division and elongation.[1] Its primary effects are observed in the root system of susceptible plants.

Key Molecular Effects:

  • Microtubule Disruption: this compound interferes with the formation and organization of microtubules. Microtubules are essential components of the cytoskeleton and are critical for cell division (formation of the mitotic spindle) and cell expansion. Disruption of microtubules leads to arrested cell division, often before mitosis, and swollen, stunted root tips.

  • Inhibition of Root Growth: By disrupting cell division and elongation in the root meristems, this compound severely inhibits root development. This is the primary mechanism by which it exerts its herbicidal activity.

  • Auxin Homeostasis and Transport: Recent studies have shown that this compound can affect auxin levels and the expression of auxin transporter genes (e.g., PIN proteins) in plants like tomato. This suggests a potential link between its herbicidal action and the disruption of auxin signaling pathways, which are crucial for root development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on tomato seedlings.

Table 1: Effect of this compound Concentration on Tomato Root and Shoot Length

This compound Concentration (µM)Root Length Inhibition (%)Shoot Length Inhibition (%)
0.1403
108239

Data adapted from Barret & Ashton, 1981.

Table 2: Effect of this compound on Indole Acetic Acid (IAA) and Indole Butyric Acid (IBA) Levels in Tomato

TreatmentIAA Level (ng/mL)IBA Level (ng/mL)
Control31.3 ± 6.127.7 ± 2.5
50 µM this compound88.8 ± 16.255.2 ± 3.4

Data adapted from Shitiz et al., 2025.

Table 3: Effect of this compound on Auxin Transporter Gene Expression in Tomato

GeneFold Change (50 µM this compound vs. Control)
AUX1/LAX1.9 - 3.6
PIN21.9 - 3.6
PIN31.9 - 3.6
PIN41.9 - 3.6
PIN71.9 - 3.6

Data adapted from Shitiz et al., 2025.

Experimental Protocols

Note: The following protocols are provided as a general framework. A specific protocol for this compound-based selection is currently hypothetical due to the absence of a known this compound resistance gene for use as a selectable marker. The Agrobacterium-mediated transformation protocol for tomato is a well-established method that can be adapted should a suitable resistance gene become available.

Protocol 1: Hypothetical Selection of Transformed Tomato Explants with this compound

This protocol outlines the theoretical steps for selecting transformed tomato cells using this compound. This protocol is contingent on the co-transformation with a vector containing a functional this compound resistance gene.

Materials:

  • Tomato cotyledon explants

  • MS (Murashige and Skoog) medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Plant growth regulators (e.g., auxins and cytokinins for callus induction and shoot regeneration)

  • Cefotaxime or other antibiotics to inhibit Agrobacterium growth post-co-cultivation

  • Petri dishes

  • Sterile filter paper

Procedure:

  • Explant Preparation: Prepare cotyledon explants from 7-10 day old sterile tomato seedlings.

  • Co-cultivation: Co-cultivate the explants with an Agrobacterium tumefaciens strain carrying the gene of interest and a hypothetical this compound resistance gene in a binary vector.

  • Washing and Resting: After co-cultivation, wash the explants with sterile distilled water containing an antibiotic like cefotaxime (250-500 mg/L) to eliminate the Agrobacterium.

  • Selection:

    • Transfer the explants to a callus induction medium (MS medium supplemented with appropriate auxins and cytokinins) containing cefotaxime and the selective agent, this compound.

    • The optimal concentration of this compound would need to be determined empirically through a kill curve analysis on non-transformed explants. Based on existing data, a starting range of 1-10 µM could be tested.

  • Subculture: Subculture the developing calli on fresh selection medium every 2-3 weeks. Non-transformed cells will be inhibited by this compound and will not proliferate.

  • Shoot Regeneration: Transfer the resistant calli to a shoot regeneration medium containing this compound to induce the formation of shoots.

  • Rooting: Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain a lower concentration of this compound to confirm resistance.

  • Acclimatization: Transfer the rooted plantlets to soil and acclimatize them to greenhouse conditions.

Protocol 2: Agrobacterium-mediated Transformation of Tomato (General Protocol)

This is a standard protocol for tomato transformation that can be adapted for use with a this compound selection system if a resistance gene becomes available.

Materials:

  • Tomato seeds (e.g., cv. Moneymaker)

  • Agrobacterium tumefaciens strain (e.g., LBA4404) carrying the binary vector

  • MS medium and appropriate plant growth regulators

  • Acetosyringone

  • Antibiotics for selection (e.g., kanamycin, hygromycin) and for Agrobacterium elimination (e.g., cefotaxime)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize tomato seeds with 70% ethanol for 1 minute, followed by 20 minutes in a 20% bleach solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Germinate the seeds on a hormone-free MS medium in the dark for 2-3 days, then transfer to a 16h light/8h dark photoperiod.

  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of Agrobacterium carrying the binary vector into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.5-0.8.

    • Add acetosyringone to a final concentration of 100-200 µM and incubate for 1-2 hours at room temperature.

  • Explant Inoculation and Co-cultivation:

    • Excise cotyledons from 7-10 day old seedlings and immerse them in the Agrobacterium suspension for 15-30 minutes.

    • Blot the explants on sterile filter paper and place them on a co-cultivation medium (MS medium with appropriate growth regulators).

    • Incubate in the dark at 25°C for 48 hours.

  • Selection and Regeneration:

    • Wash the explants as described in Protocol 1.

    • Transfer the explants to a selection medium containing the appropriate antibiotic (e.g., 50 mg/L kanamycin) and cefotaxime.

    • Subculture every 2-3 weeks until shoots regenerate.

  • Rooting and Acclimatization:

    • Excise regenerated shoots and transfer them to a rooting medium with the selective antibiotic.

    • Transfer rooted plantlets to soil and acclimatize.

Visualizations

Signaling Pathway

Napropamide_Auxin_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Auxin_Accumulation Increased Auxin (IAA, IBA) Levels This compound->Auxin_Accumulation Cell_Division_Inhibition Cell Division Inhibition Microtubule_Disruption->Cell_Division_Inhibition Root_Growth_Inhibition Root Growth Inhibition Cell_Division_Inhibition->Root_Growth_Inhibition PIN_Upregulation Upregulation of PIN Gene Expression Auxin_Accumulation->PIN_Upregulation Altered_Auxin_Transport Altered Auxin Transport PIN_Upregulation->Altered_Auxin_Transport Altered_Auxin_Transport->Root_Growth_Inhibition

Caption: this compound's effect on plant root growth.

Experimental Workflow

Plant_Transformation_Workflow cluster_0 Vector Construction & Agrobacterium Transformation cluster_1 Plant Transformation cluster_2 Selection and Regeneration cluster_3 Analysis Vector_Construction Construct Binary Vector (Gene of Interest + this compound Resistance Gene*) Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation note *Hypothetical step due to lack of a known resistance gene. Vector_Construction->note Co_cultivation Co-cultivate Explants with Agrobacterium Agro_Transformation->Co_cultivation Explant_Preparation Prepare Plant Explants Explant_Preparation->Co_cultivation Selection Select on Medium with this compound* Co_cultivation->Selection Regeneration Regenerate Shoots and Roots Selection->Regeneration Selection->note Molecular_Analysis Confirm Gene Integration (PCR, etc.) Regeneration->Molecular_Analysis Phenotypic_Analysis Analyze Transgenic Plant Phenotype Regeneration->Phenotypic_Analysis

Caption: Generalized workflow for plant transformation.

Conclusion and Future Perspectives

This compound exhibits characteristics that make it a plausible candidate for a selective agent in plant transformation. Its potent inhibitory effect on the growth of non-transformed cells, particularly at the root level, could theoretically allow for the selection of resistant transgenic lines. However, the critical component for a functional selection system, a corresponding resistance gene, has not been identified or is not widely available in the public domain.

Future research in this area would need to focus on:

  • Identification or engineering of a this compound resistance gene: This could involve screening natural plant populations for tolerance, identifying the target protein of this compound and engineering a resistant version, or discovering a detoxification enzyme.

  • Optimization of selection conditions: Once a resistance gene is available, empirical studies would be required to determine the optimal this compound concentrations for effective selection in various plant species and explant types.

Until a suitable resistance gene is developed, the use of this compound as a selective agent in plant transformation remains a hypothetical but intriguing possibility. The information provided here on its mode of action and effects on plant physiology can serve as a foundation for such future research endeavors.

References

Application Notes and Protocols for the Field Evaluation of Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napropamide is a selective, systemic, pre-emergence herbicide used for the control of annual grasses and various broadleaf weeds in a wide range of crops.[1][2] Its primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for proper seedling development.[3][4] Specifically, this compound is absorbed by the roots and disrupts root and shoot development, preventing weed establishment.[1][5]

These application notes provide a comprehensive set of protocols for researchers and agricultural scientists to conduct field trials for the evaluation of this compound. The methodologies cover trial design, efficacy assessment, crop safety (phytotoxicity) evaluation, and residue analysis in soil and plant tissues. Adherence to these standardized protocols will ensure the generation of robust, reliable, and comparable data essential for regulatory submission and product development.

Protocol 1: Field Trial Design and Establishment

A robust experimental design is the foundation of a successful field trial. The Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[6]

1.1. Site Selection:

  • Choose a field with a uniform soil type and topography.

  • Ensure the site has a known history of consistent annual grass and broadleaf weed pressure representative of the target weeds.

  • Avoid areas with significant soil compaction, poor drainage, or heavy shade.

  • The site should be kept free of the target weeds in the season prior to the trial to ensure a uniform weed seed bank.

1.2. Experimental Design:

  • Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications (blocks).[6][7]

  • Treatments: Include the following treatments as a minimum:

    • T1: Untreated Control (no herbicide application).

    • T2: this compound - Recommended Dose (1X).

    • T3: this compound - Double Dose (2X) (to assess crop safety margin).[8]

    • T4: Reference/Standard Herbicide Product (for comparison).

  • Plot Size: Individual plots should be of a sufficient size to allow for representative sampling and to minimize edge effects. A typical plot size is 3 meters wide by 10 meters long.

  • Buffers: Include untreated buffer zones (at least 1 meter wide) between plots to prevent spray drift and inter-plot interference.[6]

1.3. Plot Layout and Staking:

  • Prepare a fine seedbed suitable for the test crop.

  • Accurately measure and stake out each plot according to the randomized design.

  • Label each plot clearly with durable tags indicating the block and treatment number.

1.4. Crop Planting:

  • Sow the selected crop variety uniformly across all plots at the recommended seeding rate and depth.

Protocol 2: Herbicide Application

Accurate and timely application is critical for evaluating a pre-emergence herbicide like this compound.

2.1. Timing:

  • Apply this compound after sowing the crop but before weed or crop emergence (pre-emergence).

  • Application should be made to a weed-free soil surface.[9]

2.2. Equipment and Calibration:

  • Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure uniform coverage.

  • Calibrate the sprayer with water on a non-trial area to determine the precise application volume (e.g., L/ha) at a specific pressure and walking speed.

2.3. Preparation of Spray Solution:

  • Calculate the amount of this compound formulation required for each plot based on its area and the target application rate.

  • Prepare the spray solution for each treatment separately, mixing the required amount of product with water.

2.4. Application Procedure:

  • On the day of application, record environmental conditions (temperature, humidity, wind speed). Avoid spraying in windy conditions (>10 km/h).

  • Spray each plot uniformly, walking at the calibrated speed.

  • To prevent contamination, thoroughly clean the sprayer with water and an appropriate cleaning agent between treatments.

Protocol 3: Efficacy Evaluation

Efficacy is assessed by measuring the level of weed control provided by the herbicide treatments compared to the untreated control.

3.1. Assessment Timings:

  • Conduct assessments at regular intervals, for example, 30, 60, and 90 days after treatment (DAT).

3.2. Data Collection Parameters:

  • Weed Control (Visual Rating):

    • Visually assess the percentage of weed control for each plot on a scale of 0% to 100%, where 0% is no control (same as untreated plot) and 100% is complete weed control.

  • Weed Density (Quadrat Counts):

    • Randomly place a quadrat (e.g., 0.25 m² or 0.5 m²) at two to three locations within each plot.

    • Count the number of individual weeds (separated by species if required) within the quadrat.

    • Calculate the average weed density (weeds/m²).

  • Weed Biomass:

    • At the final assessment, harvest all weeds from the quadrat areas.

    • Dry the weed samples in an oven at 70°C until a constant weight is achieved.

    • Record the dry weight to determine the weed biomass (g/m²).

Protocol 4: Crop Phytotoxicity Assessment

This protocol assesses any potential harm the herbicide treatment may cause to the crop.[8]

4.1. Assessment Timings:

  • Conduct phytotoxicity assessments concurrently with efficacy evaluations (e.g., 15, 30, and 60 DAT). The most sensitive period is often during the young crop stage.[8]

4.2. Visual Injury Rating:

  • Visually assess crop injury in each plot using a percentage scale (0-100%) or a 0-10 scale, where 0 indicates no injury and 100% (or 10) indicates complete crop death.

  • Record specific symptoms of phytotoxicity, such as:

    • Chlorosis: Yellowing of leaf tissue.

    • Necrosis: Browning and death of tissue.

    • Stunting: Reduced plant height or growth.

    • Malformed Growth: Twisted or abnormally shaped leaves or stems.

4.3. Crop Stand Count:

  • Count the number of crop plants in a designated length of row (e.g., 2 meters) in each plot to assess any effects on germination and establishment.

4.4. Crop Yield:

  • At crop maturity, harvest the central rows of each plot, avoiding the edges.

  • Measure and record the total yield (e.g., kg/plot ) and, if applicable, quality parameters (e.g., fruit size, grain weight).

  • Calculate the yield on a per-hectare basis (e.g., tonnes/ha).

Protocol 5: Residue Analysis in Soil and Crops

This protocol determines the persistence of this compound (half-life) in the soil and its potential uptake by the crop.

5.1. Sample Collection:

  • Soil Samples:

    • Collect soil samples at various intervals (e.g., 0, 7, 14, 28, 56, and 112 DAT) to determine the dissipation rate.[10]

    • From each plot, collect 15-20 soil cores from the top 10 cm using a soil auger.[11]

    • Combine the cores to form one composite sample per plot. Store samples frozen (-20°C) prior to analysis.

  • Crop Samples:

    • At harvest, collect representative samples of the harvested portion of the crop (e.g., grain, fruit, leaves) from each plot.

    • Store samples frozen (-20°C) until processing.

5.2. Sample Preparation and Extraction:

  • This procedure is based on established methods for this compound analysis.[10]

  • Homogenization: Homogenize crop samples. Sieve soil samples to remove stones and debris.

  • Extraction:

    • Weigh a representative subsample (e.g., 20 g) of soil or homogenized crop material into a centrifuge tube.

    • Add an extraction solvent, such as an acetonitrile:water mixture (e.g., 3:1 v/v).[10]

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the liquid extract).

5.3. Analysis by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: Use an HPLC system equipped with a UV detector.[10]

  • Column: C18 column (e.g., Kinetex 150 × 4.6 mm, 1.7 μm).[10]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 4:1 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 220 nm.[10]

  • Quantification:

    • Prepare a calibration curve using certified analytical standards of this compound.

    • Inject a known volume (e.g., 20 µL) of the sample extract into the HPLC system.

    • Compare the peak area of this compound in the sample to the calibration curve to determine its concentration (mg/kg).

5.4. Half-Life (DT50) Calculation:

  • The dissipation of this compound in soil often follows first-order kinetics.

  • Plot the natural log (ln) of the this compound concentration against time (days).

  • The dissipation rate constant (k) is the negative of the slope of the regression line.

  • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k .

Data Presentation

Organize all collected data into clear, structured tables for analysis and reporting.

Table 1: Efficacy of this compound on Weed Control (Example Data)

Treatment Rate (kg a.i./ha) Weed Control (%) at 60 DAT Weed Density (weeds/m²) Weed Biomass (g/m²)
Untreated Control 0 0 150 250
This compound (1X) 2.25 92 12 20
This compound (2X) 4.50 98 3 5

| Reference Product | X | 88 | 18 | 30 |

Table 2: Phytotoxicity and Yield Data for the Test Crop (Example Data)

Treatment Rate (kg a.i./ha) Phytotoxicity (%) at 30 DAT Crop Stand (plants/m) Yield (tonnes/ha)
Untreated Control 0 0 25 3.5
This compound (1X) 2.25 0 25 3.6
This compound (2X) 4.50 5 (slight stunting) 24 3.4

| Reference Product | X | 2 | 25 | 3.5 |

Table 3: this compound Residue Dissipation in Soil (Example Data)

Days After Treatment This compound Residue (mg/kg) - 1X Rate This compound Residue (mg/kg) - 2X Rate
0 1.50 3.10
7 1.25 2.65
14 1.05 2.20
28 0.80 1.75
56 0.45 1.00
112 0.15 0.35

| Calculated DT50 (days) | ~48 | ~55 |

Visualizations

Diagrams help to clarify complex workflows and mechanisms.

G This compound's Mechanism of Action Precursors Acetyl-CoA Malonyl-CoA VLCFA Very-Long-Chain Fatty Acids (VLCFAs) > C18 Precursors->VLCFA Fatty Acid Elongase System CellDev Normal Cell Division & Elongation VLCFA->CellDev Blocked Inhibited Root and Shoot Growth (Weed Death) VLCFA->Blocked RootGrowth Healthy Root and Shoot Growth CellDev->RootGrowth This compound This compound This compound->VLCFA Blocks Synthesis Inhibition INHIBITION

Caption: Mechanism of action for this compound herbicide.

G Field Trial Evaluation Workflow for this compound cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection 1. Site Selection (Uniform field, weed history) TrialDesign 2. Experimental Design (RCBD, 4+ reps) SiteSelection->TrialDesign PlotLayout 3. Plot Layout & Staking TrialDesign->PlotLayout Planting 4. Crop Planting PlotLayout->Planting Calibration 5. Sprayer Calibration Planting->Calibration Application 6. Herbicide Application (Pre-emergence) Calibration->Application Assessments 7. Efficacy & Phytotoxicity Assessments (e.g., 30, 60, 90 DAT) Application->Assessments Sampling 8. Soil & Crop Sampling (Residue analysis) Assessments->Sampling Harvest 9. Yield Data Collection Sampling->Harvest LabAnalysis 10. Laboratory Residue Analysis (HPLC) Harvest->LabAnalysis DataAnalysis 11. Statistical Analysis (ANOVA) LabAnalysis->DataAnalysis Reporting 12. Final Report Generation DataAnalysis->Reporting G Sample Processing and Residue Analysis Workflow Collection Field Sample Collection (Soil or Crop) Storage Store Frozen (-20°C) Collection->Storage Homogenize Sample Homogenization (Sieve soil, blend crop) Storage->Homogenize Extraction Solvent Extraction (Acetonitrile:Water) Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC Quantify Quantification vs. Standard Curve HPLC->Quantify Result Final Residue Level (mg/kg) Quantify->Result

References

Synthesis of Napropamide Metabolites for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a selective herbicide, undergoes metabolic transformation in various environmental and biological systems. The study of its metabolites is crucial for a comprehensive understanding of its efficacy, environmental fate, and toxicological profile. This document provides detailed application notes and protocols for the synthesis of key this compound metabolites, including hydroxylated and glucuronidated derivatives. The methodologies described herein leverage both chemical synthesis and microbial biotransformation to produce these compounds in sufficient quantities and purity for research purposes. Analytical protocols for the characterization and quantification of the synthesized metabolites are also presented.

Introduction to this compound Metabolism

This compound [(RS)-N,N-diethyl-2-(1-naphthyloxy)propanamide] is a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell elongation and seedling development.[1][2] In plants, animals, and soil, this compound is metabolized through several pathways, including N-dealkylation, hydrolysis of the amide bond to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA), and hydroxylation of the naphthalene ring.[1][3] These phase I metabolites can be further conjugated to form phase II metabolites, such as glucuronides, which are generally more water-soluble and readily excreted in animals.[1] The synthesis of authentic standards of these metabolites is essential for their identification and quantification in metabolism and environmental fate studies.

Synthesis of this compound Metabolites

A complementary approach, combining chemical synthesis and microbial biotransformation, is employed for the efficient production of a range of this compound metabolites.

Chemical Synthesis of Hydroxy this compound Isomer 2

One of the key phase I metabolites is a hydroxylated derivative of this compound. The following protocol outlines the synthesis of Hydroxy this compound Isomer 2.

Table 1: Summary of Chemical Synthesis of Hydroxy this compound Isomer 2

ParameterValue
Product Name Hydroxy this compound Isomer 2
Synthetic Approach Two-step chemical synthesis
Starting Materials 2-oxopropanoic acid, Diethylamine, 1-naphthol
Key Intermediates N,N-diethyl-2-oxopropanamide
Final Step Reduction
Purity >99% (Confirmed by ¹H-NMR and HPLC-MS)

Step 1: Synthesis of N,N-diethyl-2-oxopropanamide

  • To a solution of 2-oxopropanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethylamine to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-2-oxopropanamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Hydroxy this compound Isomer 2

  • Dissolve N,N-diethyl-2-oxopropanamide and 1-naphthol in a suitable solvent (e.g., acetonitrile).

  • Add a suitable base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the formation of the intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield Hydroxy this compound Isomer 2 as a white solid.

  • Characterize the final product by ¹H-NMR and HPLC-MS to confirm its structure and purity.

Microbial Biotransformation for the Synthesis of Glucuronidated Metabolites

Glucuronidated metabolites of this compound, which are challenging to produce by traditional chemical synthesis, can be efficiently generated using microbial biotransformation. This method mimics the metabolic pathways found in mammals and other organisms.

Table 2: Summary of Microbial Biotransformation for this compound Glucuronides

ParameterValue
Product Names 4-O-Glucuronide-Napropamide (4-OGlu-NPAM), 4-O-Glucuronide-N-deethyl-Napropamide (4-OGlu-DE-NPAM)
Method Whole-cell microbial biotransformation
Starting Material This compound
Scale 0.5 L fermentation
This compound Dose 50 mg
Yield (4-OGlu-NPAM) 17.2 mg
Yield (4-OGlu-DE-NPAM) 21.8 mg
Purity >95% (Confirmed by preparative HPLC and NMR)

Step 1: Screening of Microbial Strains

  • Screen a panel of diverse microbial strains (e.g., bacteria and fungi known for their biotransformation capabilities) for their ability to metabolize this compound.

  • Inoculate small-scale cultures of each strain in a suitable growth medium.

  • Add a stock solution of this compound to each culture.

  • Incubate the cultures under appropriate conditions (temperature, shaking).

  • After a set incubation period, extract the culture broth and cell pellet with a suitable organic solvent.

  • Analyze the extracts by LC-MS to detect the formation of hydroxylated and glucuronidated metabolites.

  • Select the strain that produces the desired glucuronidated metabolites with the highest efficiency.

Step 2: Scale-up Fermentation

  • Prepare a 0.5 L sterile fermentation medium in a 1 L flask.

  • Inoculate the medium with a seed culture of the selected microbial strain.

  • Incubate the culture under optimized fermentation conditions (e.g., 28 °C, 200 rpm).

  • After an initial growth phase, add 50 mg of this compound (dissolved in a minimal amount of a water-miscible organic solvent) to the culture.

  • Continue the fermentation for an additional 48-72 hours, monitoring the formation of the glucuronidated metabolites by LC-MS.

Step 3: Extraction and Purification

  • Separate the microbial biomass from the culture broth by centrifugation.

  • Extract the supernatant and the cell pellet separately with a suitable organic solvent (e.g., ethyl acetate or butanol).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Redissolve the crude extract in a minimal volume of a suitable solvent for purification.

  • Purify the glucuronidated metabolites using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a water/acetonitrile gradient.

  • Collect the fractions corresponding to the desired metabolites (4-OGlu-NPAM and 4-OGlu-DE-NPAM).

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Characterize the final products by NMR spectroscopy to confirm their structures and assess purity.

Analytical Methods for Metabolite Characterization

The synthesized this compound metabolites must be thoroughly characterized to confirm their identity and purity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose.

Table 3: General HPLC-MS/MS Parameters for this compound Metabolite Analysis

ParameterDescription
Chromatography System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized gradient from 5% to 95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification
  • Prepare standard stock solutions of the synthesized this compound metabolites in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solutions to known concentrations.

  • Prepare samples for analysis by dissolving a known amount of the synthesized metabolite in the initial mobile phase composition.

  • Inject the calibration standards and samples onto the HPLC-MS/MS system.

  • Acquire data using the parameters outlined in Table 3. For quantitative analysis, develop an MRM method with specific precursor-to-product ion transitions for each metabolite.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the synthesized metabolites in the samples by interpolating their peak areas from the calibration curve.

  • Assess the purity of the synthesized compounds by analyzing the chromatogram for any impurity peaks.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound in biological systems.

Napropamide_Metabolism This compound This compound N_Deethyl_this compound N-Deethyl this compound This compound->N_Deethyl_this compound N-Dealkylation NOPA 2-(naphthalen-1-yloxy)propanoic acid (NOPA) This compound->NOPA Hydrolysis Hydroxy_this compound Hydroxy this compound This compound->Hydroxy_this compound Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates N_Deethyl_this compound->Glucuronide_Conjugates Glucuronidation Hydroxy_this compound->Glucuronide_Conjugates Glucuronidation

Caption: Overview of this compound Metabolic Pathways.

Experimental Workflow for Metabolite Synthesis

The logical flow of the synthesis and purification process for this compound metabolites is depicted below.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_microbial Microbial Biotransformation cluster_analysis Analysis Start_Chem Starting Materials Reaction_Chem Chemical Reactions Start_Chem->Reaction_Chem Purification_Chem Purification (HPLC) Reaction_Chem->Purification_Chem Product_Chem Hydroxy this compound Purification_Chem->Product_Chem Analysis Characterization (NMR, HPLC-MS/MS) Product_Chem->Analysis Start_Micro This compound Fermentation Fermentation with Microbe Start_Micro->Fermentation Extraction Extraction Fermentation->Extraction Purification_Micro Purification (prep-HPLC) Extraction->Purification_Micro Product_Micro Glucuronide Metabolites Purification_Micro->Product_Micro Product_Micro->Analysis

Caption: Workflow for Synthesis and Analysis.

This compound's Mode of Action Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits plant growth.

Napropamide_MoA This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Inhibition VLCFAs VLCFAs VLCFA_Elongase->VLCFAs Synthesis Cell_Elongation Cell Elongation & Growth VLCFAs->Cell_Elongation Seedling_Development Seedling Development Cell_Elongation->Seedling_Development

References

Application Notes and Protocols for the Use of Commercial Napropamide Formulations (e.g., Devrinol) in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Napropamide (N,N-diethyl-2-(1-naphthalenyloxy) propanamide) is a selective, systemic, pre-emergent herbicide belonging to the amide chemical class.[1][2] It is commercially available in various formulations, most notably under the trade name Devrinol.[1][3] Other trade names include Jouster and Naprop.[3] These formulations are available as wettable powders, suspension concentrates, granules, and emulsifiable concentrates.[2][4] this compound is primarily used for the control of annual grasses and some broadleaf weeds in a variety of agricultural and ornamental crops.[1][5] Its mode of action involves absorption through the roots of germinating seeds, followed by upward translocation where it inhibits root growth and development by disrupting cell division.[1][6][7] While its precise molecular target is not fully elucidated, it is classified in the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), known to inhibit very-long-chain fatty acid synthesis.[4][6][8] Research also indicates that this compound affects auxin levels and the expression of auxin transporter genes.[9]

Data Presentation

For researchers utilizing this compound, understanding its physical, chemical, and biological properties is crucial for experimental design. The following tables summarize key quantitative data derived from scientific literature.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₁₇H₂₁NO₂ [3]
Molar Mass 271.360 g·mol⁻¹ [3]
Appearance Colorless crystal to brown solid [2]
Water Solubility 73 mg/L at 20°C [2]
Melting Point 74.8-75.5°C [2]
Vapor Pressure 0.53 mPa at 25°C [2]
Soil Adsorption Coefficient (Koc) 700 [2]

| Soil Half-life (DT₅₀) | 24 - 131 days |[10][11] |

Table 2: Effects of this compound on Plant Growth and Physiology

Plant Species Concentration Effect Reference
Corn (Zea mays) 1.0 µM and 10.0 µM Severe inhibition of root growth within 3 days; doubling of root diameter. [12][13]
Corn (Zea mays) 20 µM 84% reduction in mitotic figures in excised root tips after 24 hours. [12][13]
Tomato (Solanum lycopersicum) 0.1 µM 40% inhibition of root length and 3% inhibition of shoot length at day 5. [14]
Tomato (Solanum lycopersicum) 10 µM 82% inhibition of root length and 39% inhibition of shoot length at day 5. [14]
Tomato (Solanum lycopersicum) 50 µM 67.6% inhibition of root length at day 8. [9]
Tomato (Solanum lycopersicum) Not specified Increased Indole Acetic Acid (IAA) to 88.8 ng/mL (vs. 31.3 ng/mL in control). [9]
Tomato (Solanum lycopersicum) Not specified 1.9 to 3.6-fold upregulation of auxin transporter genes (AUX1/LAX, PINs). [9]

| Arabidopsis thaliana | Not specified | S-enantiomer reduced root length by 66.42% compared to 2.32% for the R-enantiomer. |[15] |

Table 3: Herbicidal Spectrum of Devrinol (this compound)

Weeds Controlled Weeds Not Controlled Reference
Annual Grasses: Barnyardgrass, Annual Bluegrass, Crabgrass, Foxtails, Goosegrass, Seedling Johnsongrass, Wild Oats. Established Weeds: All established perennial and annual weeds. [5][8][16]

| Annual Broadleaves: Common Chickweed, Common Groundsel, Knotweed, Lambsquarters, Redroot Pigweed, Common Purslane, Annual Sowthistle. | Specific Broadleaves: Bindweed, Morningglory, Mustard, Nightshade, Spurge, Yellow Woodsorrel. |[5][8][16][17] |

Experimental Protocols

The following protocols provide detailed methodologies for preparing and testing this compound in a research setting.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution from a commercial formulation (e.g., Devrinol® 50DF, a 50% dry flowable) and subsequent dilution to create working solutions for in-vitro or greenhouse experiments.

Materials:

  • Devrinol® 50DF (or other commercial formulation)

  • Analytical balance

  • Dimethyl sulfoxide (DMSO) or Acetone (as a solvent)

  • Sterile deionized water

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filters

Procedure:

  • Calculate Amount for Stock Solution: The active ingredient (a.i.) in Devrinol 50DF is 50% this compound by weight. To prepare a 100 mM stock solution of this compound (Molar Mass = 271.36 g/mol ):

    • Weight of this compound needed for 10 mL (0.01 L) = 0.1 mol/L * 0.01 L * 271.36 g/mol = 0.271 g (271 mg).

    • Weight of Devrinol 50DF needed = 271 mg a.i. / 0.50 (a.i. percentage) = 542 mg.

  • Prepare Stock Solution (100 mM):

    • Accurately weigh 542 mg of Devrinol 50DF and place it in a 50 mL beaker.

    • Add a small volume (~5 mL) of DMSO or acetone to dissolve the active ingredient. Use a magnetic stirrer to aid dissolution. The inert ingredients may not fully dissolve.

    • Transfer the dissolved solution to a 10 mL volumetric flask.

    • Rinse the beaker with small amounts of the solvent and add the rinsate to the volumetric flask.

    • Bring the flask to the final 10 mL volume with the solvent. This is your 100 mM stock solution.

  • Sterilization and Storage:

    • For sterile experiments, filter the stock solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile container.

    • Store the stock solution in a dark, sealed container at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

  • Prepare Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in the appropriate medium (e.g., sterile water, liquid growth medium).

    • For example, to make a 10 µM working solution, perform a 1:10,000 dilution of the 100 mM stock. For 100 mL of working solution, add 10 µL of the 100 mM stock to 99.99 mL of medium.

    • Note: Always include a solvent control in your experiments, containing the same final concentration of DMSO or acetone as the highest concentration treatment.

Protocol 2: Whole-Plant Bioassay for this compound Efficacy

This protocol outlines a greenhouse-based experiment to determine the pre-emergent efficacy of this compound on a target weed or crop species.[18]

Materials:

  • Seeds of target plant species (and a known susceptible control species).[18]

  • Plastic pots or trays (e.g., 10 cm diameter pots).[18]

  • Standard potting mix (e.g., soil, sand, peat mixture).[18]

  • This compound working solutions (prepared as in Protocol 1) and a control solution (water + solvent).

  • Laboratory spray cabinet or backpack sprayer with a flat-fan nozzle.

  • Controlled environment greenhouse or growth chamber.

Procedure:

  • Seed Planting:

    • Fill pots or trays with potting mix, leaving about 2 cm of headspace.

    • Sow a predetermined number of seeds (e.g., 20-30) evenly on the soil surface.

    • Cover the seeds with a thin layer of soil (approx. 0.5-1.0 cm).

    • Water the pots gently to moisten the soil.

  • Herbicide Application (Pre-emergence):

    • Within 24 hours of planting, treat the soil surface with this compound working solutions.

    • Use a laboratory spray cabinet calibrated to deliver a specific volume (e.g., 200-400 L/ha equivalent) to ensure even application.[19]

    • Treat a set of replicate pots (minimum 3-4) for each concentration, including a zero-herbicide control.

  • Incorporation and Growth:

    • After application, incorporate the herbicide by applying approximately 1 cm of water (irrigation). This is critical to move the herbicide into the germination zone and prevent photodegradation.[8]

    • Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed, avoiding overwatering and leaching.

  • Data Collection and Analysis:

    • Assess the plants 21-28 days after treatment.[18]

    • Record the number of emerged and surviving seedlings in each pot (expressed as a percentage of the control).

    • Measure plant height and collect above-ground biomass (fresh or dry weight).

    • Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) by performing a dose-response analysis using appropriate statistical software.

Protocol 3: Root Growth Inhibition Assay in Petri Dishes

This protocol provides a sensitive method to quantify the primary effect of this compound—inhibition of root elongation—using an in-vitro system.

Materials:

  • Seeds of a small-seeded model species (e.g., Arabidopsis thaliana, cress, lettuce).

  • Square Petri dishes (100x100 mm).

  • Filter paper.

  • Growth medium (e.g., 0.8% agar with 0.5x Murashige and Skoog (MS) basal salt medium).

  • This compound working solutions in the growth medium.

  • Growth chamber or incubator.

  • Ruler or digital calipers; image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Germination:

    • Surface-sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, then rinse 3-5 times with sterile water).

    • Place sterile seeds on a control agar plate (without herbicide) and stratify at 4°C for 2-3 days to synchronize germination.

  • Preparation of Treatment Plates:

    • Prepare the agar medium and autoclave.

    • Allow the medium to cool to ~50°C, then add the appropriate volume of sterile-filtered this compound stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM). Also, prepare a solvent control plate.

    • Pour the medium into the square Petri dishes and allow them to solidify.

  • Seedling Transfer:

    • After stratification, move the germination plate to a growth chamber under light to induce germination.

    • Once the radicles have just emerged (approx. 1-2 mm long), carefully transfer seedlings of uniform size to the treatment plates.

    • Place 5-10 seedlings in a horizontal line near the top of each plate.

    • Orient the plates vertically to allow roots to grow downwards along the agar surface.

  • Incubation and Measurement:

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 22°C, 16-hour photoperiod).

    • After 5-8 days, photograph the plates.

    • Measure the length of the primary root for each seedling from the root-shoot junction to the root tip using a ruler or image analysis software.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the results as a percentage of the control (solvent-only) treatment.

    • Plot the percentage of root growth inhibition against the this compound concentration (on a log scale) to determine the concentration that inhibits root growth by 50% (IC₅₀).

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Napropamide_Mechanism cluster_soil Soil Environment cluster_plant Plant Root Cell This compound This compound Absorption Absorption by Roots This compound->Absorption Pre-emergent Translocation Acropetal Translocation Absorption->Translocation VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Translocation->VLCFA_Inhibition Auxin_Accumulation Increased Auxin (IAA, IBA) Levels Translocation->Auxin_Accumulation Cell_Division_Inhibition Inhibition of Cell Division (Mitosis) Root_Growth_Inhibition Inhibited Root Growth and Development Cell_Division_Inhibition->Root_Growth_Inhibition VLCFA_Inhibition->Cell_Division_Inhibition Auxin_Transport_Mod Upregulation of Auxin Transporters (PINs, AUX1) Auxin_Accumulation->Auxin_Transport_Mod Auxin_Transport_Mod->Root_Growth_Inhibition Herbicide_Bioassay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_growth 3. Incubation cluster_analysis 4. Analysis A Seed Collection (Target & Control Species) C Potting & Seeding A->C B Prepare Herbicide Working Solutions D Pre-emergent Application (Spray Cabinet) B->D C->D E Incorporate with Irrigation D->E F Transfer to Greenhouse (Controlled Conditions) E->F G Data Collection (21-28 Days Post-Treatment) F->G H Measure Survival, Height, Biomass G->H I Statistical Analysis (Dose-Response, GR50) H->I

References

Troubleshooting & Optimization

Technical Support Center: Improving Napropamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Napropamide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?

A: Yes, this is expected. This compound is a hydrophobic compound with low intrinsic solubility in water. Its reported aqueous solubility is approximately 73 mg/L (or 73 ppm) at 20°C[1][2]. Attempts to prepare aqueous solutions at higher concentrations without solubility enhancement techniques will likely result in an insoluble suspension.

Q2: What are the basic physicochemical properties of this compound?

A: Understanding the basic properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueReference
Chemical Name (R,S)-N,N-diethyl-2-(1-naphthyloxy)propionamide[1]
Molecular Weight 271.35 g/mol [3]
Appearance Colorless crystal (pure), brown solid (technical)[1]
Water Solubility 73 mg/L (at 20°C)[1][2]
Melting Point 73-78 °C[3]
LogP 3.36[1][3]
Hydrolysis Stability Stable between pH 4 and 10 at 40°C[4]

Q3: My this compound powder won't dissolve. What should be my first troubleshooting step?

A: Before attempting advanced solubilization techniques, follow this initial troubleshooting workflow to rule out common issues.

cluster_start Initial Troubleshooting Start Incomplete Dissolution of this compound CheckPurity Verify Purity and Integrity of this compound Stock Start->CheckPurity WarmSonicate Gently Warm (37-45°C) and/or Sonicate Solution CheckPurity->WarmSonicate Purity Confirmed Assess Is the Solution Clear? WarmSonicate->Assess Success Solution Prepared Successfully Assess->Success Yes Proceed Proceed to Advanced Solubilization Methods Assess->Proceed No

Caption: Initial troubleshooting workflow for this compound dissolution.

Q4: What solvents can I use to prepare a concentrated stock solution of this compound?

A: this compound is highly soluble in many common organic solvents. Preparing a concentrated stock in an appropriate solvent is the first step in the co-solvency method.[1]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥ 42 mg/mL[5]
Acetone Miscible / >1000 g/L[4]
Ethanol Miscible / >1000 g/L[4]
Xylene 505 g/L[4]
Methanol Sparingly Soluble[3]
Chloroform Slightly Soluble[3]

For most biological experiments, DMSO is the preferred solvent for creating a high-concentration stock solution that is then diluted into your aqueous culture medium or buffer.

Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when the drug rapidly leaves the soluble organic environment for the poorly soluble aqueous one. Here are some tips to prevent it:

  • Pre-warm solutions: Gently pre-warming both the stock solution and the aqueous medium to 37°C can help prevent precipitation caused by temperature shock.[6]

  • Use vigorous mixing: Add the stock solution drop-wise into the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.

  • Lower the stock concentration: Using a less concentrated stock solution may help, although this will increase the final percentage of co-solvent in your solution.

  • Use sonication: If precipitation occurs after dilution, brief sonication in an ultrasonic bath can help redissolve the compound.[6]

Q6: What are the primary methods to systematically improve the aqueous solubility of this compound?

A: Several established techniques can be used. The most common and accessible methods for a research setting are co-solvency and micellar solubilization.[7][8][9]

MethodPrincipleSuitability for this compound
Co-solvency A water-miscible solvent in which the drug is highly soluble (e.g., DMSO, ethanol) is added to the aqueous solution to increase the drug's solubility.[7]Excellent. This is the most common and straightforward method.
Micellar Solubilization Surfactants (e.g., Tween 80, SDS) form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic drug in their core.[8][10]Very Good. Effective for significantly increasing aqueous concentration, but requires careful selection of a non-toxic surfactant for biological assays.
Complexation A complexing agent (e.g., cyclodextrins) encapsulates the drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[11][12]Good. A viable but more complex method that requires screening for the appropriate cyclodextrin.
pH Adjustment Adjusting the pH can ionize acidic or basic functional groups, increasing solubility.Not effective. this compound is an amide and lacks readily ionizable groups. It is stable across a wide pH range (4-10), indicating its solubility is not significantly pH-dependent.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency (DMSO)

This protocol describes the preparation of an aqueous this compound solution using Dimethyl Sulfoxide (DMSO) as a co-solvent.

cluster_workflow Co-solvency Experimental Workflow step1 1. Prepare Concentrated Stock Weigh this compound and dissolve in 100% DMSO (e.g., 10-40 mg/mL) step2 2. Pre-warm Solutions (Optional) Gently warm stock and aqueous buffer to 37°C step1->step2 step3 3. Dilute into Aqueous Medium Add stock drop-wise to buffer while vortexing vigorously step2->step3 step4 4. Inspect and Troubleshoot Check for precipitation. If cloudy, sonicate for 5-10 minutes. step3->step4 step5 5. Final Preparation Sterile filter if required for cell culture. Confirm final concentration. step4->step5

Caption: Step-by-step workflow for the co-solvency method.

Methodology:

  • Prepare Concentrated Stock:

    • Accurately weigh the desired amount of solid this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-40 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.

  • Dilution into Aqueous Medium:

    • Determine the final concentration of this compound needed in your aqueous buffer or cell culture medium.

    • Calculate the volume of stock solution required. Crucially, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent toxicity in biological experiments.

    • While vigorously vortexing the aqueous medium, add the calculated volume of the DMSO stock solution drop-by-drop.

  • Final Steps:

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

    • If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.[6]

    • For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • It is best practice to prepare the final diluted solution fresh before each experiment.

Protocol 2: Solubility Enhancement using Micellar Solubilization (Tween 80)

This protocol uses a non-ionic surfactant, Tween 80, to form micelles that encapsulate this compound.

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic this compound molecule.

Methodology:

  • Prepare Surfactant Solution:

    • Prepare a stock solution of Tween 80 (e.g., 10% w/v) in your desired aqueous buffer.

    • Create a working solution of the surfactant in the buffer at a concentration well above its Critical Micelle Concentration (CMC). For Tween 80, the CMC is ~0.012 g/L, so a working concentration of 1-2% (10-20 g/L) is sufficient.

  • Add this compound:

    • Add an excess amount of solid this compound powder directly to the Tween 80 solution. This ensures that the solution will be saturated.

    • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow the system to reach equilibrium. The container should be sealed to prevent evaporation.

  • Isolate the Solubilized Fraction:

    • After the equilibration period, transfer the suspension to a centrifuge tube.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved this compound.

    • Carefully collect the clear supernatant. This is your saturated solution of micelle-solubilized this compound.

  • Quantification (Mandatory):

    • The final concentration of this compound in the supernatant is unknown and must be determined experimentally. See Protocol 3 for a general quantification workflow.

Protocol 3: Quantification of Solubilized this compound (General Workflow)

This protocol provides a general workflow for quantifying the concentration of this compound in your prepared solutions using a chromatographic method like HPLC-UV, GC/MS, or LC-MS.[13][14][15]

Methodology:

  • Prepare Calibration Standards:

    • Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Perform a serial dilution of this stock to create a series of calibration standards of known concentrations (e.g., ranging from 0.1 µg/mL to 10 µg/mL).

  • Prepare Sample:

    • Take a known volume of your experimental this compound solution (from Protocol 1 or 2).

    • Dilute the sample with the mobile phase or an appropriate solvent to ensure the concentration falls within the range of your calibration curve. Accurate record-keeping of dilution factors is critical.

  • Instrumental Analysis:

    • Set up the analytical instrument (e.g., HPLC-UV) with a suitable method for this compound detection. This includes selecting the appropriate column, mobile phase, flow rate, and detection wavelength.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample(s).

  • Calculate Concentration:

    • Determine the concentration of this compound in your diluted sample by interpolating its peak area from the standard curve.

    • Multiply this value by the dilution factor used in step 2 to calculate the final concentration in your original, undiluted solution.

References

Technical Support Center: Optimizing Napropamide for Weed Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Napropamide in weed control studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, systemic herbicide that functions by inhibiting root growth and cell division in susceptible weeds.[1][2] It is absorbed through the roots of germinating seeds, disrupting the development of cells in the meristematic regions, which ultimately prevents the weed from emerging.[2]

Q2: Is this compound a pre-emergence or post-emergence herbicide?

A2: this compound is a pre-emergence herbicide.[2] To be effective, it must be applied to the soil and incorporated before weed seeds germinate.[1][2]

Q3: What factors can influence the efficacy of this compound in an experimental setting?

A3: Several factors can impact this compound's effectiveness. These include soil moisture, temperature, light exposure, and the timing of application.[3][4][5] Proper incorporation into the soil is crucial to prevent degradation from sunlight (photodegradation) and loss due to volatility.[1][6]

Q4: What are the symptoms of this compound action on susceptible weeds?

A4: The primary symptom is the failure of susceptible weeds to emerge from the soil.[1] In cases where there might be some effect on crop plants, it can manifest as inhibited root growth, which may lead to wilting under stress.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor weed control despite application. Lack of incorporation: this compound is susceptible to photodegradation and volatility if left on the soil surface.[1]Incorporate the herbicide into the soil immediately after application through tillage or irrigation.[1] Ensure water is applied within 2-3 days of application.[1]
Weeds already emerged: this compound is a pre-emergence herbicide and is not effective on established weeds.[1]Apply to a freshly weeded or cultivated area before new weed seeds germinate.[1]
Incorrect application rate: The concentration may be too low for the target weed species or soil type.Refer to the dose-response data tables below and consider conducting a dose-ranging study to determine the optimal concentration for your specific conditions.
Variability in results between experiments. Environmental conditions: Temperature and soil moisture can significantly affect herbicide efficacy.[3][5]Record and control environmental parameters such as temperature and humidity in your experimental setup. Ensure consistent soil moisture levels across replicates.
Inconsistent application: Uneven distribution of the herbicide can lead to variable weed control.Calibrate your spray equipment to ensure a uniform application. For laboratory studies, ensure thorough mixing of this compound into the soil substrate.
Phytotoxicity observed in the crop/model plant. High application rate: The concentration of this compound may be too high for the specific crop or its growth stage.Reduce the application rate. The 50 DF formulation can be particularly injurious to young, tender foliage.[1] It is often best to apply before bud break or after new growth has matured.[1]
Improper application timing: Applying to newly planted container stock before the soil has settled can increase the risk of injury.For container studies, apply this compound after the soil has settled from the first watering.[1]

Data Presentation: this compound Application Rates

Table 1: Field Application Rates for Weed Control

This compound 50% Formulation Rate ( kg/ha ) Target Weeds Study Context Reference
6.75 - 13.5Eleusine indica, Panicum repens, Digitaria ciliaris, Cleome rutidosperma, Amaranthus viridis, Portulaca oleraceaGolf course in a tropical environment[7]

Table 2: Laboratory and Hydroponic Study Concentrations

This compound Concentration Experimental System Purpose of Study Reference
0.3 mg/LHydroponics with Arabidopsis thalianaInvestigating physiological responses to herbicide stress.[8][8]
Manufacturer's Field Dose (FD) and fractions/multiples (0.5 FD, 2 FD, 4 FD, etc.)Laboratory soil incubationAssessing dissipation and effect on soil enzymatic activity.[9][9]

Experimental Protocols

1. Protocol for Greenhouse Pot Study (Adapted from Randomized Block Design)

  • Objective: To evaluate the pre-emergence efficacy of different rates of this compound on target weed species.

  • Materials:

    • Pots (e.g., 15 cm diameter) filled with a standardized soil mix.

    • Seeds of the target weed species.

    • This compound formulation (e.g., 50 DF).

    • Calibrated sprayer for herbicide application.

    • Greenhouse with controlled temperature and light conditions.

  • Methodology:

    • Fill pots with the soil mixture, leaving adequate headspace for watering.

    • Sow a predetermined number of weed seeds at a consistent depth in each pot.

    • Arrange the pots in a randomized complete block design with a minimum of four replications for each treatment.

    • Prepare different concentrations of this compound. Treatments should include an untreated control and a range of herbicide doses (e.g., corresponding to 6.75, 9, 11.25, and 13.5 kg/ha ).

    • Apply the respective herbicide treatments evenly to the soil surface of the designated pots using a calibrated sprayer.

    • Lightly irrigate all pots after application to incorporate the herbicide.

    • Maintain the pots in the greenhouse under optimal conditions for weed germination and growth.

    • Assess weed control at regular intervals (e.g., 3, 6, 9, and 12 weeks after application) by counting the number of emerged weeds and/or measuring weed biomass.

    • Record any signs of phytotoxicity on the crop if included in the study.

2. Protocol for Hydroponic Study

  • Objective: To assess the physiological or molecular effects of this compound on a model plant.

  • Materials:

    • Hydroponic system (e.g., containers with lids for holding plants).

    • Model plant seedlings (e.g., Arabidopsis thaliana).

    • Nutrient solution (e.g., half-strength Hoagland solution).

    • This compound stock solution.

  • Methodology:

    • Germinate and grow seedlings in a suitable medium (e.g., agar or sand culture) for a specified period (e.g., 7 days).[8]

    • Acclimate the seedlings in the hydroponic system with the nutrient solution for a few days.[8]

    • Introduce the this compound treatment by adding the stock solution to the nutrient solution to achieve the desired final concentration (e.g., 0.3 mg/L).[8] Include a control group with no this compound.

    • Maintain the plants in a controlled growth chamber.

    • After the exposure period, harvest plant tissues (roots and shoots) for analysis (e.g., growth inhibition, gene expression, metabolite profiling).[8]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation A Potting & Seeding B Experimental Design (Randomized Block) C Herbicide Dilution D Herbicide Application C->D E Incorporation (Irrigation) D->E F Greenhouse Incubation E->F G Data Collection (e.g., Weed Count, Biomass) F->G H Analysis G->H

Caption: Workflow for a typical this compound efficacy study.

logical_relationships cluster_main Factors Influencing this compound Efficacy cluster_positive Positive Influences cluster_negative Negative Influences This compound This compound Application Incorporation Proper Incorporation (Tillage/Irrigation) This compound->Incorporation requires PreEmergence Pre-Emergence Timing This compound->PreEmergence requires Moisture Adequate Soil Moisture This compound->Moisture requires Sunlight Sunlight Exposure (Photodegradation) This compound->Sunlight Volatility Volatility This compound->Volatility PostEmergence Post-Emergence Timing This compound->PostEmergence ineffective Efficacy Optimal Weed Control Incorporation->Efficacy PreEmergence->Efficacy Moisture->Efficacy Sunlight->Efficacy reduces Volatility->Efficacy reduces

Caption: Key factors affecting this compound's performance.

References

Technical Support Center: Napropamide Stability in Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Napropamide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in storage?

This compound is primarily susceptible to photodegradation.[1][2] Exposure to sunlight can lead to rapid decomposition.[1] Temperature is another critical factor, with higher temperatures potentially accelerating degradation. While it is stable to hydrolysis between pH 4 and 10 at 40°C, prolonged exposure to strong acidic or basic conditions should be avoided.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Specifically, it is recommended to store the compound in a well-ventilated area with the container tightly closed.[3] Formulated products containing this compound have been shown to be stable for at least two years at ambient temperature.[4] It is advisable to store the product below 40°C.[4]

Q3: What are the known degradation products of this compound?

During storage and under stress conditions, this compound can degrade into several products. The main degradation pathways include hydrolysis of the amide bond and cleavage of the ether linkage. Common degradation products that may be observed as impurities include:

  • 2-(naphthalen-1-yloxy)propanoic acid (NOPA) [5]

  • 1-Naphthol [5]

  • N,N-diethyl-2-(1-naphthylenoxy)propanamide (DE-NPAM) [1]

  • Phthalic acid [1]

  • 1,4-Naphthoquinone (NQ) [5]

  • Propanoic acid (PA) [5]

Q4: How does the formulation type affect the stability of this compound?

Different formulations of this compound, such as suspension concentrates (SC), may exhibit varying stability profiles. For instance, a suspension concentrate formulation of this compound (450 g/L) has demonstrated good stability, with no significant change in the active substance content or technical properties after eight weeks at 40°C.[4] The excipients in a formulation can play a significant role in the overall stability of the product.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly low assay value for this compound. 1. Photodegradation: The sample may have been exposed to light during storage or handling. 2. Thermal Degradation: The storage temperature may have exceeded the recommended limits. 3. Improperly Sealed Container: This could lead to degradation due to exposure to moisture or air.1. Ensure all storage and handling of this compound and its formulations are conducted under light-protected conditions. Use amber vials or wrap containers in aluminum foil. 2. Verify that the storage temperature has been consistently maintained below 40°C. 3. Always ensure the container is tightly sealed after use.
Appearance of unknown peaks in chromatogram. 1. Formation of Degradation Products: The unknown peaks could be the degradation products mentioned in the FAQs. 2. Contamination: The sample may have been contaminated during handling or from the solvent.1. Compare the retention times of the unknown peaks with those of known this compound degradation product standards, if available. Mass spectrometry can be used for identification. 2. Run a blank (solvent) injection to check for contamination from the analytical system. Review sample handling procedures to minimize contamination risks.
Inconsistent stability results between batches. 1. Variability in Formulation: Minor differences in the composition of excipients between batches could affect stability. 2. Different Storage Histories: The batches may have been exposed to different environmental conditions during transport or storage.1. Review the certificate of analysis for each batch to check for any differences in composition. 2. Ensure that all batches are stored under the same controlled conditions and that their environmental history is tracked.
Physical changes in the formulation (e.g., clumping, phase separation). 1. Inappropriate Storage Temperature: Storing at temperatures that are too high or too low can affect the physical properties of the formulation. 2. Moisture Absorption: An improperly sealed container can allow the formulation to absorb moisture.1. Confirm that the storage temperature has been maintained within the recommended range. For some formulations, low-temperature storage can also be detrimental. 2. Store the product in a desiccator or a controlled humidity environment if it is sensitive to moisture.

Quantitative Data on this compound Degradation

The following table summarizes the available data on the degradation half-life (DT50) of this compound in a soil matrix at different temperatures. While this data pertains to environmental persistence, it provides an indication of the temperature-dependent stability of the molecule.

Temperature (°C)Half-life (DT50) in DaysMatrix
10~65Soil
20~45Soil
30~30Soil

This data is derived from soil degradation studies and should be used as an indicator of relative stability at different temperatures.

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Formulation

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Objective: To evaluate the stability of a this compound formulation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

  • This compound formulation

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for this compound and known degradation products

3. Equipment:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Analytical balance

4. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.

  • Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of reference standards.

  • Use mass spectrometry for the identification of unknown degradation products.

Visualizations

This compound This compound Photodegradation Photodegradation (Sunlight) This compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis NOPA 2-(naphthalen-1-yloxy)propanoic acid (NOPA) Photodegradation->NOPA Naphthol 1-Naphthol Photodegradation->Naphthol Hydrolysis->NOPA Amide_Cleavage_Products Amide Cleavage Products Hydrolysis->Amide_Cleavage_Products cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Conditions Base Base Hydrolysis Prep->Base Expose to Stress Conditions Oxidation Oxidation Prep->Oxidation Expose to Stress Conditions Thermal Thermal Stress Prep->Thermal Expose to Stress Conditions Photo Photolytic Stress Prep->Photo Expose to Stress Conditions Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

References

Troubleshooting inconsistent results in Napropamide bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Napropamide bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective, pre-emergent herbicide used to control annual grasses and some broadleaf weeds.[1] Its primary mode of action is the inhibition of root and shoot growth and development.[1] Specifically, it disrupts cell division and elongation in the meristematic regions of susceptible plants.[2] While the exact molecular mechanism is still under investigation, it is known to affect auxin levels and the expression of auxin transporters.[3][4]

Q2: What are the common symptoms of this compound phytotoxicity in a bioassay?

Susceptible plants treated with this compound will typically exhibit inhibited root growth.[5] In bioassays, this manifests as a dose-dependent reduction in root length.[1] Shoot growth is generally less affected than root growth.[1][6] At higher concentrations, you may observe stunting and swollen root tips.

Q3: Which plant species are suitable as indicators for this compound bioassays?

Corn (Zea mays) and tomato (Solanum lycopersicum) are well-documented indicator species for this compound bioassays, with corn being the more sensitive of the two.[6] Other species that have shown sensitivity include mustard, Brassica napus, Digitaria sanguinalis (large crabgrass), Setaria glauca (yellow foxtail), and Echinochloa crusgalli (barnyardgrass).[1]

Q4: What is a typical concentration range for a this compound root inhibition bioassay?

A concentration range of 5 µM to 50 µM has been shown to produce a linear dose-dependent inhibition of root length in tomato seedlings.[1][3] For more sensitive species like corn, growth inhibition can be observed at concentrations as low as 0.10 µM.[6]

Troubleshooting Guide

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure careful and consistent pipetting technique, especially when preparing serial dilutions of this compound. Use calibrated pipettes.
Non-uniform Environmental Conditions Place all experimental units (petri dishes, pots, etc.) in a randomized manner within the growth chamber or greenhouse to minimize effects of micro-environmental variations in light and temperature.
Heterogeneous Soil or Growth Medium Thoroughly mix the soil or agar medium before dispensing to ensure uniform distribution of this compound. Be aware that soil properties like organic matter, clay content, and pH can affect this compound's bioavailability.[5]
Genetic Variability in Seeds Use a certified and homogenous seed lot to minimize genetic variation among the indicator plants.
Issue 2: Weaker Than Expected Herbicidal Effect (High EC50/IC50)
Potential Cause Troubleshooting Steps
This compound Degradation This compound is photo-labile and can be degraded by sunlight.[5] Prepare solutions fresh and protect them from light. If incorporated into soil, ensure it is done promptly after application.
Incorrect this compound Concentration Verify the calculations for your stock and working solutions. Ensure the correct formulation and percentage of active ingredient were used in the calculations.
Suboptimal Environmental Conditions for Herbicide Uptake For soil-based assays, ensure adequate soil moisture, as this is crucial for the uptake of pre-emergent herbicides by the roots.[5]
Resistant Indicator Species Confirm that the chosen indicator species is sensitive to this compound. Some species are naturally more tolerant.
Incorrect pH of the Medium The pH of the growth medium can influence the availability and uptake of the herbicide. Ensure the pH is within the optimal range for the indicator plant.
Issue 3: Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Steps
Precipitation of this compound This compound has low water solubility (73 mg/L at 20°C).[7] At higher concentrations, it may precipitate out of solution. Visually inspect your stock and working solutions for any precipitates. Consider using a suitable solvent for the initial stock solution before diluting in your aqueous medium.
Adsorption to Labware This compound may adsorb to certain plastics. If possible, use glass containers for preparing and storing solutions. If using plastic, ensure consistency across all treatments.
Deviating Control Values If the control (zero concentration) response is not consistent with the upper asymptote of the curve, it may indicate issues with the health of the indicator plants or contamination of the control medium.
Insufficient Range of Concentrations Ensure that the tested concentrations span a wide enough range to define both the upper and lower plateaus of the sigmoidal dose-response curve.

Data Presentation

Table 1: Effect of this compound Concentration on Tomato (Solanum lycopersicum) Root and Shoot Length (Day 6)

This compound Concentration (µM)Mean Root Length (mm)% Inhibition (Root)Mean Shoot Length (mm)% Inhibition (Shoot)
0 (Control)80.4 ± 3.10-0
562.5 ± 8.022.3 ± 3.0-No significant effect
1050.2 ± 3.537.6 ± 2.5-No significant effect
2535.1 ± 2.156.3 ± 1.8-No significant effect
5020.0 ± 1.175.1 ± 1.2-No significant effect
Data adapted from a study on tomato seedlings.[1][3] Root length inhibition was found to be statistically significant.

Table 2: Impact of this compound Treatment (50 µM) on Auxin Levels in Tomato Plants (Day 8)

AnalyteControl (ng/mL)This compound Treated (ng/mL)Fold Change
Indole Acetic Acid (IAA)31.3 ± 6.188.8 ± 16.2~2.8x Increase
Indole Butyric Acid (IBA)27.7 ± 2.555.2 ± 3.4~2.0x Increase
Data from LC-MS/MS analysis.[3][4]

Table 3: Relative Gene Expression of Auxin Transporters in Tomato Roots After this compound Treatment (50 µM)

GeneFold Change in Expression
AUX1/LAX1.9 to 3.6
PINs (PIN2, 3, 4, 7)1.9 to 3.6
Data from qPCR analysis.[3][4]

Experimental Protocols

Detailed Protocol: this compound Root Growth Inhibition Bioassay in Petri Dishes

This protocol is adapted for a sensitive indicator species like tomato or corn.

1. Materials:

  • This compound (analytical grade)
  • Solvent for stock solution (e.g., acetone or DMSO)
  • Sterile distilled water
  • Growth medium (e.g., 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)
  • Petri dishes (9 cm diameter)
  • Certified seeds of an indicator species (e.g., Solanum lycopersicum or Zea mays)
  • Surface sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite with Tween 20)
  • Growth chamber with controlled light and temperature

2. Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite with a drop of Tween 20 for 10 minutes. Rinse 3-5 times with sterile distilled water.
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent. Due to its low water solubility, a small amount of an organic solvent may be necessary for the initial stock.
  • Working Solution and Media Preparation: Prepare the desired concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) by serially diluting the stock solution into the molten agar growth medium after it has cooled to around 50-60°C. Ensure the final solvent concentration is consistent and minimal across all treatments, including the control. Pour approximately 25 mL of the medium into each petri dish and allow it to solidify.
  • Seed Plating: Aseptically place 10-15 sterilized seeds on the surface of the agar in each petri dish.
  • Incubation: Seal the petri dishes with parafilm and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).
  • Data Collection: After a set period (e.g., 6-8 days), photograph the petri dishes. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
  • Data Analysis: Calculate the average root length and standard deviation for each concentration. Determine the percent inhibition relative to the control. Plot the dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of root growth).

Visualizations

Napropamide_Signaling_Pathway This compound This compound PlantCell Plant Root Cell This compound->PlantCell Enters Cell Auxin_Homeostasis Increased Cellular Auxin (IAA, IBA) PlantCell->Auxin_Homeostasis Disrupts Auxin Homeostasis Auxin_Transport Upregulation of Auxin Transporters (PINs, AUX1/LAX) Auxin_Homeostasis->Auxin_Transport Leads to Cell_Division Inhibition of Cell Division (Mitosis) Auxin_Homeostasis->Cell_Division Altered Auxin Levels Impact Cell Cycle Root_Meristem Disruption of Root Apical Meristem Cell_Division->Root_Meristem Reduces Cell Proliferation Root_Growth Inhibition of Root Elongation Root_Meristem->Root_Growth Results in

Caption: Proposed signaling pathway of this compound in plant root cells.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Efficacy Weaker Than Expected Effect? Check_Variability->Check_Efficacy No Variability_Solutions Review Pipetting Randomize Plates Homogenize Medium Check_Variability->Variability_Solutions Yes Check_Curve Non-Sigmoidal Dose-Response? Check_Efficacy->Check_Curve No Efficacy_Solutions Check for Degradation (Protect from Light) Verify Concentrations Ensure Soil Moisture Check_Efficacy->Efficacy_Solutions Yes Curve_Solutions Check for Precipitation Use Glassware Review Control Wells Adjust Conc. Range Check_Curve->Curve_Solutions Yes End Consistent Results Check_Curve->End No Variability_Solutions->Check_Efficacy Efficacy_Solutions->Check_Curve Curve_Solutions->End

Caption: Logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Napropamide Soil Half-Life Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental fate of Napropamide, with a specific focus on its half-life in soil.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

The half-life of this compound in soil can vary significantly depending on environmental conditions. Reported half-lives can range from as short as 25 days to as long as 152 days.[1] Under laboratory conditions at 20°C in moist soils, first-order half-lives have been observed to be between 72 and 150 days.[2]

Q2: My experimental half-life for this compound is significantly shorter than expected. What could be the cause?

Several factors can lead to a shorter-than-expected half-life. Consider the following:

  • Elevated Temperature: The degradation rate of this compound increases with higher temperatures.[2][3][4] For instance, in one study, the half-life was approximately 65 days at 10°C, 45 days at 20°C, and 30 days at 30°C.

  • High Microbial Activity: If the soil has a high and active microbial population, degradation can be accelerated.[1][3][5] Previous exposure of the soil to this compound can also lead to enhanced biodegradation, significantly shortening the half-life.[2][4]

  • High Soil Moisture: Moist soil conditions generally favor the degradation of this compound compared to dry conditions.[2]

  • Lower Application Dose: Studies have shown that the half-life of this compound can increase with higher application doses.[1][6][7] A lower applied concentration might degrade more quickly.

  • Photodegradation: If your experiment has significant light exposure to the soil surface, photodegradation, a primary dissipation pathway, could be a contributing factor.[1][6][8]

Q3: My experimental half-life for this compound is significantly longer than expected. What should I investigate?

A longer-than-expected half-life for this compound can be attributed to several factors:

  • High Organic Matter and Clay Content: this compound has a tendency to adsorb to soil organic matter and clay particles.[2][3] This binding can make the molecule less available for microbial degradation, thus extending its persistence and half-life. The half-life has been shown to be positively correlated with clay content.[2]

  • Low Temperatures: Lower temperatures will slow down the rate of microbial degradation, leading to a longer half-life.[2][3][4] For example, at a soil moisture of 10.0%, the half-life was 54 days at 28°C but increased to 102 days at 14°C.[2]

  • Low Microbial Activity: If the soil used has a low microbial population, or if the soil has been sterilized, the degradation rate will be significantly reduced. The half-life in sterilized soil can be almost three times that in non-sterilized soil.[3]

  • Low Soil pH: The half-life of this compound has been found to be negatively correlated with soil pH, meaning that in more acidic soils, the persistence may be longer.[2]

  • High Application Dose: A higher initial concentration of this compound can lead to a longer half-life.[1][6][7]

Q4: How does soil organic matter affect this compound's half-life? There seem to be conflicting reports.

The role of soil organic matter is complex. On one hand, increased organic matter leads to greater adsorption of this compound, which can protect it from microbial degradation and thus increase its half-life.[2][3][9][10][11][12][13] On the other hand, soils with higher organic matter content often have greater microbial activity, which can potentially lead to faster degradation.[5] The dominant effect will depend on the specific characteristics of the soil and the microbial community present.

Q5: What are the primary degradation pathways for this compound in soil?

The primary degradation pathways for this compound in soil are microbial degradation and photodegradation.[1][3][6][8] Microbial processes involve the breakdown of the molecule by soil microorganisms.[1][3][5] Photodegradation is the breakdown of the molecule by sunlight and is a significant pathway on the soil surface.[1][6][8] The degradation process can involve the loss of alkyl groups attached to the nitrogen atom (dealkylation) and the subsequent conversion of the amide to a carboxylic acid.[1][3][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in replicate half-life measurements Inconsistent soil moisture, temperature, or application in replicates.Ensure uniform mixing of this compound in the soil for each replicate. Maintain consistent temperature and moisture levels across all replicates.
No degradation observed Incorrect analytical method, inactive microbial population, or experimental setup inhibiting degradation.Verify the accuracy and sensitivity of your analytical method (e.g., HPLC).[1] Check the viability of the microbial population in your soil. Ensure proper aeration and moisture for microbial activity.
Unexpectedly rapid degradation Enhanced biodegradation due to prior soil exposure to this compound.Test a soil sample with no known history of this compound exposure. Compare results with a sterilized soil control.[3]
Difficulty in extracting this compound from soil Strong adsorption to soil organic matter or clay.Optimize your extraction solvent and method. Consider using a more polar solvent or a sequential extraction technique.

Quantitative Data Summary

The following tables summarize the reported half-life of this compound under various conditions.

Table 1: Effect of Temperature on this compound Half-Life

Temperature (°C)Half-Life (days)Soil ConditionsReference
5~75-[4]
10~65-
15~45-[4]
20~45-
2072 - 150Moist soils[2]
25~25-[4]
30~30-
15-35Degradation rate increases with temperature-[3]

Table 2: Effect of Soil Moisture on this compound Half-Life at 28°C

Soil Moisture (%)Half-Life (days)Reference
3.590[2]
7.563[2]
10.054[2]

Table 3: Effect of Soil Moisture on this compound Half-Life at 14°C

Soil Moisture (%)Half-Life (days)Reference
7.5112[2]
10.0102[2]

Table 4: Effect of Application Dose on this compound Half-Life

Application Dose (Fold of Field Dose)Half-Life (DT50 in days)Reference
0.533.50[1][6][7]
1671.42[1][6][7]

Table 5: Effect of Microbial Activity on this compound Half-Life

Soil ConditionHalf-Life ComparisonReference
Sterilized vs. Non-sterilizedHalf-life in sterilized soil is almost 3-fold that in non-sterilized soil.[3]

Experimental Protocols

Key Experiment: Determining this compound Half-Life in Soil (Laboratory Study)

This protocol is a generalized procedure based on common practices for pesticide degradation studies.[14][15]

  • Soil Collection and Preparation:

    • Collect soil from a site with no prior history of this compound application.

    • Air-dry the soil and sieve it to remove large debris.

    • Characterize the soil for properties such as pH, organic matter content, clay content, and microbial biomass.

  • Experimental Setup:

    • Weigh a known amount of soil into individual incubation containers (e.g., glass jars).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Fortify the soil samples with the this compound stock solution to achieve the desired concentration. Allow the solvent to evaporate.

    • Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity).[1]

    • Incubate the samples in the dark at a constant temperature.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 112 days), collect triplicate samples.[1]

    • Extract this compound from the soil samples using an appropriate solvent (e.g., a mixture of acetonitrile and water).[1]

    • Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the half-life (DT50) by fitting the data to a first-order decay kinetics model.[2]

Visualizations

Factors_Affecting_Napropamide_Half_Life cluster_soil_properties Soil Properties cluster_environmental_conditions Environmental Conditions cluster_application_factors Application Factors Organic Matter Organic Matter This compound Half-Life This compound Half-Life Organic Matter->this compound Half-Life Increases (Adsorption) Clay Content Clay Content Clay Content->this compound Half-Life Increases (Adsorption) pH pH pH->this compound Half-Life Decreases with increasing pH Moisture Moisture Moisture->this compound Half-Life Decreases with increasing moisture Temperature Temperature Temperature->this compound Half-Life Decreases with increasing temperature Sunlight (Photodegradation) Sunlight (Photodegradation) Sunlight (Photodegradation)->this compound Half-Life Decreases Application Dose Application Dose Application Dose->this compound Half-Life Increases with increasing dose Previous Applications Previous Applications Previous Applications->this compound Half-Life Decreases (Enhanced Biodegradation) Microbial Activity Microbial Activity Microbial Activity->this compound Half-Life Decreases with increasing activity

Caption: Factors influencing the half-life of this compound in soil.

Experimental_Workflow cluster_preparation Preparation cluster_incubation_sampling Incubation & Sampling cluster_analysis Analysis A Soil Collection & Characterization B This compound Fortification A->B C Moisture Adjustment B->C D Incubation at Constant Temperature C->D E Time-course Sampling D->E F Solvent Extraction E->F G HPLC Analysis F->G H Data Analysis (Kinetics) G->H I Half-Life Determination H->I

Caption: Workflow for determining this compound's soil half-life.

References

Technical Support Center: Preventing Napropamide Photodecomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodecomposition of Napropamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound photodecomposition?

A1: this compound is a selective systemic herbicide that is susceptible to degradation upon exposure to ultraviolet (UV) or visible light, such as direct sunlight or certain laboratory lamps.[1][2] This process, known as photodecomposition or photolysis, involves the chemical breakdown of the this compound molecule into various degradation products.[3] This can compromise the integrity of experiments by altering the concentration of the active compound and introducing confounding variables.

Q2: What environmental and experimental factors influence the rate of photodecomposition?

A2: Several factors can accelerate the photodegradation of this compound. The most significant include:

  • Light Source and Intensity: Both UV and visible light can induce decomposition.[1] The rate of degradation is dependent on the intensity and wavelength of the light source.

  • Presence of Oxygen: Molecular oxygen plays a crucial role in the formation of certain photoproducts, such as 1,4-naphthoquinone.[1][2]

  • Medium/Matrix: The degradation rate varies significantly depending on the experimental medium. For instance, photolysis is significantly faster in aqueous solutions compared to soil surfaces.[4][5] The type of solid support (e.g., cellulose, silica) can also influence the photochemical pathways.[1][2]

  • Temperature: While light is the primary driver, temperature can affect reaction kinetics. Most stability studies are conducted at controlled temperatures (e.g., 25 °C).[3][4]

Q3: What are the major photodecomposition products of this compound?

A3: When this compound degrades under light exposure, several byproducts can be formed. The primary identified photoproducts include substituted 1-naphthols and, particularly in the presence of oxygen, 1,4-naphthoquinone.[1][2] Other known environmental transformation products include N,N-diethyl-2-(naphthalen-1-yloxy)propanoic acid (NOPA), phthalic acid, and 1-Naphthol.[3][6]

Q4: How can I determine if my this compound sample has undergone photodecomposition?

A4: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC).[4][7] When analyzing a potentially degraded sample, you may observe:

  • A decrease in the peak area corresponding to the parent this compound compound compared to a protected standard.

  • The appearance of new, unidentified peaks in the chromatogram, which likely represent degradation products.

  • Comparing the chromatogram of a light-exposed sample to a control sample that has been kept in the dark is the most effective way to identify degradation.

Troubleshooting Guide

Problem: I am observing inconsistent results or lower-than-expected concentrations of this compound in my analyses.

This issue is often linked to unintended degradation of the compound during storage or experimentation. Use the following logical workflow to troubleshoot the potential cause.

TroubleshootingWorkflow start Inconsistent / Low This compound Concentration check_storage Review Storage Conditions start->check_storage check_handling Review Experimental Protocol start->check_handling check_analysis Verify Analytical Method start->check_analysis storage_light Stored in amber or foil-wrapped vials? check_storage->storage_light handling_light Experiment performed under subdued light? check_handling->handling_light analysis_std Is the analytical standard protected from light? check_analysis->analysis_std storage_temp Stored at recommended temperature (-20°C)? storage_light->storage_temp Yes solution_storage_light Action: Transfer to light-protected containers storage_light->solution_storage_light No solution_ok Root Cause Unlikely Related to Photodecomposition storage_temp->solution_ok Yes solution_storage_temp Action: Ensure proper cold storage storage_temp->solution_storage_temp No handling_oxygen Is deoxygenation required? (e.g., N2 purge) handling_light->handling_oxygen Yes solution_handling_light Action: Use amber glassware, work in low light handling_light->solution_handling_light No handling_oxygen->solution_ok Yes solution_handling_oxygen Action: Deoxygenate solvents if sensitive photoproducts are a concern handling_oxygen->solution_handling_oxygen No analysis_std->solution_ok Yes solution_analysis_std Action: Prepare fresh standards and protect from light analysis_std->solution_analysis_std No

Caption: Troubleshooting logic for this compound degradation.

Prevention Protocols & Experimental Workflow

To ensure the stability of this compound, it is critical to implement preventative measures throughout the experimental process, from storage to final analysis.

PreventionWorkflow cluster_storage Preparation & Storage cluster_experiment Experimental Execution cluster_analysis Sample Analysis prep Prepare Stock Solution in Low Light Conditions store Store in Amber Vials at -20°C or -80°C prep->store Aliquot to minimize freeze-thaw cycles setup Use Amber Glassware or Foil-Wrapped Vessels prep->setup store->setup runtime Minimize Exposure to Ambient & Direct Light setup->runtime control Run a 'Dark Control' Sample in Parallel runtime->control autosampler Use Autosampler Vials (Amber Recommended) runtime->autosampler analysis Analyze Promptly After Sample Preparation autosampler->analysis

Caption: Standard workflow for preventing this compound photodecomposition.

Quantitative Data Summary

The rate of this compound photodecomposition is highly dependent on the experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Photodecomposition Half-Life of this compound Under Various Conditions

ConditionHalf-LifeSource(s)
Aqueous Solution (pH 7, 25°C, Xenon Arc Lamp)5.7 minutes[3]
On Soil Surface (Photodegradation)~28 days[6]
In Soil (Incubated at 20°C)72 to 150 days[3]
Aqueous Methanol (Under UV Light)Significant loss[8]
Aqueous Methanol (Under Sunlight)Significant loss[8]

Table 2: Major Photodegradation Products and Their Formation Context

Degradation ProductFormation ContextSource(s)
1,4-NaphthoquinoneMajor product in the presence of molecular oxygen.[1][2]
Substituted 1-naphtholsMain reaction products.[1][2]
NOPA, Phthalic acidIdentified environmental transformation products.[3][6]

Detailed Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Aqueous Solution

This protocol outlines a method to study the photolysis rate of this compound, adapted from established methodologies.[4]

1. Materials and Equipment:

  • This compound analytical standard

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (e.g., 0.0025 M, pH 7.0)

  • Xenon arc lamp photoreactor (e.g., Heraeus Suntest)[4]

  • Quartz reaction vessels

  • HPLC system with UV detector (set at 280 nm)

  • Amber glassware and vials

2. Procedure:

  • Solution Preparation:

    • Under subdued lighting, prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare the final buffered aqueous solution (e.g., 1 mg/L) in the quartz reaction vessel. Handle the solution in amber glassware until ready for irradiation.

  • Dark Control:

    • Prepare an identical sample in a quartz vessel wrapped completely in aluminum foil. Place this control sample inside the photoreactor alongside the test sample to maintain the same temperature.

  • Irradiation:

    • Place the unwrapped quartz vessel containing the this compound solution into the photoreactor.

    • Maintain a constant temperature (e.g., 25 ± 1 °C).[4]

    • Begin irradiation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from the reaction vessel.

    • Immediately transfer the aliquot to an amber HPLC vial to prevent further degradation.

  • Analysis:

    • Analyze the collected samples and the dark control sample by HPLC.

    • Quantify the peak area of this compound at each time point. The degradation rate can be calculated by plotting the concentration of this compound versus time. The appearance and increase of new peaks should also be monitored.

Protocol 2: Handling and Storage to Ensure this compound Stability

1. Stock Solutions:

  • Always dissolve and handle solid this compound and its solutions under low-light conditions. Use a fume hood with the sash lowered and lights turned off where possible.

  • Use amber volumetric flasks and other labware. If unavailable, wrap standard glassware securely in aluminum foil.

  • For stock solutions, use a solvent in which this compound is highly soluble, such as DMSO, acetone, or ethanol.[3][9]

  • Once prepared, aliquot the stock solution into smaller-volume amber vials or cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[9]

2. Storage:

  • Store solid this compound and stock solutions at -20°C or -80°C for long-term stability.[9][10]

  • Ensure storage containers are sealed tightly to prevent solvent evaporation.

3. Experimental Use:

  • When preparing working solutions, use amber glassware.

  • During experiments, protect solutions from direct light by covering beakers, flasks, or well plates with aluminum foil or light-blocking lids.

  • If an experiment runs for an extended period on a benchtop, consider erecting a light shield around the apparatus.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Napropamide and Trifluralin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-emergent herbicides Napropamide and Trifluralin, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance. The information presented is intended to assist researchers and professionals in the agricultural sciences with a comprehensive understanding of these two widely used chemical compounds.

Executive Summary

This compound and Trifluralin are both pre-emergent herbicides crucial for controlling a variety of annual grasses and broadleaf weeds. While both herbicides act by inhibiting critical processes in seedling development, they belong to different chemical classes and exhibit distinct efficacy profiles against various weed species. Trifluralin, a dinitroaniline herbicide, is well-documented for its effectiveness against numerous grass and small-seeded broadleaf weeds. This compound, an amide herbicide, also provides control over a range of annual grasses and some broadleaf weeds. This guide synthesizes available experimental data to draw a comparative analysis of their performance.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data on the weed control efficacy of this compound and Trifluralin from various field trials.

Table 1: Efficacy of this compound against various weed species on a golf course in Tropical Indonesia.

Weed SpeciesThis compound Application Rate ( kg/ha )Weed Control Efficacy (%)
Eleusine indica (Goosegrass)6.75 - 13.5Effective
Panicum repens (Torpedo grass)6.75 - 13.5Effective
Digitaria ciliaris (Southern crabgrass)6.75 - 13.5Effective
Cleome rutidosperma (Fringed spiderflower)6.75 - 13.5Effective
Amaranthus viridis (Slender amaranth)6.75 - 13.5Effective
Portulaca oleracea (Common purslane)6.75 - 13.5Effective

Data from a field experiment conducted at Bandung Giri Gahana Golf Course, West Java. The study indicated that this compound at these doses was effective for up to 12 weeks after application without causing toxicity to the golf course grass[1].

Table 2: Efficacy of Trifluralin against various weed species in white bean.

Weed SpeciesTrifluralin Application Rate (g a.i./ha)Weed Control Efficacy (%)
Velvetleaf (Abutilon theophrasti)600 - 11556 - 12
Pigweed species (Amaranthus spp.)600 - 115589 - 95
Common Ragweed (Ambrosia artemisiifolia)600 - 11555 - 18
Common Lambsquarters (Chenopodium album)600 - 115590 - 97
Wild Mustard (Sinapis arvensis)600 - 11554 - 25
Barnyardgrass (Echinochloa crus-galli)600 - 115596 - 100
Green Foxtail (Setaria viridis)600 - 115592 - 98

Data from six field experiments conducted at the University of Guelph, Ontario[2].

Table 3: General Weed Control Spectrum.

HerbicideWeeds Generally ControlledWeeds Generally Not Controlled
This compound Annual grasses, chickweed, groundsel, knotweed, pineappleweed, knawel, filaree[3].Bindweed, morningglory, mustard, nightshade, horsenettle, jimsonweed, yellow woodsorrel, horseweed, spurge, evening primrose, fleabane daisy, purple nutsedge, large-seeded broadleaf weeds, perennials, and established weeds[3].
Trifluralin Annual grasses (such as barnyardgrass, crabgrass, foxtail), pigweed species, common lambsquarters[2][4].Established weeds, velvetleaf, common ragweed, wild mustard (at lower efficacy)[2].

Mechanisms of Action

This compound and Trifluralin disrupt weed growth through different molecular mechanisms, as illustrated in the signaling pathway diagrams below.

Napropamide_Mechanism cluster_soil Soil Environment cluster_plant Weed Seedling This compound This compound Weed_Seed Weed_Seed This compound->Weed_Seed Pre-emergent application Root_Uptake Root_Uptake Weed_Seed->Root_Uptake Germination Inhibition Inhibition Root_Uptake->Inhibition Cell_Division_Elongation Cell_Division_Elongation Seedling_Death Seedling_Death Cell_Division_Elongation->Seedling_Death DNA_Synthesis DNA_Synthesis DNA_Synthesis->Seedling_Death Inhibition->Cell_Division_Elongation Inhibits Inhibition->DNA_Synthesis Inhibits

Caption: Mechanism of action for this compound.

Trifluralin_Mechanism cluster_soil Soil Environment cluster_plant Weed Seedling Trifluralin Trifluralin Weed_Seed Weed_Seed Trifluralin->Weed_Seed Pre-emergent application (soil incorporated) Root_Shoot_Uptake Root_Shoot_Uptake Weed_Seed->Root_Shoot_Uptake Germination Tubulin_Proteins Tubulin_Proteins Root_Shoot_Uptake->Tubulin_Proteins Binds to Microtubule_Formation Microtubule_Formation Tubulin_Proteins->Microtubule_Formation Prevents polymerization Mitosis_Inhibition Mitosis_Inhibition Microtubule_Formation->Mitosis_Inhibition Leads to Root_Development_Inhibition Root_Development_Inhibition Mitosis_Inhibition->Root_Development_Inhibition Causes Seedling_Death Seedling_Death Root_Development_Inhibition->Seedling_Death

Caption: Mechanism of action for Trifluralin.

Experimental Protocols

The evaluation of pre-emergent herbicide efficacy typically follows a structured experimental design to ensure the reliability and validity of the results. Below is a generalized experimental workflow based on the methodologies cited in the researched studies.

Experimental_Workflow Site_Selection Site Selection & Soil Analysis Experimental_Design Experimental Design (e.g., Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Pre-plant incorporated or Pre-emergence) Plot_Establishment->Herbicide_Application Crop_Planting Crop Planting Herbicide_Application->Crop_Planting Data_Collection Data Collection Crop_Planting->Data_Collection Visual_Assessment Visual Weed Control & Crop Injury Ratings Data_Collection->Visual_Assessment Weed_Counts Weed Density Counts Data_Collection->Weed_Counts Biomass_Measurement Weed Biomass (Fresh & Dry Weight) Data_Collection->Biomass_Measurement Yield_Assessment Crop Yield Measurement Data_Collection->Yield_Assessment Statistical_Analysis Statistical Analysis (e.g., ANOVA, Mean Separation) Visual_Assessment->Statistical_Analysis Weed_Counts->Statistical_Analysis Biomass_Measurement->Statistical_Analysis Yield_Assessment->Statistical_Analysis

Caption: Generalized experimental workflow for herbicide efficacy trials.

Detailed Methodologies:

1. Site Selection and Preparation:

  • Field experiments are typically conducted at research stations with known soil characteristics (e.g., soil type, organic matter content, pH)[2].

  • The land is prepared using conventional tillage methods to ensure a uniform seedbed.

2. Experimental Design:

  • A randomized complete block design with multiple replications (typically three or four) is commonly used to minimize the effects of field variability[1][2].

  • Plots are of a defined size (e.g., 8 or 10 meters long with a specific row spacing)[2].

3. Herbicide Application:

  • Herbicides are applied using calibrated equipment such as a backpack sprayer pressurized with CO2 to ensure accurate and uniform application[2].

  • This compound: Applied as a pre-emergent herbicide to the soil surface. Incorporation into the soil via irrigation or tillage may be required to prevent degradation and ensure activation[3].

  • Trifluralin: Typically applied as a pre-plant incorporated (PPI) treatment. It must be incorporated into the top 2 to 3 inches of soil within 24 hours of application to prevent loss through volatilization and photodegradation[5].

4. Crop and Weed Establishment:

  • The desired crop is planted at a specified seeding rate and depth[2].

  • In some studies, weed seeds may be sown to ensure a uniform weed population for efficacy assessment[6].

5. Data Collection and Assessment:

  • Visual Ratings: Weed control and crop injury are visually assessed at specific intervals after emergence (e.g., 2, 4, and 8 weeks after emergence). A scale of 0 to 100 is often used, where 0 represents no control or injury and 100 represents complete weed control or crop death[2].

  • Weed Density and Biomass: The number of weeds per unit area (e.g., per square meter) is counted. Above-ground weed biomass is harvested from a specific area within each plot, and both fresh and dry weights are recorded[7][8].

  • Crop Yield: The crop is harvested at maturity, and the yield is determined[2].

6. Statistical Analysis:

  • The collected data are subjected to statistical analysis, typically an analysis of variance (ANOVA), to determine the significance of treatment effects. Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of different herbicide treatments[2].

Conclusion

Both this compound and Trifluralin are effective pre-emergent herbicides, but their efficacy varies depending on the target weed species and environmental conditions. Trifluralin demonstrates excellent control of many annual grasses and some broadleaf weeds like pigweed and lambsquarters, but is less effective against weeds such as velvetleaf and common ragweed[2]. This compound is effective against a range of annual grasses and certain broadleaf weeds, particularly in turfgrass settings[1]. The choice between these herbicides should be guided by the specific weed spectrum present in the field, crop safety considerations, and soil characteristics. The experimental protocols outlined in this guide provide a framework for conducting rigorous efficacy trials to further elucidate the performance of these and other herbicidal compounds.

References

A Comparative Analysis of Napropamide and Dinitroaniline Herbicides for Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and agricultural scientists on the performance, mechanisms of action, and chemical properties of napropamide versus the dinitroaniline herbicides trifluralin, pendimethalin, and ethalfluralin.

Introduction

Effective weed management is a cornerstone of modern agriculture, ensuring crop yields and quality. Pre-emergent herbicides, applied before weed seeds germinate, are a critical tool in this endeavor. This guide provides a detailed comparison of this compound, a substituted amide herbicide, with three prominent dinitroaniline herbicides: trifluralin, pendimethalin, and ethalfluralin. While both classes of herbicides are utilized for pre-emergent weed control, they differ significantly in their chemical structures, modes of action, and, consequently, their herbicidal efficacy and crop selectivity. This document aims to provide an objective comparison supported by experimental data to aid researchers and professionals in drug and herbicide development.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these herbicides is essential for predicting their environmental fate and biological activity.

PropertyThis compoundTrifluralinPendimethalinEthalfluralin
Chemical Formula C₁₇H₂₁NO₂C₁₃H₁₆F₃N₃O₄C₁₃H₁₉N₃O₄C₁₃H₁₄F₃N₃O₄
Molecular Weight ( g/mol ) 271.35335.28281.31333.27
Appearance Light brown solidYellow-orange crystalline solidOrange-yellow crystalline solidYellow-orange crystals
Water Solubility (mg/L) 73 (at 20°C)<1 (at 27°C)0.3 (at 20°C)0.3 (at 25°C)
Vapor Pressure (mPa at 25°C) 0.5313.74.011.5
Log K_ow_ 3.365.075.18Not Found
Soil Adsorption Coefficient (K_oc_) 70080005000Not Found

Mode of Action: A Tale of Two Mechanisms

The primary distinction between this compound and the dinitroaniline herbicides lies in their mode of action at the cellular level.

Dinitroaniline Herbicides: Disrupting the Cellular Scaffolding

Trifluralin, pendimethalin, and ethalfluralin belong to the HRAC Group 3 (WSSA Group 3), known as microtubule assembly inhibitors . Their mechanism involves binding to tubulin, the protein subunit of microtubules. This binding disrupts the formation and function of microtubules, which are essential components of the plant cell's cytoskeleton. The consequences of this disruption are severe for developing seedlings:

  • Inhibition of Mitosis: Microtubules form the spindle fibers necessary for chromosome segregation during cell division. By disrupting these, dinitroanilines halt cell division, particularly in the meristematic tissues of roots and shoots.

  • Impaired Cell Elongation and Wall Formation: Microtubules also guide the deposition of cellulose microfibrils in the cell wall, a process crucial for cell elongation and maintaining cell shape. Disruption leads to abnormal, swollen cells and stunted growth.

Susceptible weeds treated with dinitroaniline herbicides often exhibit characteristic symptoms such as swollen, club-like root tips and inhibited shoot emergence.

G cluster_0 Dinitroaniline Herbicide Action Dinitroaniline Dinitroaniline Herbicide Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellDivision Cell Division (Mitosis) Microtubule->CellDivision Disrupts RootShoot Root & Shoot Elongation Microtubule->RootShoot Disrupts WeedGrowth Weed Seedling Growth Inhibition CellDivision->WeedGrowth RootShoot->WeedGrowth

Dinitroaniline Mode of Action
This compound: Targeting Fatty Acid Elongation

This compound is classified under HRAC Group 15 (formerly Group K3), functioning as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis . VLCFAs are crucial for various physiological processes in plants, including the formation of cuticular waxes and suberin, which are essential for protecting the plant from environmental stress and controlling water loss. The inhibition of VLCFA synthesis by this compound leads to:

  • Disruption of Cell Division and Elongation: While the primary target is different from dinitroanilines, the downstream effects of VLCFA inhibition also interfere with cell division and elongation, particularly in the roots.[1][2]

  • Inhibition of Root and Shoot Growth: By affecting the formation of essential cellular components, this compound effectively stunts the growth of emerging weed seedlings.[3]

It is important to note that some literature also reports this compound's interference with DNA synthesis and the cell cycle, which may be secondary effects of its primary mode of action.[4]

G cluster_1 This compound Herbicide Action This compound This compound VLCFAElongase VLCFA Elongase Enzymes This compound->VLCFAElongase Inhibits VLCFAsynthesis VLCFA Synthesis VLCFAElongase->VLCFAsynthesis Blocks WaxesSuberin Cuticular Waxes & Suberin VLCFAsynthesis->WaxesSuberin Prevents formation CellDivision Cell Division & Elongation VLCFAsynthesis->CellDivision Disrupts WeedGrowth Weed Seedling Growth Inhibition WaxesSuberin->WeedGrowth CellDivision->WeedGrowth

This compound Mode of Action

Comparative Efficacy: Experimental Data

Direct, side-by-side comparisons of this compound with the three dinitroaniline herbicides under identical conditions are limited in publicly available literature. However, by examining studies that compare some of these herbicides, we can draw valuable insights into their relative performance.

A study conducted in Ardabil, Iran, evaluated the efficacy of trifluralin, ethalfluralin, and pendimethalin on weed control in potato fields. The results, summarized below, provide a quantitative comparison of these three dinitroaniline herbicides.

Table 1: Comparative Efficacy of Dinitroaniline Herbicides on Weed Biomass Reduction in Potato Fields [3]

HerbicideApplication Rate (L/ha)Total Weed Biomass Reduction (%) - 20 DATTotal Weed Biomass Reduction (%) - 60 DAT
Trifluralin 4>82>82
Ethalfluralin 4>82>82
Pendimethalin 6>82>82
Pendimethalin 4Not specifiedNot specified, but increased potato yield more than two-fold

DAT: Days After Treatment

This study found that at specific application rates, all three dinitroaniline herbicides provided greater than 82% reduction in total weed biomass.[3] Notably, a 4 L/ha application of pendimethalin more than doubled the potato tuber yield compared to the weedy control.[3]

Another study comparing trifluralin and ethalfluralin in white bean production found that both herbicides provided similar control of velvetleaf, redroot pigweed, barnyardgrass, and green foxtail.[5] However, ethalfluralin was slightly more efficacious on common ragweed, common lambsquarters, and wild mustard.[5]

While a direct comparative study including this compound is not available, a separate study on transplanted bedding plants indicated that both alachlor and this compound provided acceptable grass and broadleaf weed control, with alachlor showing better broadleaf control at the rates used.[6] Trifluralin, in the same study, provided excellent grass control but poor broadleaf weed control.[6]

Experimental Protocols

To ensure the reproducibility and validity of herbicide efficacy studies, standardized experimental protocols are essential. Below are generalized methodologies for greenhouse and field trials.

Greenhouse Bioassay for Pre-Emergent Herbicide Efficacy

This protocol is designed to assess the dose-response of various weed species to pre-emergent herbicides in a controlled environment.

G cluster_2 Greenhouse Bioassay Workflow A 1. Soil Preparation & Potting B 2. Weed Seeding A->B C 3. Herbicide Application (Dose-Response) B->C D 4. Incubation (Controlled Conditions) C->D E 5. Data Collection (Emergence, Biomass) D->E F 6. Data Analysis (GR50/EC50 Calculation) E->F

Greenhouse Bioassay Workflow

1. Soil Preparation and Potting:

  • A standardized soil mix (e.g., sandy loam with a specific organic matter content) is prepared and sterilized.

  • Pots of a uniform size (e.g., 10 cm diameter) are filled with a measured amount of the soil mix.

2. Weed Seeding:

  • A predetermined number of seeds of the target weed species are sown at a consistent depth in each pot.

3. Herbicide Application:

  • Herbicides are applied at a range of concentrations to establish a dose-response curve. A logarithmic series of doses is typically used.

  • Application is performed using a calibrated laboratory sprayer to ensure uniform coverage. A non-treated control is included.

4. Incubation:

  • Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Watering is done carefully to avoid displacing the herbicide in the soil profile.

5. Data Collection:

  • At a specified time after treatment (e.g., 21 days), data is collected on:

    • Weed emergence (count).

    • Visual injury rating (on a scale of 0-100%).

    • Above-ground biomass (fresh or dry weight).

6. Data Analysis:

  • The collected data is used to perform a dose-response analysis, typically using a log-logistic model.

  • The effective concentration required to reduce plant growth by 50% (EC₅₀) or the dose required for 50% growth reduction (GR₅₀) is calculated.

Field Trial for Comparative Herbicide Efficacy and Crop Selectivity

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

1. Site Selection and Preparation:

  • Select a field with a uniform soil type and a known history of weed infestation.

  • Prepare the seedbed according to standard agricultural practices for the chosen crop.

2. Experimental Design:

  • A randomized complete block design (RCBD) with at least three to four replications is commonly used to account for field variability.

  • Plot sizes should be large enough to minimize edge effects and allow for accurate application and sampling (e.g., 3m x 10m).

3. Herbicide Application and Crop Planting:

  • Herbicides are applied at their recommended field rates, and often at 2x rates to assess crop safety margins.

  • Application is done using a calibrated plot sprayer.

  • The crop is planted either before or after herbicide application, depending on the herbicide's label instructions (pre-plant incorporated vs. pre-emergence).

4. Data Collection:

  • Weed Control Efficacy:

    • Weed density (counts per unit area) and biomass are measured at specific intervals after application.

    • Visual ratings of percent weed control are also recorded.

  • Crop Selectivity/Injury:

    • Visual crop injury ratings (e.g., stunting, chlorosis, necrosis) are taken at regular intervals.

    • Crop stand counts and plant height measurements may also be recorded.

  • Yield:

    • At the end of the growing season, the crop is harvested from a central area of each plot to determine yield.

5. Data Analysis:

  • Analysis of variance (ANOVA) is used to determine statistically significant differences between treatments for all measured parameters.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatment means.

Conclusion

This compound and the dinitroaniline herbicides (trifluralin, pendimethalin, and ethalfluralin) are both effective pre-emergent herbicides, but they operate through distinct biochemical pathways. The dinitroanilines disrupt microtubule assembly, a fundamental process in cell division, while this compound inhibits the synthesis of very-long-chain fatty acids, impacting the formation of essential cellular components.

The available experimental data suggests that within the dinitroaniline class, there are differences in the spectrum of weeds controlled, with ethalfluralin showing slightly better efficacy on certain broadleaf weeds compared to trifluralin. All three dinitroanilines have demonstrated high levels of weed control in crops like potatoes.

A direct, comprehensive quantitative comparison between this compound and the dinitroanilines is a clear gap in the current literature. Such research would be invaluable for developing more targeted and effective weed management strategies. Future studies should focus on conducting dose-response experiments with all four herbicides on a wide range of economically important weed and crop species under standardized greenhouse and field conditions to generate robust comparative efficacy and selectivity data. This would allow for a more precise understanding of their relative strengths and weaknesses and inform recommendations for their optimal use in integrated weed management programs.

References

Unraveling a Silent Threat: A Comparative Guide to Napropamide Cross-Resistance in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide cross-resistance is paramount to developing sustainable weed management strategies. This guide provides an objective comparison of cross-resistance patterns involving Napropamide, a widely used pre-emergent herbicide. By examining available experimental data and outlining detailed methodologies, this document aims to be a critical resource in the ongoing battle against herbicide-resistant weeds.

This compound, classified under WSSA Group 15 (formerly Group K3), exerts its herbicidal activity by inhibiting very-long-chain fatty acid synthesis, which is essential for cell division and elongation in the roots of germinating weeds.[1] While specific, direct cross-resistance studies involving this compound-resistant weed biotypes are not extensively documented in publicly available literature, an analysis of herbicides with similar modes of action—specifically microtubule inhibitors—provides valuable insights into potential cross-resistance scenarios.

Potential for Cross-Resistance: A Look at Microtubule Inhibitors

Herbicides that disrupt microtubule assembly, though belonging to different chemical families, share a common target site. This shared mechanism creates a potential for cross-resistance, where resistance developed to one herbicide may confer resistance to another, even if the weed has never been exposed to the second herbicide.[2]

Studies have demonstrated cross-resistance among dinitroaniline herbicides (e.g., trifluralin, pendimethalin) and other microtubule inhibitors like pronamide and amiprophos-methyl in various weed species. For instance, a dinitroaniline-resistant biotype of Eleusine indica (goosegrass) was found to be cross-resistant to the structurally unrelated herbicide amiprophos-methyl. Similarly, research on Poa annua has confirmed cross-resistance between pendimethalin and pronamide. While this compound is an amide and not a dinitroaniline, its similar mode of action suggests that weed populations resistant to dinitroanilines could potentially exhibit some level of tolerance to this compound, and vice-versa. The evolution of such resistance is often linked to alterations in the target site (tubulin proteins) or through non-target site mechanisms like enhanced metabolism.[2][3]

Herbicides with Potential Cross-Resistance to this compound

Based on their shared mode of action as microtubule inhibitors, the following herbicides have a theoretical potential for cross-resistance with this compound. It is crucial to note that the actual occurrence and level of cross-resistance can vary significantly depending on the specific weed biotype and the underlying resistance mechanism.

Herbicide FamilyActive IngredientWSSA GroupNotes on Potential Cross-Resistance
DinitroanilinesTrifluralin3Documented cross-resistance within this family and to other microtubule inhibitors.
DinitroanilinesPendimethalin3Confirmed cross-resistance with pronamide in Poa annua.
PyridinesDithiopyr3Targets microtubule organization.
BenzamidesPronamide15 (sometimes classified as 3 or 23)Shares a similar mode of action with this compound. Cross-resistance with pendimethalin observed.
PhosphoroamidatesAmiprophos-methyl3Cross-resistance observed in dinitroaniline-resistant Eleusine indica.

Herbicides with a Low Probability of Cross-Resistance

Herbicides with different modes of action are unlikely to exhibit cross-resistance with this compound, unless a non-target-site resistance mechanism, such as enhanced metabolism by a versatile enzyme, is involved.

Herbicide FamilyActive IngredientWSSA GroupMode of Action
GlycinesGlyphosate9EPSP synthase inhibitor
TriazinesAtrazine5Photosystem II inhibitor
SulfonylureasChlorsulfuron2ALS inhibitor
BipyridyliumsParaquat22Photosystem I electron diverter
Phenoxys2,4-D4Synthetic auxin

Experimental Protocols for Assessing Herbicide Cross-Resistance

To rigorously assess cross-resistance, standardized experimental protocols are essential. The following outlines a typical whole-plant pot assay methodology.

Seed Collection and Propagation
  • Source: Collect mature seeds from a putative resistant weed population that has survived this compound application in the field. As a control, collect seeds from a known susceptible population of the same weed species.

  • Germination: Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a suitable growing medium.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standardized soil mix.

Herbicide Application
  • Dose-Response Study: Prepare a range of herbicide concentrations for this compound and the other herbicides being tested. Typically, this includes a non-treated control and a series of doses above and below the recommended field rate.

  • Application: Apply the herbicides using a calibrated laboratory sprayer to ensure uniform coverage.

Data Collection and Analysis
  • Visual Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death).

  • Biomass Reduction: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and weigh it.

  • Statistical Analysis: Analyze the data using non-linear regression to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Seed Collection\n(Resistant & Susceptible) Seed Collection (Resistant & Susceptible) Seed Germination Seed Germination Seed Collection\n(Resistant & Susceptible)->Seed Germination Seedling Transplanting Seedling Transplanting Seed Germination->Seedling Transplanting Herbicide Dilution Series Herbicide Dilution Series Herbicide Application Herbicide Application Herbicide Dilution Series->Herbicide Application Visual Assessment Visual Assessment Herbicide Application->Visual Assessment Biomass Measurement Biomass Measurement Visual Assessment->Biomass Measurement Statistical Analysis\n(GR50/LD50 Calculation) Statistical Analysis (GR50/LD50 Calculation) Biomass Measurement->Statistical Analysis\n(GR50/LD50 Calculation)

Caption: A generalized workflow for a whole-plant herbicide resistance assay.

Understanding the Mechanism of Action

A deeper understanding of the molecular basis of herbicide action is crucial for predicting and managing cross-resistance. Microtubule-inhibiting herbicides, including this compound, disrupt the formation of microtubules, which are essential components of the plant cell's cytoskeleton.

Microtubule_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Formation Microtubule->Disruption Depolymerization Herbicide Microtubule-Inhibiting Herbicide (e.g., this compound) Herbicide->Tubulin Binds to Herbicide->Disruption CellDivision Inhibition of Cell Division & Elongation Disruption->CellDivision RootGrowth Inhibited Root Growth CellDivision->RootGrowth WeedDeath Weed Death RootGrowth->WeedDeath

Caption: Simplified signaling pathway for microtubule-inhibiting herbicides.

Conclusion

While direct experimental evidence for cross-resistance involving this compound is limited, the shared mode of action with other microtubule-inhibiting herbicides provides a strong theoretical basis for its potential. Researchers and weed management professionals should remain vigilant for signs of reduced efficacy of this compound in fields with a history of resistance to dinitroaniline or other Group 3 herbicides. Further research, following robust experimental protocols as outlined in this guide, is essential to fully elucidate the cross-resistance profile of this compound and to develop proactive resistance management strategies. The use of integrated weed management practices, including the rotation of herbicides with different modes of action, remains the most effective approach to delay the evolution of herbicide resistance.

References

Efficacy of Napropamide on Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in major weed species necessitates a thorough evaluation of alternative chemical controls. This guide provides a comparative analysis of the efficacy of napropamide, a pre-emergent herbicide, on weed biotypes with confirmed resistance to other common herbicide groups, including Acetyl-CoA carboxylase (ACCase) inhibitors, acetolactate synthase (ALS) inhibitors, and glyphosate. While direct comparative studies on the efficacy of this compound on resistant versus susceptible biotypes are limited in publicly available research, this document synthesizes existing knowledge on resistant weed management and the mode of action of this compound to offer a comprehensive overview for research and development professionals.

This compound, belonging to the HRAC Group 15 (WSSA Group 3), acts by inhibiting very-long-chain fatty acid synthesis, which is crucial for cell division and elongation in the early growth stages of weeds.[1][2] Its pre-emergent application and distinct mode of action suggest its potential as a valuable tool in integrated weed management programs designed to combat resistance.

Comparative Efficacy Data

A critical gap in the current scientific literature is the lack of direct, head-to-head studies quantifying the efficacy of this compound on confirmed herbicide-resistant and susceptible biotypes of the same weed species. Such studies would typically involve dose-response assays to determine the effective dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The ratio of GR₅₀ or LD₅₀ values for the resistant and susceptible biotypes, known as the resistance index (RI), is a key metric for quantifying the level of resistance.

Table 1: Hypothetical Comparative Efficacy of this compound on Herbicide-Resistant and Susceptible Weed Biotypes

Weed SpeciesResistant ToHerbicideBiotypeGR₅₀ (g ai/ha)Resistance Index (RI)Reference
Lolium rigidumACCase InhibitorsThis compoundSusceptibleData Not Available-Hypothetical
ResistantData Not AvailableData Not AvailableHypothetical
Avena fatuaACCase InhibitorsThis compoundSusceptibleData Not Available-Hypothetical
ResistantData Not AvailableData Not AvailableHypothetical
Kochia scopariaALS InhibitorsThis compoundSusceptibleData Not Available-Hypothetical
ResistantData Not AvailableData Not AvailableHypothetical
Amaranthus palmeriGlyphosateThis compoundSusceptibleData Not Available-Hypothetical
ResistantData Not AvailableData Not AvailableHypothetical

Note: This table is for illustrative purposes only. The absence of data highlights a significant research need.

Experimental Protocols

To generate the much-needed comparative data on this compound, researchers can adopt established methodologies from herbicide resistance studies. The following are detailed protocols for key experiments.

Whole-Plant Dose-Response Assay

This experiment is fundamental to determining the level of resistance in a weed biotype to a specific herbicide.

Objective: To quantify the dose of this compound required to inhibit the growth of herbicide-resistant and susceptible weed biotypes.

Materials:

  • Seeds of confirmed herbicide-resistant and susceptible weed biotypes.

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Technical grade this compound.

  • Formulation blanks (for control treatments).

  • Automated spray chamber calibrated to deliver a precise volume of spray solution.

  • Greenhouse or controlled environment growth chamber.

  • Drying oven and analytical balance.

Procedure:

  • Plant Growth: Sow a pre-determined number of seeds of both the resistant and susceptible biotypes in separate pots. Thin seedlings to a uniform number per pot (e.g., 5 plants) after emergence. Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply this compound at a range of doses. A typical dose range might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. Include a non-treated control.

  • Data Collection: Twenty-one days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Express the visual injury and dry weight data as a percentage of the non-treated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each biotype. The Resistance Index (RI) is calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Seed Germination Bioassay for Pre-emergent Herbicides

This assay is particularly relevant for pre-emergent herbicides like this compound.

Objective: To assess the effect of this compound on the germination and early seedling growth of resistant and susceptible weed biotypes.

Materials:

  • Seeds of confirmed herbicide-resistant and susceptible weed biotypes.

  • Petri dishes with filter paper.

  • Technical grade this compound.

  • Solvent for dissolving this compound (e.g., acetone).

  • Growth chamber with controlled temperature and light.

Procedure:

  • Preparation of Herbicide Solutions: Prepare a series of this compound concentrations in a suitable solvent.

  • Seed Treatment: Place a set number of seeds (e.g., 25) in each Petri dish on filter paper. Apply a known volume of each this compound solution to the filter paper and allow the solvent to evaporate.

  • Incubation: Add a standard volume of distilled water to each Petri dish and place them in a growth chamber under optimal germination conditions for the specific weed species.

  • Data Collection: After a set period (e.g., 7-14 days), count the number of germinated seeds. Measure the radicle and coleoptile length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the inhibition of radicle and coleoptile growth for each concentration. Determine the concentration required to inhibit germination or growth by 50% (I₅₀).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of herbicide resistance and the mode of action of this compound.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Data Analysis cluster_output Output seed_collection Seed Collection (Resistant & Susceptible) plant_growth Plant Growth (Controlled Environment) seed_collection->plant_growth herbicide_application This compound Application (Dose-Response) plant_growth->herbicide_application data_collection Data Collection (Biomass, Injury) herbicide_application->data_collection statistical_analysis Statistical Analysis (GR50, RI Calculation) data_collection->statistical_analysis comparison_guide Comparative Efficacy Guide statistical_analysis->comparison_guide

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway This compound This compound VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA_Synthesis Inhibits Cell_Division Cell Division & Elongation VLCFA_Synthesis->Cell_Division Essential for Weed_Growth Weed Growth Inhibition Cell_Division->Weed_Growth Leads to

Caption: Simplified mode of action pathway for this compound.

Conclusion and Future Directions

The widespread evolution of herbicide resistance poses a significant threat to global food security. While this compound, with its distinct mode of action, holds promise as a tool for managing resistant weed populations, a clear understanding of its efficacy against specific resistant biotypes is currently lacking. The experimental protocols outlined in this guide provide a framework for researchers to generate the critical data needed to fill this knowledge gap.

Future research should prioritize conducting whole-plant dose-response assays with this compound on a range of economically important weed species with confirmed resistance to ACCase inhibitors, ALS inhibitors, and glyphosate. The resulting data will be invaluable for developing robust, sustainable, and effective integrated weed management strategies that incorporate this compound and prolong the utility of existing herbicides. Furthermore, understanding the molecular basis of potential this compound resistance, should it arise, will be crucial for proactive resistance management.

References

A Comparative Analysis of the Environmental Impact of Napropamide and Other Pre-Emergent Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the environmental fate and ecotoxicological effects of Napropamide, Trifluralin, and Metolachlor, supported by experimental data and standardized protocols.

This guide provides a comprehensive comparison of the environmental impact of three widely used pre-emergent herbicides: this compound, Trifluralin, and Metolachlor. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding herbicide selection and to provide a baseline for future research. The comparison focuses on key environmental parameters including soil persistence, toxicity to non-target organisms, and the potential for water contamination.

Quantitative Environmental Impact Data

The following tables summarize the key environmental and ecotoxicological parameters for this compound, Trifluralin, and Metolachlor. These values are compiled from various scientific sources and regulatory documents.

Table 1: Soil Persistence and Mobility

HerbicideSoil Half-Life (DT₅₀)Notes
This compound 33.5 - 150 days[1][2][3]Persistence is influenced by soil type, moisture, and temperature.[1]
Trifluralin 81 - 356 days[4]Strongly adsorbs to soil, low mobility.[4]
Metolachlor 47 - 107 days[5]Can leach into groundwater, especially in soils with low organic matter.

Table 2: Avian and Mammalian Toxicity

HerbicideSpeciesAcute Oral LD₅₀Dietary LC₅₀ (5-day)
This compound Bobwhite Quail>5600 ppm[6]
Mallard Duck>7200 ppm[6]
Rat (oral)>4680 mg/kg[6]
Trifluralin Bobwhite Quail>2000 mg/kg
Mallard Duck>2000 mg/kg
Rat (oral)>10,000 mg/kg
Metolachlor Rat (oral)1200 - 2780 mg/kg[7]

Table 3: Aquatic Ecotoxicity

HerbicideSpecies96-hour LC₅₀ (Fish)48-hour EC₅₀ (Aquatic Invertebrates)
This compound Rainbow Trout9 - 16 mg/L[6]Daphnia magna: 14.3 mg/L[6]
Bluegill Sunfish20 - 30 mg/L[6]
Trifluralin Rainbow Trout0.02 - 0.06 mg/LDaphnia magna: 0.5 - 0.6 mg/L
Bluegill Sunfish0.05 - 0.07 mg/L
Metolachlor Rainbow Trout~3 mg/L[7]Daphnia magna: 25 mg/L[7]
Bluegill Sunfish15 mg/L[7]

Table 4: Toxicity to Other Non-Target Organisms

HerbicideSpeciesEndpointValue
This compound HoneybeeOral LD₅₀121 µ g/bee [6]
Trifluralin HoneybeeNon-toxic
Metolachlor HoneybeeNon-toxic[7]
EarthwormContact LC₅₀140 ppm[7]

Experimental Protocols

The data presented in this guide are derived from studies that largely follow standardized testing guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed methodologies for key experiments.

Soil Persistence: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This test evaluates the rate of degradation of a herbicide in soil under controlled aerobic and anaerobic conditions.

  • Test System: At least one soil type is used, characterized by its physical and chemical properties (pH, organic carbon content, texture).

  • Preparation: The test substance, typically radiolabelled for ease of tracking, is applied to soil samples. The application rate should be consistent with the recommended field application rate.

  • Incubation:

    • Aerobic Conditions: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). The vessels are continuously aerated with carbon dioxide-free, humidified air.

    • Anaerobic Conditions: After an initial aerobic phase, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis: Soil samples are taken at various intervals throughout the incubation period. The concentration of the parent herbicide and its transformation products are determined using appropriate analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) of the herbicide is calculated using first-order kinetics.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the acute toxicity of a herbicide to aquatic invertebrates, using Daphnia magna as a model organism.

  • Test Organisms: Young daphnids, less than 24 hours old, are used for the test.[8]

  • Test Solutions: A series of test solutions with different concentrations of the herbicide are prepared in a suitable medium.[8] A control group with no herbicide is also included.

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature and light.[8]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9]

  • Data Analysis: The concentration of the herbicide that causes immobilization in 50% of the daphnids (EC₅₀) is calculated for the 48-hour exposure period.[9]

Mechanisms of Action and Signaling Pathways

The herbicidal activity and potential non-target effects of these chemicals are dictated by their specific molecular mechanisms of action.

This compound and Trifluralin: Dinitroaniline Herbicides

This compound and Trifluralin belong to the dinitroaniline class of herbicides. Their primary mode of action is the disruption of microtubule assembly in plant cells.[10][11] This interference with microtubule formation inhibits cell division and elongation, ultimately leading to the death of susceptible weeds. In non-target organisms, particularly aquatic life, this mechanism can also have adverse effects.

cluster_0 Dinitroaniline Herbicide Action Herbicides This compound / Trifluralin Tubulin α/β-Tubulin Dimers Herbicides->Tubulin Binds to tubulin Microtubule Microtubule Polymer Herbicides->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellDivision Cell Division & Elongation Microtubule->CellDivision Essential for PlantGrowth Weed Growth Inhibition CellDivision->PlantGrowth Leads to

Caption: Mechanism of action for dinitroaniline herbicides.

Metolachlor: Chloroacetamide Herbicide

Metolachlor is a member of the chloroacetamide herbicide family. Its mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[12][13] VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. By inhibiting their synthesis, Metolachlor disrupts the formation of new cells in emerging seedlings.

cluster_1 Chloroacetamide Herbicide Action Metolachlor Metolachlor VLCFA_Elongase VLCFA Elongase Enzyme Metolachlor->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes CellMembrane Cell Membrane Formation VLCFA_Synthesis->CellMembrane Essential for SeedlingGrowth Seedling Growth Inhibition CellMembrane->SeedlingGrowth Leads to

Caption: Mechanism of action for chloroacetamide herbicides.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the ecotoxicity of a herbicide.

cluster_2 Ecotoxicity Testing Workflow TestSubstance Test Substance (Herbicide) RangeFinding Range-Finding Test TestSubstance->RangeFinding DefinitiveTest Definitive Test (e.g., OECD 202) RangeFinding->DefinitiveTest Determine Concentrations DataCollection Data Collection (e.g., Immobilization) DefinitiveTest->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis EC50 EC₅₀/LC₅₀ Determination StatisticalAnalysis->EC50 RiskAssessment Risk Assessment EC50->RiskAssessment

Caption: Generalized workflow for ecotoxicity testing.

References

Napropamide: A Reference Herbicide for Robust Screening of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, the selection of an appropriate reference standard is a critical component of any screening study. Napropamide, a well-characterized pre-emergent herbicide, serves as an effective benchmark for evaluating the performance of new herbicidal compounds. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its integration into screening workflows.

This compound is a selective, systemic amide herbicide that is absorbed by the roots of emerging weeds.[1] Its primary mode of action is the inhibition of root and shoot growth, making it particularly effective against annual grasses and certain broadleaf weeds.[1] Available as a certified reference material, this compound provides a reliable standard for comparative studies.

Performance Comparison of this compound and its Enantiomers

This compound possesses a chiral center, and its herbicidal activity is stereoselective, with the D-isomer (also known as this compound-M) exhibiting greater efficacy against certain weed species, particularly dicotyledonous weeds, compared to the racemic mixture. The following table summarizes the effective concentration (EC50) values for the D and L isomers of this compound against a selection of monocotyledonous and dicotyledonous weeds, providing a quantitative basis for its use as a reference.

Weed SpeciesCommon NameTypeD-Napropamide EC50 (kg a.s./ha)L-Napropamide EC50 (kg a.s./ha)
Alopecurus myosuroidesBlack-grassMonocot0.281.10
Apera spica-ventiLoose silky-bentMonocot0.251.05
Echinochloa crus-galliBarnyard grassMonocot0.351.50
Lolium multiflorumItalian rye-grassMonocot0.301.25
Poa annuaAnnual meadow-grassMonocot0.220.95
Stellaria mediaCommon chickweedDicot0.150.75
Veronica persicaField speedwellDicot0.200.85
Matricaria recutitaWild chamomileDicot0.180.80
Galium aparineCleaversDicot0.251.15

Comparative Efficacy with Other Pre-Emergent Herbicides

While direct comparisons in screening assays for novel compounds are proprietary, data from agronomic studies provide valuable insights into this compound's performance relative to other commercial herbicides.

HerbicideTarget WeedsCrop SafetyNotes
This compound Annual grasses and some broadleaf weeds.[2]Good tolerance in various crops including pepper.[2]Less phytotoxic to pepper seedlings compared to diphenamid.[2]
Pendimethalin Annual grasses and certain broadleaf weeds.Generally safe for tested broadleaved tree and shrub species.[3]Can be damaging if applied during seed germination or seedling emergence.[3]
Diphenamid Graminaceous weeds.[2]Less phytotoxic to pepper seedlings than this compound.[2]More leachable in soil, potentially increasing crop availability and risk of damage.[2]
Flumioxazin Broadleaf weeds.Can cause phytotoxicity in some legume species.Shows high efficacy in controlling a broad spectrum of weeds.
S-metolachlor Annual grasses and small-seeded broadleaf weeds.Generally safe for many crops.Often used in combination with other herbicides for broader spectrum control.

Experimental Protocols

General Pre-Emergent Herbicide Screening Protocol

This protocol is a generalized procedure for evaluating the efficacy of pre-emergent herbicides, for which this compound can serve as a reference standard.

  • Seedling Germination:

    • Weed seeds are germinated in a suitable substrate under controlled conditions (e.g., germination cabinet).

  • Transplanting:

    • Once germinated, seedlings are transplanted into pots or trays containing a standardized soil mix.[4]

  • Herbicide Application:

    • The test compounds and the reference herbicide (this compound) are applied to the soil surface.[4] Applications are typically made using a precision sprayer to ensure uniform coverage.[5]

  • Activation:

    • The soil is watered to move the herbicide into the zone of weed seed germination.[6]

  • Phytotoxicity Assessment:

    • Phytotoxicity is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete kill).[7]

  • Data Collection:

    • At the end of the experiment, plant biomass (fresh or dry weight) is measured to quantify the herbicidal effect.

  • Data Analysis:

    • Dose-response curves are generated, and EC50 or GR50 (concentration for 50% effect or growth reduction) values are calculated to compare the potency of the test compounds with the this compound reference.[8]

Mechanism of Action and Signaling Pathway

This compound is classified as a Very Long-Chain Fatty Acid (VLCFA) inhibitor.[9] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin.[9]

Napropamide_MoA cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase Complex Malonyl_CoA->VLCFA_Elongase Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->VLCFA_Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Elongase->VLCFA Elongation Membrane_Integrity Disrupted Membrane Integrity VLCFA->Membrane_Integrity Cuticle_Formation Impaired Cuticle and Suberin Formation VLCFA->Cuticle_Formation This compound This compound This compound->VLCFA_Elongase Inhibits Cell_Division Inhibition of Cell Division Membrane_Integrity->Cell_Division Root_Elongation Inhibition of Root Elongation Cell_Division->Root_Elongation

Caption: this compound's mechanism of action via VLCFA synthesis inhibition.

The inhibition of VLCFA elongase leads to a depletion of these crucial fatty acids, resulting in disrupted cell membrane integrity, impaired cuticle and suberin formation, and ultimately, the inhibition of cell division and root elongation, which are the visible signs of its herbicidal activity.

Experimental Workflow for Herbicide Screening

The following diagram illustrates a typical workflow for a pre-emergent herbicide screening study using this compound as a reference standard.

Herbicide_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation & Observation cluster_analysis Data Collection & Analysis Seed_Prep Weed Seed Germination Potting Transplanting to Pots/Trays Seed_Prep->Potting Application Spray Application (Pre-emergence) Potting->Application Test_Compounds Test Compounds (Various Concentrations) Test_Compounds->Application Napropamide_Ref This compound Reference (Standard Concentrations) Napropamide_Ref->Application Untreated_Control Untreated Control Untreated_Control->Application Growth_Chamber Controlled Environment (Growth Chamber/Greenhouse) Application->Growth_Chamber Phyto_Assessment Phytotoxicity Assessment (e.g., 7, 14, 21 DAT) Growth_Chamber->Phyto_Assessment Biomass Biomass Measurement (Fresh/Dry Weight) Phyto_Assessment->Biomass Data_Analysis Dose-Response Analysis (EC50/GR50 Calculation) Biomass->Data_Analysis Comparison Comparison to This compound Reference Data_Analysis->Comparison

Caption: A standard workflow for pre-emergent herbicide screening.

By incorporating this compound as a reference herbicide in screening studies, researchers can obtain a reliable baseline for assessing the efficacy of novel compounds, thereby accelerating the discovery and development of new weed management solutions.

References

Assessing the Synergistic Effects of Napropamide with Other Herbicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions between herbicides is paramount for developing more effective and sustainable weed management strategies. This guide provides an objective comparison of Napropamide's performance when combined with other herbicides, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.

This compound is a selective, soil-applied herbicide that effectively controls many annual grasses and some broadleaf weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for root and shoot development. When combined with other herbicides possessing different modes of action, this compound can exhibit synergistic effects, leading to enhanced weed control efficacy, a broader spectrum of activity, and a potential reduction in the required application rates of individual herbicides. This guide explores the synergistic potential of this compound with herbicides such as oxyfluorfen, clomazone, metribuzin, and glufosinate.

Quantitative Performance Data of this compound Combinations

The synergistic activity of herbicide combinations can be quantified by comparing the observed weed control from the mixture to the expected control calculated from the activity of each herbicide applied alone. The following tables summarize experimental data on the efficacy of this compound in combination with other herbicides.

Table 1: Synergistic Effect of this compound and Oxyfluorfen on Weed Control in Strawberries

TreatmentApplication Rate (kg a.i./ha)Weed Control (%)Strawberry Yield ( g/plant )
Untreated Control-0106.66
This compound5.0085.50155.33
Oxyfluorfen0.6088.75160.00
This compound + Oxyfluorfen 5.00 + 0.60 96.28 145.00
Weed-free Check-100182.00

Data adapted from a study on weed management in strawberries. The combination of this compound and Oxyfluorfen demonstrated a higher weed control efficiency than either herbicide applied alone[1].

Table 2: Efficacy of this compound and Other Herbicides on Various Weed Species

HerbicideCommon LambsquartersRedroot PigweedLarge CrabgrassBarnyardgrass
This compoundFGGG
MetribuzinGGFF
This compound + Metribuzin E E G G

This table provides a relative comparison of herbicide effectiveness, where E=Excellent, G=Good, F=Fair. The combination of this compound and Metribuzin is expected to provide broader spectrum control than either product alone[2][3][4].

Experimental Protocols

To rigorously assess the synergistic, additive, or antagonistic effects of herbicide combinations, standardized experimental protocols are essential.

General Experimental Design (Greenhouse and Field)

A randomized complete block design is a common and effective method for both greenhouse and field trials[5][6].

  • Greenhouse Protocol:

    • Plant Material: Grow target weed species in pots containing a uniform soil mix.

    • Treatments: Include an untreated control, each herbicide applied individually at various rates (e.g., 0.25x, 0.5x, 1x of the recommended field rate), and the herbicide combinations at corresponding rate mixtures.

    • Application: Apply herbicides at a consistent growth stage of the weeds (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage[7].

    • Environmental Conditions: Maintain controlled conditions of temperature, light, and humidity.

    • Assessment: Evaluate weed control at set intervals (e.g., 7, 14, and 21 days after treatment) by visual rating (on a scale of 0-100%, where 0 is no control and 100 is complete death) and by measuring biomass (fresh and dry weight)[7].

  • Field Protocol:

    • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

    • Plot Layout: Establish plots of a standardized size, arranged in a randomized complete block design with at least three to four replications[5].

    • Application: Apply herbicides using a calibrated field sprayer at the appropriate weed and crop growth stage.

    • Data Collection: Assess weed control visually and by collecting biomass from designated quadrats within each plot at regular intervals throughout the growing season. Crop yield and any signs of phytotoxicity should also be recorded.

Calculating Synergism using the Colby Method

The Colby method is a widely accepted formula for determining whether the effect of a herbicide combination is synergistic, antagonistic, or additive[8][9][10].

The expected response (E) of a two-herbicide mixture is calculated as follows:

E = X + Y - (XY / 100)

Where:

  • X = Percent weed control with herbicide A at a given rate.

  • Y = Percent weed control with herbicide B at a given rate.

  • If the observed weed control from the combination is greater than the expected (E) value, the interaction is synergistic .

  • If the observed weed control is less than the expected (E) value, the interaction is antagonistic .

  • If the observed weed control is equal to the expected (E) value, the interaction is additive .

Signaling Pathways and Mechanisms of Action

Understanding the biochemical pathways affected by each herbicide is crucial to comprehending the basis of their synergistic interactions.

This compound: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound inhibits the elongation of fatty acids beyond C18, a process critical for the formation of various cellular components. This disruption has cascading effects on plant growth and development. The inhibition of VLCFA synthesis in the epidermis can lead to an increase in cytokinin biosynthesis in the vasculature, resulting in uncontrolled cell proliferation and abnormal growth[11].

Napropamide_Pathway This compound This compound VLCFAE VLCFA Elongase (KCS, KCR, HCD, ECR) This compound->VLCFAE Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFAE->VLCFA Synthesizes Cytokinin Cytokinin Biosynthesis (in vasculature) VLCFAE->Cytokinin Inhibition leads to upregulation Cuticle_Sphingolipids Cuticle Waxes & Sphingolipids VLCFA->Cuticle_Sphingolipids Signal Epidermal Signal VLCFA->Signal Generates Cell_Division_Growth Normal Cell Division & Root/Shoot Growth Cuticle_Sphingolipids->Cell_Division_Growth Supports Signal->Cytokinin Suppresses Cell_Proliferation Uncontrolled Cell Proliferation Cytokinin->Cell_Proliferation Promotes

This compound's inhibition of VLCFA synthesis and its downstream effects.
Oxyfluorfen: Protoporphyrinogen Oxidase (PPO) Inhibition

Oxyfluorfen inhibits the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and cell membrane disruption.

Oxyfluorfen_Pathway Oxyfluorfen Oxyfluorfen PPO Protoporphyrinogen Oxidase (PPO) Oxyfluorfen->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Blocked ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO ProtogenIX->ProtoIX Accumulates & leaks to cytoplasm, oxidized Chlorophyll Chlorophyll ProtoIX->Chlorophyll Pathway to Chlorophyll blocked ROS Reactive Oxygen Species (ROS) ProtoIX->ROS + Light Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes

Oxyfluorfen's mode of action via PPO inhibition and ROS production.
Clomazone: 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS) Inhibition

Clomazone is a pro-herbicide that is converted in plants to its active form, 5-ketoclomazone. This active metabolite inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first enzyme in the plastidial methylerythritol phosphate (MEP) pathway. The MEP pathway is responsible for the synthesis of isoprenoids, which are precursors for carotenoids and the side chain of chlorophyll. The lack of carotenoids leads to photo-oxidation and destruction of chlorophyll, resulting in the characteristic bleaching symptoms[12][13][14][15][16].

Clomazone_Pathway Clomazone Clomazone Keto_Clomazone 5-Ketoclomazone (Active form) Clomazone->Keto_Clomazone Metabolized to DXS DXP Synthase (DXS) Keto_Clomazone->DXS Inhibits MEP_Pathway MEP Pathway DXS->MEP_Pathway Carotenoids Carotenoids DXS->Carotenoids Isoprenoids Isoprenoids MEP_Pathway->Isoprenoids Isoprenoids->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Carotenoids->Photo_oxidation Prevents Chlorophyll->Photo_oxidation Bleaching Bleaching & Cell Death Photo_oxidation->Bleaching Leads to

Clomazone's inhibition of the carotenoid biosynthesis pathway.
Metribuzin: Photosystem II (PSII) Inhibition

Metribuzin belongs to the triazinone family of herbicides and acts by inhibiting photosynthesis. It binds to the D1 protein in photosystem II (PSII), blocking the electron flow from QA to QB. This interruption of the photosynthetic electron transport chain prevents the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage also leads to the formation of reactive oxygen species, causing oxidative stress and cell damage[17][18][19][20][21].

Metribuzin_Pathway Metribuzin Metribuzin PSII Photosystem II (PSII) D1 Protein Metribuzin->PSII Binds to Electron_Flow Electron Flow (QA to QB) PSII->Electron_Flow Blocks ETC Electron Transport Chain (ETC) Electron_Flow->ETC ROS Reactive Oxygen Species (ROS) Electron_Flow->ROS Blockage leads to ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage

Metribuzin's disruption of the photosynthetic electron transport chain.
Glufosinate: Glutamine Synthetase Inhibition

Glufosinate is a non-selective, contact herbicide that inhibits the enzyme glutamine synthetase. This enzyme plays a critical role in nitrogen assimilation by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic levels of ammonia in the plant cells, which uncouples photophosphorylation and inhibits photosynthesis. This process also results in the generation of reactive oxygen species, leading to lipid peroxidation and membrane damage[10][11][22][23][24].

Glufosinate_Pathway Glufosinate Glufosinate GS Glutamine Synthetase (GS) Glufosinate->GS Inhibits Glutamine Glutamine GS->Glutamine Blocked Glutamate_Ammonia Glutamate + Ammonia Glutamate_Ammonia->GS Ammonia_Accumulation Toxic Ammonia Accumulation Glutamate_Ammonia->Ammonia_Accumulation Leads to Photosynthesis_Inhibition Photosynthesis Inhibition Ammonia_Accumulation->Photosynthesis_Inhibition ROS Reactive Oxygen Species (ROS) Ammonia_Accumulation->ROS Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Glufosinate's inhibition of glutamine synthetase and subsequent ammonia toxicity.

References

Independent Verification of Published Napropamide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research on Napropamide, a pre-emergent amide herbicide. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support independent verification and further research.

Introduction

This compound (N,N-diethyl-2-(1-naphthyloxy)propanamide) is a selective, soil-applied herbicide used for the pre-emergent control of annual grasses and various broadleaf weeds in a range of agricultural settings, including in the cultivation of vegetables, fruits, and ornamental plants.[1][2] First manufactured in 1969 and sold under trade names like Devrinol, it functions by creating a chemical barrier in the soil that inhibits the growth of germinating weed seeds.[1][3] While its primary application is in agriculture, its biochemical effects and environmental fate are subjects of ongoing scientific investigation.

Mechanism of Action

This compound's primary mode of action is the inhibition of root development and growth.[3][4] It is absorbed through the roots of emerging weeds and disrupts cell division and elongation in the meristematic regions, which are crucial for plant growth.[1]

The specific molecular mechanisms are detailed as follows:

  • Cell Cycle Inhibition: Research indicates that this compound blocks the G1 and G2 phases of the mitotic cycle.[5] This is achieved by inhibiting DNA synthesis and reducing the synthesis and activity of essential plant proteins.[5][6]

  • Disruption of Protein Synthesis: In the G1 phase, it limits the production of regulatory proteins and various types of RNA. During the G2 phase, it decreases the synthesis of proteins required for spindle formation.[5]

  • Enantioselective Effects: this compound is a chiral molecule, and its enantiomers exhibit different levels of biological activity. The R-enantiomer has been shown to possess stronger herbicidal activity.[7] In contrast, the S-enantiomer can cause more severe growth suppression and nutrient imbalance in non-target plants like Arabidopsis thaliana.[7][8]

  • Potential Ion Channel Interaction: Broader research on amide herbicides suggests a possible common mechanism of cytotoxicity involving the activation of the TRPA1 ion channel, leading to calcium influx and subsequent apoptosis.[9] However, research specifically confirming this pathway for this compound is less detailed.

While some older classifications have listed its mode of action as unknown, the evidence points towards a primary role in disrupting mitosis and root cell development.[3]

Quantitative Data Comparison

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Environmental Fate and Dissipation

ParameterValueConditionsSource
Half-life (DT50) in Soil 33.50 - 71.42 daysLaboratory experiment, sandy clay loam. DT50 increased with higher application doses.[5]
24 - 131 daysField conditions, prone to photodegradation.[6]
~70 days (mean)General soil conditions.[5]
Primary Dissipation Pathway Photodegradation-[5]
Microbial Degradation Very slow-[5]

Table 2: Efficacy and Phytotoxicity (Enantiomer-Specific Effects on Arabidopsis thaliana)

ParameterR-NapropamideS-NapropamideRac-NapropamideControlSource
Root Length Reduction (%) 2.32%66.42%54.24%0%[7][8]
Shoot Fresh Biomass Reduction (%) 8.82%45.31%37.84%0%[7][8]
Pectin Reduction in Roots (%) Not specified~32%Not specified0%[7]
Hemicellulose Reduction in Roots (%) Not specified~23%Not specified0%[7]

Table 3: Toxicological Data

TestSpeciesResultSource
Acute Oral LD50 Male Rat>5000 mg/kg[10]
Female Rat4680 mg/kg[10]
Acute Dermal LD50 Rabbit>4640 mg/kg[10]
Carcinogenicity Rat, Mouse (2-year studies)No cancer-related changes observed.[10]
Mutagenicity Bacterial and mouse assaysNegative (non-mutagenic).[10]
Reproductive Effects Rat (3-generation study)Decreased pup body weight gain at 100 mg/kg/day.[10]

Table 4: Effects on Soil Enzyme Activity

EnzymeThis compound Dose (FD = Field Dose)EffectSource
Dehydrogenases 4 FD, 8 FD, 16 FDInhibition of activity throughout the experiment.[5]
Urease 0.5 FDSignificant increase in activity (days 1-56).[5]
4 FD, 8 FD, 16 FDInhibition of activity (9.19% - 56.82%).[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the published literature.

Protocol 1: Soil Dissipation and Enzyme Activity Analysis
  • Objective: To assess the dissipation rate of this compound in soil and its impact on various soil enzymes.

  • Methodology:

    • Soil Preparation: The experiment utilized sandy clay loam with an organic carbon content of 12.08 g·kg⁻¹ and a pH of 5.24. Soil samples were adjusted to 60% maximum water holding capacity and incubated at 20°C.[5]

    • Herbicide Application: this compound (as Devrinol 450 SC) was applied at doses equivalent to 0 (control), 0.5, 1, 2, 4, 8, and 16 times the recommended field dose (FD).[5]

    • Sampling: Samples were collected for analysis on days 1, 7, 14, 28, 56, and 112 of the experiment.[5]

    • This compound Residue Analysis: Residues were extracted using an acetonitrile:water (3:1 v/v) mixture. Quantification was performed using High-Performance Liquid Chromatography (HPLC) with a UV detector at 220 nm.[5]

    • Enzyme Assays: The activities of dehydrogenases, alkaline phosphatase, acid phosphatase, and urease were measured at each sampling point to determine the herbicide's impact.[5]

  • Data Analysis: The dissipation half-life (DT50) was calculated by fitting the residue data to a regression equation. Enzyme activity was compared to the control group to determine inhibition or stimulation.[5]

Protocol 2: Enantioselective Effects on Plant Growth and ARG Accumulation
  • Objective: To investigate the differential effects of this compound enantiomers on plant growth, physiology, and the accumulation of antibiotic resistance genes (ARGs).

  • Methodology:

    • Plant Model: Arabidopsis thaliana seedlings were used for the experiments.[8]

    • Hydroponic System: Seedlings were transferred to a hydroponic system with half-strength Hoagland solution. They were then exposed to 0.3 mg L⁻¹ of R-NAP, S-NAP, or Rac-NAP.[8]

    • ARG Exposure: The hydroponic solution was inoculated with B. subtilis WB600/pBE2RS, a bacterium carrying a plasmid-borne ARG, at a concentration of 10⁸ CFU mL⁻¹.[8]

    • Physiological Measurements: After the exposure period, root length and shoot fresh biomass were measured.[8]

    • Metabolomic and Cell Wall Analysis: Plant tissues were analyzed for changes in secondary metabolites using liquid chromatography-mass spectrometry (LC-MS). Cell wall components (pectin and hemicellulose) were visualized and quantified using Congo red and ruthenium red staining, respectively.[7]

  • Data Analysis: Statistical analysis was performed using one-way ANOVA to identify significant differences between the treatment groups. A Mantel test was used to correlate changes in metabolite profiles with ARG abundance.[7][8]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

Napropamide_Mechanism_of_Action cluster_inhibition This compound This compound RootCells Weed Root Cells This compound->RootCells Absorbed by roots CellCycle Cell Cycle Progression (G1 and G2 Phases) This compound->CellCycle Blocks DNASynthesis DNA Synthesis This compound->DNASynthesis Inhibits ProteinSynthesis Synthesis of Regulatory & Spindle Proteins This compound->ProteinSynthesis Inhibits RootCells->CellCycle CellCycle->DNASynthesis CellCycle->ProteinSynthesis CellDivision Cell Division (Mitosis) DNASynthesis->CellDivision ProteinSynthesis->CellDivision RootGrowth Root Growth & Elongation CellDivision->RootGrowth WeedEmergence Weed Emergence RootGrowth->WeedEmergence

Caption: Proposed mechanism of action for this compound in inhibiting weed growth.

Experimental_Workflow_Soil_Dissipation Start Start: Soil Sample Preparation Application This compound Application (Multiple Doses) Start->Application Incubation Incubation (20°C, 60% Water Capacity) Application->Incubation Sampling Time-Course Sampling (Days 1, 7, 14, 28, 56, 112) Incubation->Sampling Extraction Solvent Extraction of This compound Residues Sampling->Extraction EnzymeAssay Soil Enzyme Activity Assays Sampling->EnzymeAssay Analysis HPLC Analysis Extraction->Analysis DataProcessing Data Processing & DT50 Calculation EnzymeAssay->DataProcessing Analysis->DataProcessing End End: Comparative Results DataProcessing->End

Caption: Workflow for analyzing this compound's soil dissipation and enzyme impact.

Logical_Relationship_Enantiomers cluster_R R-Napropamide cluster_S S-Napropamide R_Growth Mild Growth Inhibition R_ARG Reduced ARG Accumulation R_Growth->R_ARG R_Nutrient Stable Nutrient Homeostasis R_Nutrient->R_ARG R_Metabolite Promotes Defensive Metabolites R_Metabolite->R_ARG R_CellWall Intact Cell Wall Structure R_CellWall->R_ARG S_Growth Severe Growth Suppression S_ARG Higher ARG Accumulation S_Growth->S_ARG S_Nutrient Significant Nutrient Imbalance S_Nutrient->S_ARG S_Metabolite Altered Defense Metabolites S_Metabolite->S_ARG S_CellWall Reduced Pectin & Hemicellulose S_CellWall->S_ARG

References

Comparative Analysis of Napropamide's Impact on Plant Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the transcriptomic effects of Napropamide in plants, contextualized with genome-wide data from other herbicidal agents.

This guide provides a comparative overview of the transcriptomic and physiological effects of this compound on plants. Due to the current absence of publicly available genome-wide transcriptomic data (RNA-Seq or microarray) for this compound, this document summarizes its known effects on specific genes and pathways and contrasts them with the broader transcriptomic landscapes induced by herbicides with different modes of action. This comparative approach aims to offer a valuable resource for researchers in weed science, drug development, and plant biology by highlighting both what is known about this compound and the types of global cellular responses that can be expected based on studies of other herbicides.

This compound: Known Molecular and Physiological Effects

This compound is a selective, systemic herbicide primarily absorbed by the roots, where it inhibits growth and development.[1] Its mode of action has been linked to the disruption of auxin transport, a critical process for plant development.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound-treated tomato plants. These studies have primarily utilized quantitative PCR (qPCR) to investigate the expression of specific genes.

ParameterPlant SpeciesTreatmentFold Change/EffectReference
Gene Expression
AUX1/LAX (Auxin influx carriers)Solanum lycopersicum (Tomato)50 µM this compound1.9 to 3.6-fold upregulation[2]
PINs (Auxin efflux carriers)Solanum lycopersicum (Tomato)50 µM this compound1.9 to 3.6-fold upregulation[2]
Physiological Effects
Root Length InhibitionSolanum lycopersicum (Tomato)50 µM this compound67.6% inhibition[2]
Indole Acetic Acid (IAA) LevelSolanum lycopersicum (Tomato)50 µM this compoundIncreased to 88.8 ng/mL (vs. 31.3 ng/mL in control)[2]
Indole Butyric Acid (IBA) LevelSolanum lycopersicum (Tomato)50 µM this compoundIncreased to 55.2 ng/mL (vs. 27.7 ng/mL in control)[2]

Comparative Transcriptomic Analysis with Other Herbicides

To provide a broader context for the potential genome-wide effects of this compound, this section presents transcriptomic data from studies on herbicides with different modes of action. For this comparison, we will consider an Acetolactate Synthase (ALS) inhibitor, Tribenuron-methyl, which also affects plant growth but through a different primary mechanism.

Global Transcriptomic Effects of Tribenuron-methyl in Brassica napus

The following table summarizes the findings from an RNA-Seq study on Brassica napus seedlings treated with Tribenuron-methyl. This provides an example of the scale of transcriptomic changes that can be observed with herbicide treatment.

ParameterResistant Line (Rt) vs. Sensitive Line (St)Treated vs. Control (Sensitive)Treated vs. Control (Resistant)Reference
Differentially Expressed Genes (DEGs)
Total DEGs2,4142,2861,068[3]
Upregulated DEGs1,594Not specifiedNot specified[3]
Downregulated DEGs820Not specifiedNot specified[3]
Enriched KEGG Pathways Plant-pathogen interaction, α-linolenic acid metabolism, glucosinolate biosynthesis, phenylpropanoid biosynthesisNot specifiedNot specified[3]

Experimental Protocols

This section details a generalized experimental protocol for a comparative transcriptomics study using RNA-Seq, based on methodologies reported in the herbicide transcriptomics literature.

Plant Growth and Herbicide Treatment
  • Plant Material and Growth Conditions: Seeds of the selected plant species (e.g., Arabidopsis thaliana, Solanum lycopersicum, or Brassica napus) are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog). Seedlings are grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 22-25°C).

  • Herbicide Application: At a specific developmental stage (e.g., 14-day-old seedlings), plants are treated with a defined concentration of the herbicide (e.g., this compound) or a control solution (e.g., water with a surfactant). The application method should be consistent with the herbicide's mode of action (e.g., root application for this compound).

  • Sample Collection: Plant tissues (e.g., roots, shoots) are harvested at specific time points after treatment (e.g., 6, 24, 48 hours). Samples from multiple individual plants are pooled to create biological replicates. Collected tissues are immediately frozen in liquid nitrogen and stored at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.

  • Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.

Bioinformatic Analysis of Transcriptomic Data
  • Quality Control and Mapping: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to the reference genome of the plant species using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical package such as DESeq2 or edgeR is used to identify differentially expressed genes (DEGs) between the herbicide-treated and control samples. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered DEGs.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify biological processes and metabolic pathways that are significantly affected by the herbicide treatment.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a comparative transcriptomics study of herbicide-treated plants.

G cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatic Analysis cluster_output Outputs plant_growth Plant Growth & Acclimatization herbicide_treatment Herbicide Treatment (e.g., this compound) plant_growth->herbicide_treatment control_treatment Control Treatment plant_growth->control_treatment sample_collection Sample Collection (Time-course) herbicide_treatment->sample_collection control_treatment->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Raw Read Quality Control sequencing->quality_control mapping Mapping to Reference Genome quality_control->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis enrichment Functional Enrichment (GO/KEGG) deg_analysis->enrichment deg_list List of DEGs deg_analysis->deg_list pathway_analysis Enriched Pathways enrichment->pathway_analysis

Figure 1: A generalized workflow for a plant transcriptomics experiment.

Signaling Pathway Perturbation by this compound

The following diagram illustrates the known impact of this compound on auxin transport and signaling, a key pathway in plant root development.

G cluster_cell Plant Root Cell cluster_membrane Plasma Membrane This compound This compound gene_expression Upregulation of AUX1/LAX and PIN genes This compound->gene_expression induces auxin_pool Cellular Auxin Pool pin PIN (Efflux Carrier) auxin_pool->pin moves to efflux carrier root_inhibition Inhibition of Root Growth auxin_pool->root_inhibition imbalance contributes to aux1 AUX1/LAX (Influx Carrier) aux1->auxin_pool transports into cell pin->root_inhibition disrupted efflux leads to gene_expression->aux1 increases protein levels gene_expression->pin increases protein levels

Figure 2: this compound's effect on auxin transport gene expression.

References

Benchmarking Napropamide's Performance Against New Herbicide Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-emergent herbicide napropamide against a selection of new herbicide candidates. The objective is to offer a data-driven resource for researchers and professionals in the field of weed management and herbicide development. This document summarizes available quantitative data, details experimental protocols for key studies, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a selective, pre-emergent herbicide belonging to the amide chemical class. It is primarily used for the control of annual grasses and some broadleaf weeds in a variety of crops, including vegetables, fruits, and nuts. Its persistence in the soil provides residual weed control for an extended period.

Mechanism of Action: this compound's primary mode of action is the inhibition of root and shoot growth in susceptible weed seedlings. It achieves this by disrupting cell division and elongation, key processes in early plant development. Specifically, it has been shown to inhibit very-long-chain fatty acid synthesis.

New Herbicide Candidates: An Overview

The landscape of weed management is continually evolving with the introduction of new herbicide active ingredients and formulations. For this guide, we will focus on comparing this compound with representatives from recently developed herbicide classes that are gaining prominence in the market. These include:

  • Pyroxasulfone: A member of the isoxazoline class of herbicides, also a very-long-chain fatty acid (VLCFA) inhibitor.

  • Bicyclopyrone: Belongs to the HPPD inhibitor class of herbicides.

  • Saflufenacil: A PPO inhibitor herbicide.

Due to the limited availability of direct head-to-head comparative studies for all new candidates against this compound, this guide will present a detailed comparison with pyroxasulfone, for which experimental data is available, and provide individual performance profiles for bicyclopyrone and saflufenacil.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of this compound and the selected new herbicide candidates. It is important to note that the direct comparison is based on a study conducted in tree nut orchards in California. The data for other candidates is derived from separate studies and is presented for individual assessment.

Table 1: Direct Comparison of this compound and Pyroxasulfone for Weed Control in Tree Nut Orchards

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control (%) at 60 DAT
Annual Bluegrass (Poa annua)This compound448085
Pyroxasulfone11995
Pyroxasulfone23898
Common Chickweed (Stellaria media)This compound448090
Pyroxasulfone11992
Pyroxasulfone23897
Shepherd's-purse (Capsella bursa-pastoris)This compound448075
Pyroxasulfone11988
Pyroxasulfone23894

DAT: Days After Treatment

Table 2: Efficacy of Bicyclopyrone on Key Weed Species (Data from various studies, not a direct comparison with this compound)

Weed SpeciesBicyclopyrone Application Rate (g a.i./ha)Weed Control (%)Reference
Palmer Amaranth (Amaranthus palmeri)50>90
Common Lambsquarters (Chenopodium album)5085-95
Giant Ragweed (Ambrosia trifida)50>90

Table 3: Efficacy of Saflufenacil on Key Weed Species (Data from various studies, not a direct comparison with this compound)

Weed SpeciesSaflufenacil Application Rate (g a.i./ha)Weed Control (%)Reference
Glyphosate-Resistant Horseweed (Conyza canadensis)15-25 (+ glyphosate)>95
Common Chickweed (Stellaria media)2590-95
Field Pennycress (Thlaspi arvense)20 (+ glyphosate)>90

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in herbicide efficacy trials.

Field Trial Protocol for Pre-Emergent Herbicide Efficacy

This protocol outlines a general methodology for conducting field trials to evaluate and compare the efficacy of pre-emergent herbicides like this compound and new candidates.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications per treatment.

  • Plot Size: Minimum of 3m x 10m to minimize edge effects.

  • Treatments:

    • Untreated control.

    • This compound at standard and 2x application rates.

    • New herbicide candidate(s) at proposed and 2x application rates.

    • Tank-mix combinations if applicable.

2. Site Selection and Preparation:

  • Select a field with a known history of uniform weed pressure of the target species.

  • Conduct standard seedbed preparation to ensure a uniform soil surface.

3. Herbicide Application:

  • Equipment: Calibrated backpack or small-plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Timing: Pre-emergence, applied to the soil surface before weed seed germination.

  • Incorporation: If required by the herbicide label, incorporate into the soil using irrigation or shallow tillage.

4. Data Collection:

  • Weed Control Efficacy: Visual assessment of percent weed control at regular intervals (e.g., 15, 30, 60, and 90 Days After Treatment - DAT) using a 0-100% scale (0 = no control, 100 = complete control).

  • Weed Density and Biomass: Count the number of weeds per unit area (e.g., per square meter) and collect above-ground weed biomass for drying and weighing at specific time points.

  • Crop Injury: Visually assess crop injury (phytotoxicity) on a 0-100% scale (0 = no injury, 100 = crop death) at regular intervals.

  • Crop Yield: Harvest the crop from the center of each plot to determine the impact of weed control on yield.

5. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using a statistically valid test, such as Tukey's HSD or Fisher's LSD, at a significance level of p < 0.05.

  • For dose-response studies, data can be analyzed using non-linear regression to determine the effective dose for 50% (ED50) or 90% (ED90) weed control.

Dose-Response Bioassay Protocol

This laboratory or greenhouse-based protocol is used to determine the effective dose (ED) of a herbicide required to achieve a certain level of weed control.

1. Plant Material:

  • Use certified seeds of the target weed species.

  • Grow seedlings in pots containing a standardized soil or growth medium.

2. Herbicide Treatment:

  • Prepare a series of herbicide concentrations (doses).

  • Apply the herbicide treatments to the soil surface (for pre-emergent herbicides) or foliage (for post-emergent herbicides) at a specific growth stage of the weed seedlings.

3. Experimental Conditions:

  • Maintain controlled environmental conditions (temperature, light, humidity) in a greenhouse or growth chamber.

4. Data Collection:

  • After a specified period (e.g., 14-21 days), assess plant response.

  • Measure parameters such as plant height, shoot and root biomass (fresh and dry weight), and visual injury ratings.

5. Data Analysis:

  • Use a log-logistic dose-response model to analyze the data.

  • Calculate the ED50 and ED90 values, which represent the herbicide doses required to cause a 50% and 90% reduction in the measured parameter, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to herbicide science and experimental design.

Herbicide_MoA cluster_this compound This compound & Pyroxasulfone (VLCFA Inhibitors) cluster_Bicyclopyrone Bicyclopyrone (HPPD Inhibitor) cluster_Saflufenacil Saflufenacil (PPO Inhibitor) This compound This compound / Pyroxasulfone VLCFA Very-Long-Chain Fatty Acid Elongase This compound->VLCFA Inhibits CellDivision Inhibition of Cell Division & Elongation RootGrowth Inhibited Root Growth CellDivision->RootGrowth Leads to Bicyclopyrone Bicyclopyrone HPPD HPPD Enzyme Bicyclopyrone->HPPD Inhibits Carotenoid Carotenoid Biosynthesis Bleaching Weed Bleaching HPPD->Bleaching Blocks pathway to Saflufenacil Saflufenacil PPO PPO Enzyme Saflufenacil->PPO Inhibits CellMembrane Cell Membrane Disruption Necrosis Rapid Necrosis CellMembrane->Necrosis Causes Experimental_Workflow start Define Research Question (e.g., Compare Herbicide Efficacy) design Experimental Design (RCBD, Plot Size, Treatments) start->design site_prep Site Selection & Preparation design->site_prep application Herbicide Application (Calibrated Sprayer, Correct Timing) site_prep->application data_collection Data Collection (Weed Control, Crop Injury, Yield) application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Safety Operating Guide

Navigating the Safe Disposal of Napropamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Napropamide, a selective systemic herbicide, is critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to minimize risks and maintain regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, protective clothing, and eye/face protection[1][2][3]. All handling should be conducted in a well-ventilated area to avoid inhalation of dust or vapors[2]. In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing[1].

  • Skin: Wash the affected area with soap and plenty of water[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[1].

In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) available[1].

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is to prevent its release into the environment, as it is toxic to aquatic life with long-lasting effects[1][4].

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.

  • Calculate and prepare only the amount of this compound solution required for your experiment.

  • If you have a small amount of unused product, consider using it for its intended purpose according to the manufacturer's label, if applicable and permissible within your facility's rules[5].

Step 2: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Collect all materials contaminated with this compound, including unused solutions, spill cleanup materials, and contaminated labware (e.g., pipette tips, flasks), in this container.

  • For spills, carefully sweep up solid material to avoid creating dust and place it into the designated chemical waste container.

Step 3: Container Management

  • Empty containers of this compound retain product residue and should be handled with the same precautions as the chemical itself.

  • Never reuse empty pesticide containers for any other purpose [5].

  • Triple-rinse the empty container with a suitable solvent (e.g., water, if the formulation is water-based). The rinsate should be collected and treated as chemical waste.

Step 4: Final Disposal

  • The primary and recommended method for disposing of this compound waste is through a licensed hazardous waste disposal company. Dispose of the contents and the container at an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws and regulations[1][3].

  • Do not pour this compound waste down the sink, toilet, or any other drain [5]. Wastewater treatment facilities may not be equipped to remove it, leading to environmental contamination[5].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Land disposal practices are subject to significant revision; therefore, always consult with environmental regulatory agencies for current and acceptable practices before considering this option[4].

Quantitative Safety and Environmental Data

The following table summarizes key toxicological and environmental data for this compound to inform risk assessment and handling procedures.

Data PointValueSpeciesReference(s)
Acute Oral Toxicity LD50: >5000 mg/kgRat[2]
Acute Dermal Toxicity LD50: >2000 mg/kgRat[2]
Acute Inhalation Toxicity LC50: >4.8 mg/L (4 hours)Rat[2]
Aquatic Toxicity (Fish) LC50: 9 - 16 mg/L (96 hours)Rainbow Trout[6]
Aquatic Toxicity (Fish) LC50: 20 - 30 mg/L (96 hours)Bluegill Sunfish[6]
Aquatic Toxicity (Invertebrate) LC50: 14.3 mg/L (48 hours)Daphnia magna[6]
Avian Toxicity 5-day Dietary LC50: ~7200 ppmMallard Duck[6]
Avian Toxicity 5-day Dietary LC50: 5600 ppmBobwhite Quail[6]
Soil Persistence Half-life: 56 - 84 days-[6]
Water Persistence Half-life: As rapid as 7 minutes (photolysis)-[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

NapropamideDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_prod Unused Product / Expired Stock waste_type->unused_prod Chemical empty_cont Empty Containers waste_type->empty_cont Packaging cont_mat Contaminated Materials (PPE, Spill Debris, Labware) waste_type->cont_mat Lab Waste collect_waste Collect in Labeled, Sealed Hazardous Waste Container unused_prod->collect_waste rinse Triple Rinse with Appropriate Solvent empty_cont->rinse cont_mat->collect_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_waste consult_ehs Consult Institutional EHS & Local Regulations collect_waste->consult_ehs final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor consult_ehs->final_disposal prohibited Prohibited: Do NOT Pour Down Drain consult_ehs->prohibited

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Napropamide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Key Hazards

This compound is a herbicide that can cause serious eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] While it has low mammalian toxicity, proper handling is essential to minimize exposure.[2]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecifications
Eye Protection Chemical safety glasses, goggles, or a face shield should be worn to prevent eye contact.[3] Equipment must be approved under government standards like NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A long-sleeved shirt, long pants, or a lab coat should be worn.[5] For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[6]
Respiratory Protection If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator for pesticides should be used.
Footwear Closed-toe shoes are a minimum requirement.[5] For larger-scale operations, chemical-resistant boots are recommended, with pant legs worn over the boots.[5][6]
Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound:

Route of ExposureSpeciesValue
Oral LD50Rat>5000 mg/kg bodyweight
Dermal LD50Rat>2000 mg/kg bodyweight
Inhalation LC50Rat>4.8 mg/l/4h

Data sourced from Safety Data Sheets.[7]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

Preparation and Pre-Handling Checks
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powdered form.[1]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials like sand or silica gel.[3]

Handling Procedure
  • Avoid Dust Formation: When handling solid this compound, use techniques that minimize the creation of dust.[1]

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[3][7]

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]

  • Clean Work Area: Clean the work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, using the proper removal technique.[1]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated place away from heat or flame.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Unused or Excess Product
  • Follow Regulations: Dispose of unwanted this compound in accordance with local, state, and federal regulations.[1] This often involves treating it as hazardous waste.

  • Hazardous Waste Contractor: Contact a licensed hazardous waste disposal contractor for removal.[8]

  • Do Not Discard in regular trash or drains: Never dispose of this compound down the drain or in the regular trash.[9]

Contaminated Materials
  • PPE: Used disposable gloves, contaminated wipes, and other solid waste should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Spill Cleanup Materials: All materials used to clean up a spill must also be disposed of as hazardous waste.

Empty Containers
  • Rinsing: Triple rinse the empty container with a suitable solvent.[10]

  • Rinsate Disposal: The rinsate should be collected and disposed of as hazardous waste. Do not pour it down the drain.[10]

  • Container Disposal: After rinsing, puncture the container to prevent reuse and dispose of it according to local regulations. Some areas may have container recycling programs.[8]

Workflow for Safe Handling of this compound

Napropamide_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Review Safety Data Sheet B Ensure Proper Ventilation (Fume Hood) A->B C Don Required PPE B->C D Prepare Spill Kit C->D E Handle this compound (Avoid Dust/Splashes) D->E F Decontaminate: Wash Hands & Exposed Skin E->F J Collect Waste: - Unused Product - Contaminated PPE - Rinsate E->J Generates Waste G Clean Work Area F->G H Properly Remove PPE G->H I Store this compound Securely H->I K Dispose via Licensed Hazardous Waste Contractor J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.